Ferric citrate monohydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
153531-98-7 |
|---|---|
Molecular Formula |
C6H7FeO8 |
Molecular Weight |
262.96 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI Key |
AJVRSHNXSHMMCH-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
Other CAS No. |
2338-05-8 153531-98-7 |
Pictograms |
Irritant |
Synonyms |
ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |
Origin of Product |
United States |
Foundational & Exploratory
ferric citrate monohydrate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ferric Citrate (B86180) Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ferric citrate monohydrate (C₆H₅FeO₇·H₂O), a compound of significant interest in the pharmaceutical industry. It is primarily used as a phosphate (B84403) binder for the control of hyperphosphatemia in patients with chronic kidney disease (CKD) and for the treatment of iron deficiency anemia.[1][2] This document details its physicochemical properties, mechanism of action, synthesis, and key analytical methodologies for its characterization.
Physicochemical Properties
This compound is typically a red to brown powder.[3] It is a coordination complex formed between ferric ions (Fe³⁺) and citrate.[4] The compound is stable under normal conditions of use and storage, though it may be sensitive to light.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅FeO₇·H₂O | [3][5] |
| Molecular Weight | 262.96 g/mol | [3][8] |
| CAS Number | 2338-05-8 | [3][5] |
| Appearance | Garnet red to reddish-brown powder | [6][9] |
| Iron (Fe) Content | 18.00 - 20.00 % | [3][10] |
| Density | 1.906 g/cm³ at 20 °C | [5] |
| Melting Point | 169 – 239 °C | [5] |
| Solubility in Water | 33.3 mg/mL; Slowly soluble in cold water, readily soluble in hot water. | [3][9][11] |
| Solubility in Alcohol | Practically insoluble | [9][11] |
| pH (1% solution) | ~3 | [12] |
Mechanism of Action: Phosphate Binding
In the gastrointestinal tract, ferric citrate acts as a phosphate binder. The ferric iron (Fe³⁺) dissociates and binds to dietary phosphate, forming a non-absorbable, insoluble ferric phosphate complex.[13][14] This complex is subsequently excreted in the feces, leading to a reduction in the overall absorption of dietary phosphate and a decrease in serum phosphate levels.[11][13][15]
Synthesis and Manufacturing
Pharmaceutical-grade ferric citrate is typically synthesized through a controlled reaction between a ferric salt and citric acid or a citrate salt. One common method involves the reaction of ferric chloride with citric acid monohydrate in an aqueous solution, followed by precipitation and purification.[16][17][18]
Experimental Protocols for Characterization
A variety of analytical techniques are employed to ensure the quality, purity, and identity of this compound.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the iron to the citrate ligand.[20][21]
-
Objective: To obtain the infrared spectrum of this compound for structural confirmation.
-
Methodology:
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[21][22]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A PerkinElmer Spectrum One FTIR Spectrometer or a similar instrument is used.[21]
-
Data Acquisition: A background spectrum of the empty sample chamber is collected. The KBr pellet containing the sample is then placed in the spectrometer's sample holder.
-
The sample is scanned over a typical range of 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to O-H (from water and carboxyl groups), C=O (from carboxylate), and C-O stretching vibrations, confirming the citrate structure and its coordination to iron.[20]
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and determine the water content (hydrate level) of the compound.
-
Objective: To determine the mass loss of this compound as a function of temperature.
-
Methodology:
-
Instrumentation: A Q-series 600 TGA instrument or equivalent is used.[23]
-
Sample Preparation: A small, accurately weighed sample (approx. 10 mg) of this compound is placed into an appropriate TGA sample pan (e.g., alumina (B75360) or platinum).[23]
-
Analysis Conditions:
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The initial weight loss at lower temperatures (around 100-150 °C) typically corresponds to the loss of water of hydration. Subsequent decomposition steps at higher temperatures indicate the breakdown of the citrate molecule, eventually leaving a residue of iron oxide.[24][25]
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods can be developed to determine the purity of ferric citrate and to quantify the citrate content.
-
Objective: To separate and quantify citrate from the ferric citrate complex.
-
Methodology:
-
Sample Preparation: An accurately weighed sample of ferric citrate is dissolved in an appropriate solvent. To avoid interference from the ferric ion, a chelating agent like EDTA is often added to the sample solution to complex with the iron.[26] The solution is heated to ensure complete complexation.[26]
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A buffered aqueous solution (e.g., potassium dihydrogen phosphate at pH 2.6) with an organic modifier like methanol (B129727) is employed.[26]
-
Detection: UV detection at an appropriate wavelength is used to monitor the eluting citrate.
-
-
Quantification: The concentration of citrate is determined by comparing the peak area of the sample to that of a known standard solution of citric acid.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. wbcil.com [wbcil.com]
- 5. lobachemie.com [lobachemie.com]
- 6. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound [himedialabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2338-05-8 CAS | FERRIC CITRATE | Inorganic Salts | Article No. 03825 [lobachemie.com]
- 11. Iron(III) citrate CAS#: 3522-50-7 [chemicalbook.com]
- 12. lohmann-minerals.com [lohmann-minerals.com]
- 13. drugs.com [drugs.com]
- 14. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]
- 15. Ferric Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]
- 17. FERRIC CITRATE synthesis - chemicalbook [chemicalbook.com]
- 18. US10882813B2 - Method for the synthesis of ferric oraganic compounds - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. researchgate.net [researchgate.net]
- 21. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ferric citrate | C6H5FeO7 | CID 61300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. libjournals.unca.edu [libjournals.unca.edu]
- 24. researchgate.net [researchgate.net]
- 25. 柠檬酸铁 (III) technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to Ferric Citrate Monohydrate
Ferric citrate (B86180) is a robustly studied iron-based compound, primarily recognized for its dual functionality as an effective phosphate (B84403) binder and an iron supplement. It is a complex of ferric iron with citric acid. This guide provides a comprehensive overview of ferric citrate monohydrate, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a stable chemical entity with well-defined physical and chemical characteristics. These properties are fundamental to its formulation and mechanism of action in a physiological environment.
| Property | Data | Reference |
| Molecular Formula | C₆H₅FeO₇·H₂O | [1][2][3] |
| Molecular Weight | 262.96 g/mol | [1][2][3][4] |
| CAS Number | 2338-05-8 | [1][2][3][5] |
| Appearance | Garnet red to reddish-brown powder | [2][3][5][6] |
| Solubility | Soluble in water | [2][3][5] |
| Odor | Odorless | [3][5][6] |
| Iron Content | 18 - 20% | [1][2][3] |
Synthesis Methodologies
The synthesis of ferric citrate can be achieved through several chemical pathways. The chosen method can influence the compound's physical properties, such as its surface area, which may affect its dissolution rate and bioavailability.
Common Synthesis Routes:
-
Reaction of Ferric Salts with Citrates: A prevalent method involves the reaction of a ferric salt, such as ferric chloride (FeCl₃), with a citrate salt, like trisodium (B8492382) citrate. Variations of this method include reacting ferric chloride hexahydrate with sodium bicarbonate followed by the addition of trisodium citrate.[7]
-
Reaction of Ferric Hydroxide (B78521) with Citric Acid: This process involves the initial formation of ferric hydroxide (Fe(OH)₃) from a ferric salt and a base (e.g., sodium hydroxide or sodium carbonate). The isolated ferric hydroxide precipitate is then reacted with an aqueous solution of citric acid, often with heating, to form ferric citrate.[7][8]
-
Direct Reaction with Iron: Another described method involves heating iron filings with an aqueous solution of citric acid, followed by an oxidation step.[7][8]
Example Experimental Protocol: Synthesis from Ferric Chloride and Citric Acid Monohydrate
-
Preparation of Ferric Hydroxide: An aqueous solution of an alkali metal carbonate is added to an aqueous solution of ferric chloride at a controlled temperature of 25-30 °C.
-
Isolation: The resulting solid ferric hydroxide is isolated at a pH ranging from 6.8 to 8.5.
-
Formation of Ferric Citrate: The isolated ferric hydroxide is added to an aqueous solution of citric acid monohydrate.
-
Heating: The reaction mixture is heated to a temperature between 80 to 120°C to facilitate the reaction and formation of ferric citrate.[7]
-
Precipitation and Purification: The ferric citrate is then precipitated from the aqueous solution, often by reducing the water volume and adding a water-miscible organic solvent like acetone. The product can be further purified and dried.[8][9]
Mechanism of Action: Phosphate Binding
In the gastrointestinal tract, ferric citrate functions as a phosphate binder. This is the primary mechanism for its therapeutic use in managing hyperphosphatemia in patients with chronic kidney disease (CKD).
Upon oral administration, ferric citrate dissociates in the gut. The released ferric iron (Fe³⁺) binds with dietary phosphate to form ferric phosphate (FePO₄), a highly insoluble compound. This prevents the absorption of dietary phosphate into the bloodstream, and the insoluble ferric phosphate is subsequently excreted in the feces.[10] This reduction in phosphate absorption leads to a decrease in serum phosphorus levels.[10][11]
Caption: Mechanism of action of ferric citrate as a phosphate binder.
Clinical Pharmacology and Efficacy
Clinical trials have demonstrated the efficacy of ferric citrate in controlling serum phosphorus levels in patients with end-stage renal disease (ESRD) on dialysis.
-
Phosphorus Control: Ferric citrate has been shown to be effective in lowering serum phosphorus levels, with an efficacy comparable to other phosphate binders like sevelamer (B1230288) carbonate and calcium acetate.[11][12]
-
Iron Metabolism: A significant secondary effect of ferric citrate is the systemic absorption of iron. Treatment with ferric citrate leads to increases in serum ferritin and transferrin saturation (TSAT), which can help manage anemia, a common comorbidity in CKD patients.[11][13] This often results in a reduced need for intravenous iron therapy.
-
Safety Profile: The most common adverse events are gastrointestinal in nature, including stool discoloration, diarrhea, and constipation.[11] While it increases iron stores, clinical studies have shown a safety profile comparable to other non-calcium-based binders.[12]
Analytical Characterization Protocols
The physicochemical properties of ferric citrate are confirmed using various analytical techniques.
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the ferric citrate compound. The diffraction pattern provides a unique fingerprint of the material's solid-state form.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the compound and to confirm the presence of water of hydration. The analysis measures the change in mass of the sample as a function of temperature. For this compound, a weight loss corresponding to one water molecule would be expected at an appropriate temperature range.
The specific protocols for these analyses are often proprietary to the manufacturer but generally follow standardized pharmacopeial methods for drug substance characterization. The goal is to ensure batch-to-batch consistency in terms of crystallinity, purity, and hydration state.
References
- 1. This compound [himedialabs.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. 2338-05-8 CAS | FERRIC CITRATE | Inorganic Salts | Article No. 03825 [lobachemie.com]
- 4. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) salt, hydrate (1:1:1) | C6H7FeO8 | CID 22178220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]
- 6. wbcil.com [wbcil.com]
- 7. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]
- 8. US10882813B2 - Method for the synthesis of ferric oraganic compounds - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Preparation of Ferric Citrate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core methodologies for the synthesis and preparation of ferric citrate (B86180) monohydrate. It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the primary synthetic routes, experimental protocols, and key process parameters. This document summarizes quantitative data in structured tables for comparative analysis and includes visual representations of experimental workflows to facilitate comprehension.
Introduction
Ferric citrate, in its monohydrate form (FeC₆H₅O₇·H₂O), is a crucial compound with significant applications in the pharmaceutical industry. It is primarily used as a phosphate (B84403) binder for the control of serum phosphorus in patients with chronic kidney disease on dialysis. The physical and chemical properties of ferric citrate, such as its specific surface area and dissolution rate, are critical for its therapeutic efficacy and are highly dependent on the method of synthesis. This guide explores the prevalent methods for its preparation, providing detailed protocols and comparative data.
Primary Synthetic Methodologies
The synthesis of ferric citrate monohydrate can be broadly categorized into three main approaches:
-
Method A: Reaction of Ferric Hydroxide (B78521) with Citric Acid: This is a widely employed, multi-step process that involves the initial precipitation of ferric hydroxide from a ferric salt, followed by its reaction with citric acid.
-
Method B: Direct Reaction of Ferric Salts with Citric Acid: This method offers a more direct route by reacting a ferric salt, such as ferric nitrate (B79036), directly with citric acid.
-
Method C: Oxidation of Ferrous Citrate: This approach begins with the formation of ferrous citrate from elemental iron, which is subsequently oxidized to ferric citrate.
A supplementary method for refining and modifying the properties of existing ferric citrate is also discussed.
Experimental Protocols
Method A: Synthesis via Ferric Hydroxide Intermediate
This common industrial method involves two principal stages: the preparation of ferric hydroxide and its subsequent conversion to ferric citrate.
Step 1: Preparation of Ferric Hydroxide
-
Dissolution: Dissolve ferric chloride hexahydrate (FeCl₃·6H₂O) in process water to create a clear solution at room temperature.[1]
-
Base Preparation: Separately, prepare a sodium hydroxide (NaOH) solution in water and cool it to 0-10°C.[1]
-
Precipitation: Add the cooled NaOH solution to the ferric chloride solution while maintaining the reaction temperature between 0-15°C.[1] The pH of the resulting slurry should be adjusted to and maintained above 7.0 (typically 7.5-8.5) to ensure the complete precipitation of ferric hydroxide (Fe(OH)₃).[1][2]
-
Isolation and Washing: Allow the precipitate to settle.[1] Isolate the ferric hydroxide precipitate via filtration (e.g., pressure filtration).[2] Wash the precipitate multiple times with water to remove impurities, particularly chloride ions.[2]
Step 2: Formation of Ferric Citrate
-
Reaction: Suspend the washed ferric hydroxide precipitate in water.[2]
-
Citric Acid Addition: Add citric acid monohydrate to the ferric hydroxide slurry.[1]
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 1-2 hours.[1][3]
-
Clarification: Cool the reaction mass and filter it to obtain a clear solution of ferric citrate.[1]
-
Precipitation: Precipitate the ferric citrate from the solution by adding a water-miscible organic solvent, such as acetone (B3395972) or a mixture of acetone and isopropanol.[3]
-
Isolation and Drying: Isolate the precipitated solid by filtration, wash with an organic solvent (e.g., acetone), and dry under vacuum at 25-35°C.[3]
Experimental Workflow for Method A
Caption: Workflow for the synthesis of ferric citrate via a ferric hydroxide intermediate.
Method B: Direct Reaction of Ferric Salts with Citric Acid
This method provides a more streamlined synthesis route.
-
Reactant Mixing: Combine citric acid monohydrate and iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in a 1:1 molar ratio.[4][5]
-
Reaction: Stir the mixture at a controlled temperature. One variation involves a solid-solid reaction in a water bath for 4 hours.[4][5] Another approach involves dissolving the reactants in water, adjusting the pH to ~8 with NaOH, and stirring for 3 hours.
-
Precipitation/Crystallization:
-
In the solid-state reaction, add alcohol (e.g., ethanol) to the mixture to wash and precipitate the ferric citrate crystals.[4][5]
-
In the aqueous method, concentrate the solution under vacuum and then add ethanol (B145695) to induce precipitation.
-
-
Purification and Drying: Purify the precipitated solid by repeating the dissolution in water and precipitation with ethanol. Dry the final product in an oven at 60°C.[4][5]
Experimental Workflow for Method B
Caption: Workflow for the direct reaction synthesis of ferric citrate.
Method C: Synthesis via Oxidation of Ferrous Citrate
This method utilizes elemental iron as a starting material.[6]
-
Formation of Ferrous Citrate: Dissolve iron filings or fine iron wool in an aqueous solution of citric acid. This reaction forms ferrous citrate and releases hydrogen gas.[6] The solution will typically turn greenish.[6]
-
Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the ferrous citrate solution while stirring.[6] This oxidizes the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), resulting in a color change to deep reddish-brown.[6]
-
Crystallization: Obtain solid ferric citrate by slowly evaporating the solution at room temperature or by cooling it to promote crystallization.[6]
Logical Relationship for Method C
Caption: Logical flow of the oxidation method for ferric citrate synthesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various synthesis protocols.
Table 1: Reaction Conditions for Ferric Citrate Synthesis
| Parameter | Method A (via Fe(OH)₃) | Method B (Direct Reaction) | Method C (Oxidation) |
| Reaction Temperature | 80-110°C[1][3] | 25°C (aqueous) / Water bath (solid-state)[4][5] | Room Temperature |
| Reaction Time | 1-2 hours[1][3] | 3-4 hours[4][5] | Not specified |
| pH | > 7.0 for Fe(OH)₃ precipitation[1][2] | ~8.0 (aqueous method) | Not specified |
| Key Reagents | FeCl₃·6H₂O, NaOH, Citric Acid Monohydrate[1][2] | Fe(NO₃)₃·9H₂O, Citric Acid Monohydrate, NaOH | Fe, Citric Acid, H₂O₂[6] |
Table 2: Product Isolation and Purification
| Parameter | Method A (via Fe(OH)₃) | Method B (Direct Reaction) | Method C (Oxidation) |
| Precipitation Solvent | Acetone, Isopropanol (or mixture)[3] | Ethanol[4][5] | Evaporation/Cooling[6] |
| Drying Temperature | 25-35°C (under vacuum)[3] | 60°C[4][5] | Not specified |
| Drying Time | 10-12 hours[3] | Overnight[4][5] | Not specified |
Table 3: Product Characteristics
| Parameter | Reported Value(s) | Method |
| Specific Surface Area (BET) | > 16 m²/g[1] | Method A[1] |
| 6.47 m²/g[3] | Method A[3] | |
| Iron (Fe) Content | 17.56% (measured) vs. 17.62% (calculated)[4][5] | Method B[4][5] |
| Purity (by HPLC) | 90.0 - 98.5% (of raw material used for modification)[7] | Modification Method[7] |
| Yield | 54%[4][5] | Method B[4][5] |
Refinement and Modification of Ferric Citrate
A common post-synthesis step involves the refinement of ferric citrate to enhance its properties, particularly solubility and specific surface area. This is often achieved by dissolving the synthesized ferric citrate in water and then re-precipitating it using a water-soluble organic solvent in which ferric citrate is insoluble.[7][8]
Workflow for Ferric Citrate Refinement
Caption: General workflow for the refinement of ferric citrate.
By controlling the conditions of this refinement process, such as the amounts of citric acid and water relative to the starting ferric citrate, it is possible to produce ferric citrate hydrate (B1144303) with a high specific surface area (e.g., > 50 m²/g).[7]
Conclusion
The synthesis of this compound can be achieved through several viable pathways, with the ferric hydroxide intermediate method being prevalent in industrial applications. The choice of synthetic route can significantly impact the physicochemical properties of the final product, which in turn affect its performance as a pharmaceutical agent. Direct reaction and oxidation methods offer alternative, potentially more streamlined, approaches. Furthermore, post-synthesis refinement provides a valuable tool for tuning the characteristics of ferric citrate to meet specific therapeutic requirements. This guide provides the foundational knowledge for researchers and developers to select and optimize the synthesis of this compound for their specific needs.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US8093423B2 - Pharmaceutical-grade ferric organic compounds, uses thereof and method of making same - Google Patents [patents.google.com]
- 3. WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate - Google Patents [patents.google.com]
- 4. US20050080283A1 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
- 5. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. WO2019093491A1 - Method for producing ferric citrate hydrate - Google Patents [patents.google.com]
- 8. WO2007062561A1 - A refining method which can improve the solubility of ferric citrate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Ferric Citrate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ferric citrate (B86180) monohydrate in water and other common solvents. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support scientific and pharmaceutical applications.
Quantitative Solubility Data
The solubility of ferric citrate monohydrate is influenced by several factors, including the solvent, temperature, and pH of the medium. The following tables summarize the available quantitative data to provide a clear comparison.
Table 1: Solubility of this compound in Aqueous Media
| Solvent | Temperature (°C) | pH | Solubility | Citation |
| Water | Not Specified | Not Specified | 33.3 mg/mL | [1] |
| Water | 20 | Not Specified | >100 g/L (highly soluble quality) | [2] |
| Water | Not Specified | 1.0 - 8.0 | >70 mg/mL | [3] |
| Water | 25 | Not Specified | ~5 g/L (as ferric citrate) | |
| Hot Water | Not Specified | Not Specified | Readily Soluble | [4][5] |
| Cold Water | Not Specified | Not Specified | Slowly but completely soluble | [4] |
Table 2: Solubility of this compound in Other Solvents
| Solvent | Temperature (°C) | Solubility | Citation |
| Alcohols (general) | Not Specified | Insoluble | |
| Ethanol | Not Specified | Practically Insoluble | [6] |
| Methanol | Not Specified | Mentioned as an anti-solvent | [7] |
| Acetone | Not Specified | Mentioned as an anti-solvent | [7] |
| Isopropanol | Not Specified | Mentioned as an anti-solvent | [7] |
| Tetrahydrofuran (THF) | Not Specified | Mentioned as an anti-solvent | [7] |
Experimental Protocols
Accurate determination of solubility is critical for various research and development applications. Below are detailed methodologies for determining the solubility of this compound.
Equilibrium Solubility Determination via Shake-Flask Method
This method is a standard approach for determining the thermodynamic solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
Apparatus and Reagents:
-
This compound powder
-
Solvent of interest (e.g., deionized water, pH buffers, organic solvents)
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm pore size)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks. An amount that ensures a solid phase remains after equilibration is crucial.
-
Solvent Addition: Add a known volume of the desired solvent to each flask.
-
Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C, 37 °C). Agitate the flasks at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved particles.
-
Analysis: Analyze the concentration of ferric citrate in the filtrate using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.
Analytical Method 1: UV-Vis Spectrophotometry for Iron Quantification (Ferrozine Method)
This colorimetric method is suitable for determining the concentration of iron in the filtrate obtained from the solubility experiment.
Principle: Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which then forms a stable, colored complex with a chromogenic agent like ferrozine (B1204870). The absorbance of this complex is measured and is proportional to the iron concentration.
Procedure:
-
Sample Preparation: Dilute the filtrate to an appropriate concentration to fall within the linear range of the assay.
-
Reduction Step: Add a reducing agent (e.g., ascorbic acid or hydroxylamine) to the diluted sample to convert Fe³⁺ to Fe²⁺.
-
Complexation: Add the ferrozine reagent to the solution. The pH should be buffered to the optimal range for complex formation (typically pH 4-9).
-
Measurement: After a suitable incubation period for color development, measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe²⁺-ferrozine complex (approximately 562 nm) using a UV-Vis spectrophotometer.
-
Quantification: Determine the concentration of iron from a calibration curve prepared using standard iron solutions. The solubility of this compound can then be calculated based on its molecular weight and the measured iron concentration.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC) for Citrate Quantification
HPLC can be used to quantify the citrate anion in the filtrate, providing an alternative or complementary method to iron analysis.
Principle: The citrate ion is separated from other components in the sample by passing it through an HPLC column. The concentration is then determined by a suitable detector.
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For citrate analysis, a common mobile phase is a dilute acid (e.g., sulfuric acid or phosphoric acid) in water, sometimes with a small amount of an organic modifier like acetonitrile.
-
Standard Preparation: Prepare a series of standard solutions of citric acid or sodium citrate of known concentrations.
-
Sample Preparation: Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) or a column designed for organic acid analysis.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for citrate.
-
Flow Rate and Injection Volume: Optimize as per the column and system specifications.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the citrate peak based on its retention time compared to the standards. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the citrate concentration in the samples. The solubility of this compound can then be calculated.
Visualized Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Caption: Workflow for HPLC-UV Analysis of Citrate.
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Mourne Training Services: Help on: Measurement of urinary citrate levels by HPLC [blog.mournetrainingservices.co.uk]
- 4. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
- 5. rpicorp.com [rpicorp.com]
- 6. chem.ws [chem.ws]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability of Ferric Citrate Monohydrate Under Heat and Light
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for a technical audience and should not be construed as a substitute for comprehensive, product-specific stability studies conducted under Good Manufacturing Practices (GMP).
Executive Summary
Ferric citrate (B86180) monohydrate, an iron supplement and phosphate (B84403) binder, exhibits notable stability under various environmental conditions. This guide provides a detailed overview of its stability profile when subjected to heat and light, based on available scientific literature and regulatory documents. The primary degradation pathway upon exposure to light involves the photoreduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron, accompanied by the oxidation of the citrate ligand. Thermal degradation at elevated temperatures leads to dehydration followed by oxidative decomposition to form iron oxides. Under standard pharmaceutical storage and accelerated testing conditions, ferric citrate demonstrates good stability, particularly when protected from moisture. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-1,2,3-propanetricarboxylic acid, iron(3+) salt, monohydrate | |
| CAS Number | 2338-05-8 | |
| Molecular Formula | C₆H₅FeO₇·H₂O | [1] |
| Molecular Weight | 262.96 g/mol | [1] |
| Appearance | Orange to brown and very dark red-brown powder | [1] |
| Solubility | Soluble in water | [1] |
Stability Under Thermal Stress
Ferric citrate monohydrate is generally stable at room temperature but will undergo degradation at elevated temperatures. The degradation process typically involves dehydration followed by the decomposition of the citrate moiety.
Summary of Accelerated Stability Data
An assessment report from the European Medicines Agency (EMA) for a medicinal product containing a ferric citrate coordination complex provides valuable insight into its stability under accelerated conditions. The study was conducted in accordance with International Council for Harmonisation (ICH) guidelines.[2]
| Condition | Duration | Parameters Tested | Observations |
| 40°C / 75% RH | 6 months | Appearance, ferric iron content, citrate content, impurities, water content, ferrous iron, dissolution | All measured parameters remained within specifications. No significant trends were observed when the product was packaged with an increased amount of desiccant.[2] |
| 30°C / 75% RH | 12 months | Appearance, ferric iron content, citrate content, impurities, water content, ferrous iron, dissolution | All measured parameters remained within specifications.[2] |
| 25°C / 60% RH | 36 months | Appearance, ferric iron content, citrate content, impurities, water content, ferrous iron, dissolution | All measured parameters remained within specifications.[2] |
Initial studies with less desiccant showed some out-of-specification results for dissolution, highlighting the importance of moisture protection for maintaining the stability of the finished product.[2]
High-Temperature Decomposition
Thermogravimetric analysis (TGA) has shown that the thermal decomposition of solid-state iron(III) citrate is a multi-step process that is completed by approximately 600 K (~327°C).[3] The final decomposition product is hematite (B75146) (α-Fe₂O₃).[3] A patent for a pharmaceutical-grade ferric citrate reported a decomposition temperature in the range of 187-191°C.[4] Another study noted that citric acid itself decomposes with the loss of carbon dioxide above about 175°C.[5] High temperatures (60-90°C) during synthesis from ferric hydroxide (B78521) and citric acid can lead to the formation of by-products such as aconitic acid, citraconic acid, and itaconic acid.[6]
Experimental Protocol for Thermal Stability Testing (ICH Guideline)
The following is a generalized protocol for assessing the thermal stability of this compound solid, based on ICH guidelines.
-
Sample Preparation: Place a sufficient quantity of this compound in a suitable container (e.g., glass vials) that is inert and does not interact with the substance. For studies on the drug product, the product should be in its intended packaging.
-
Storage Conditions: Place the samples in controlled-environment stability chambers set to the desired conditions. Per ICH Q1A(R2), long-term testing is typically at 25°C/60% RH or 30°C/65% RH, while accelerated testing is at 40°C/75% RH.
-
Time Points: Pull samples for analysis at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 3, 6 months for accelerated).
-
Analytical Testing: At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay (Ferric Citrate): A stability-indicating method, such as HPLC, should be used to determine the amount of remaining ferric citrate.
-
Impurities/Degradation Products: Quantify any degradation products using a validated stability-indicating method.
-
Water Content: Determined by Karl Fischer titration.
-
Ferrous Iron Content: To monitor for reduction of the ferric iron.
-
Thermal Degradation Pathway
At moderately elevated temperatures relevant to pharmaceutical stability, the primary concern is the influence of moisture, which can affect the physical properties of the drug product.[2] At much higher temperatures, the citrate molecule itself decomposes.
Caption: High-temperature thermal degradation of this compound.
Stability Under Light Exposure
Ferric citrate is sensitive to light, particularly in the UV spectrum. The primary photochemical reaction is the reduction of Fe³⁺ to Fe²⁺.
Summary of Photostability Data
A photostability study conducted according to ICH Q1B guidelines on a finished product containing ferric citrate coordination complex indicated that the product is not photosensitive when appropriately packaged.[2] The study involved exposing the product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][7]
In solution, the photodegradation of iron(III) citrate complexes is more pronounced. Upon exposure to light, especially at acidic pH, there is a reduction of Fe³⁺ to Fe²⁺.[8] At higher pH values, the primary photodegradation product is Fe²⁺ citrate, which can subsequently be reoxidized and polymerize.[8]
Experimental Protocol for Photostability Testing (ICH Q1B)
This protocol outlines the general procedure for assessing the photostability of this compound.
-
Sample Preparation:
-
Drug Substance: Spread a thin layer of the solid material (not more than 3 mm thick) in a suitable container (e.g., petri dish).[9]
-
Drug Product: Test the product directly exposed to the light source, and if necessary, in its immediate and marketing packs.[7]
-
Control Sample: Prepare a corresponding set of samples, wrapped in aluminum foil to protect from light, to serve as dark controls. These are stored under the same temperature and humidity conditions as the light-exposed samples.[9]
-
-
Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp) or a combination of cool white fluorescent and near-UV lamps.[7]
-
Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV energy.[7]
-
Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze for:
-
Appearance: Any changes in color or other physical properties.
-
Assay: Determine the content of ferric citrate.
-
Degradation Products: Identify and quantify any photoproducts formed. A key photoproduct to monitor is ferrous (Fe²⁺) iron.
-
Caption: Workflow for conducting photostability studies as per ICH Q1B.
Photodegradation Pathway
The photodegradation of ferric citrate is initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of light. This process leads to the reduction of the iron center and the oxidation and eventual decarboxylation of the citrate ligand. In the presence of oxygen, a photocatalytic cycle can be established where the resulting Fe²⁺ is reoxidized to Fe³⁺, generating reactive oxygen species (ROS) that can further degrade the citrate.[10]
Caption: Photochemical degradation pathway of the ferric citrate complex.
Analytical Methodologies
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Stability-Indicating HPLC Method
While a specific validated method for this compound is not detailed in the public domain, a suitable method can be based on the analysis of citrate and related organic acids. A patent for pharmaceutical-grade ferric citrate mentions the use of both ferric titration and a citrate HPLC method for assay.[4] An HPLC method for ferric ammonium (B1175870) citrate in salt involved the use of EDTA as a complexing agent to avoid interference from the iron.[11]
Proposed HPLC Method Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a phosphate buffer (e.g., 0.01 M KH₂PO₄) adjusted to an acidic pH (e.g., 2.6) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV detector at 210 nm (for citrate) |
| Sample Preparation | Dissolve the sample in a suitable diluent. Complexation with an agent like EDTA may be necessary to prevent iron interference. |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Validation parameters include specificity (in the presence of degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
This compound is a chemically stable compound under recommended storage conditions. Its primary sensitivities are to moisture and light.
-
Thermal Stability: The solid form is stable under accelerated testing conditions (40°C/75% RH) for at least 6 months when adequately protected from moisture. High-temperature decomposition occurs above ~175-190°C, ultimately yielding iron oxide.
-
Photostability: While the molecule undergoes photoreduction in solution, the solid drug product can be formulated and packaged to be non-photosensitive, meeting ICH Q1B requirements. The primary photodegradation pathway involves the reduction of Fe³⁺ to Fe²⁺ and oxidation of the citrate ligand.
For drug development professionals, it is critical to control moisture content in the formulation and packaging of this compound-containing products. While the substance is light-sensitive, standard light-resistant packaging is typically sufficient to ensure product stability. All stability claims must be supported by data from studies conducted on the final drug product in its proposed marketing package, following ICH guidelines.
References
- 1. 2338-05-8 CAS | FERRIC CITRATE | Inorganic Salts | Article No. 03825 [lobachemie.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
- 5. Citric acid - Wikipedia [en.wikipedia.org]
- 6. WO2019093491A1 - Method for producing ferric citrate hydrate - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
- 10. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide on the Core Mechanism of Action of Ferric Citrate as a Phosphate Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hyperphosphatemia in Chronic Kidney Disease (CKD)
Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), particularly in patients with end-stage renal disease (ESRD).[1] The declining function of the kidneys impairs their ability to excrete excess dietary phosphorus, leading to elevated serum phosphate (B84403) levels.[1][2] This condition is a central component of CKD-Mineral and Bone Disorder (CKD-MBD) and is strongly associated with increased risks for cardiovascular disease, vascular calcification, secondary hyperparathyroidism, and mortality.[3]
The primary management strategy for hyperphosphatemia involves dietary phosphate restriction and the use of phosphate-binding agents.[4] These agents act within the gastrointestinal (GI) tract to bind dietary phosphate, rendering it insoluble and preventing its absorption into the bloodstream.[3][4] Ferric citrate (B86180) has emerged as a significant therapeutic option, functioning not only as an effective phosphate binder but also as a source of iron, addressing the concurrent issue of iron deficiency anemia common in the CKD population.[5][6][7][8] This dual action differentiates it from many other phosphate binders.[6][7]
This technical guide provides an in-depth exploration of the core mechanism of action of ferric citrate, supported by quantitative data from clinical studies, detailed experimental protocols, and visual diagrams to elucidate key processes.
Core Mechanism of Action: Phosphate Binding in the Gastrointestinal Tract
The primary mechanism of action of ferric citrate as a phosphate binder is a straightforward chemical interaction that occurs within the lumen of the GI tract.[9] The process can be broken down into several key steps:
-
Dissolution and Dissociation: Upon oral administration with meals, ferric citrate tablets dissolve in the aqueous environment of the GI tract. The ferric citrate coordination complex dissociates, releasing ferric iron (Fe³⁺) and citrate.[9][10]
-
Ligand Exchange and Precipitation: The released ferric iron (Fe³⁺) readily binds with dietary phosphate (PO₄³⁻) ingested from food. This reaction is a ligand exchange where phosphate displaces citrate to form ferric phosphate (FePO₄).[2]
-
Formation of Insoluble Complex: Ferric phosphate is a highly insoluble and stable compound that is not absorbed by the intestinal epithelium.[2][7] This binding occurs effectively across a wide pH range found in the GI tract (pH 2-8).[1][10]
-
Fecal Excretion: The insoluble ferric phosphate precipitate is then passed through the digestive system and eliminated from the body via fecal excretion.[2][7][9]
This process effectively sequesters dietary phosphate, reducing the total amount of phosphate available for absorption into the bloodstream and thereby lowering serum phosphorus concentrations.[2][7]
Secondary Mechanism: Iron Repletion
A secondary, but clinically significant, aspect of ferric citrate's mechanism is the systemic absorption of a portion of the ferric iron.[5] Before all the ferric iron can bind to phosphate, some is reduced to its ferrous (Fe²⁺) state by reductases like duodenal cytochrome B (DcytB) on the surface of enterocytes.[11] This ferrous iron is then transported into the cell via the divalent metal transporter 1 (DMT1).[11] This systemic iron absorption helps to replete iron stores, leading to increases in serum ferritin and transferrin saturation (TSAT), which can ameliorate the iron deficiency anemia frequently observed in CKD patients.[3][5][12]
Caption: Figure 1: Core Mechanism of Ferric Citrate in the GI Tract.
Quantitative Data: Efficacy in Phosphate Reduction and Iron Management
The efficacy of ferric citrate has been demonstrated in numerous clinical trials. The data below summarizes key findings on its ability to lower serum phosphorus and improve iron parameters in patients with CKD.
Table 1: Efficacy of Ferric Citrate in Lowering Serum Phosphorus
| Study / Analysis | Patient Population | Treatment Group | Control Group | Mean Change in Serum Phosphorus | p-value |
| Meta-Analysis (2022)[13][14] | CKD Patients | Ferric Citrate | Placebo | -1.76 mg/dL | 0.0007 |
| Meta-Analysis (2022)[8][13] | CKD Patients | Ferric Citrate | Active Controls* | -0.09 mg/dL | 0.51 (NS) |
| Lewis et al. (2014)[3] | Hemodialysis | Ferric Citrate | Placebo | Treatment Difference: -2.2 mg/dL | <0.001 |
| Block et al. (2015)[15] | NDD-CKD (Stages 3-5) | Ferric Citrate | Placebo | -0.6 mg/dL (from 4.5 to 3.9) | <0.001 |
| Phase IV Trial (2021)[12] | Hemodialysis | Ferric Citrate | Baseline | Well-controlled (3.5–5.5 mg/dL) | N/A |
| Active controls included sevelamer, calcium carbonate, and lanthanum carbonate. NS = Not Significant. |
Table 2: Effects of Ferric Citrate on Iron Metabolism Parameters
| Study / Analysis | Patient Population | Parameter | Ferric Citrate Group (Change from Baseline) | Control Group (Change from Baseline) | p-value |
| Lewis et al. (2014)[3] | Hemodialysis | Ferritin | 899 ng/mL (final mean) | 628 ng/mL (final mean) | <0.001 |
| Lewis et al. (2014)[3] | Hemodialysis | TSAT | 39% (final mean) | 30% (final mean) | <0.001 |
| Meta-Analysis (2022)[8][13] | CKD Patients | Hemoglobin | +0.43 g/dL (vs. Active) / +0.39 g/dL (vs. Placebo) | N/A | 0.03 / 0.03 |
| Phase IV Trial (2021)[12] | Hemodialysis | Ferritin | +227.17 ng/mL | N/A | <0.001 |
| Phase IV Trial (2021)[12] | Hemodialysis | TSAT | +7.53% | N/A | <0.001 |
Experimental Protocols
The phosphate-binding capacity of ferric citrate is validated through standardized in vitro experiments that simulate the conditions of the human GI tract. These assays are crucial for drug development and for establishing bioequivalence for generic formulations.[16][17]
Protocol: In Vitro Equilibrium Phosphate Binding Assay
This protocol is adapted from methodologies recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for assessing phosphate binders.[16][18]
Objective: To determine the maximum phosphate binding capacity of ferric citrate at equilibrium under simulated gastric and intestinal pH conditions.
Materials:
-
Ferric citrate tablets (Test and Reference products)
-
Phosphate standard solutions (e.g., KH₂PO₄) of varying concentrations
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Incubator shaker set to 37°C
-
pH meter
-
Centrifuge and filters
-
Phosphate quantification assay kit (e.g., colorimetric method)
Methodology:
-
Preparation of Binding Media: Prepare two sets of binding media. Adjust one to pH 3.0 (simulated gastric fluid) and the other to pH 7.5 (simulated intestinal fluid).[16][18]
-
Phosphate Solutions: Prepare a series of at least eight phosphate solutions with increasing concentrations in both pH media. The concentration range should be sufficient to reach the plateau of maximum binding.[16][18]
-
Incubation: Place one whole ferric citrate tablet into separate flasks for each phosphate concentration and pH condition. Add a defined volume of the corresponding phosphate solution.
-
Equilibration: Incubate all samples at 37°C with constant gentle shaking.[16] The incubation period must be sufficient to reach equilibrium (e.g., up to 24 hours), as determined by preliminary kinetic studies.[16][17] Monitor and adjust pH every 15 minutes for the first hour to ensure it remains stable.[16]
-
Sample Processing: After incubation, collect an aliquot from each flask. Centrifuge and filter the sample to remove the drug product and any precipitate.
-
Phosphate Measurement: Measure the concentration of unbound (free) phosphate remaining in the filtrate using a validated analytical method.[18]
-
Calculation of Bound Phosphate: Calculate the amount of phosphate bound to the drug by subtracting the unbound phosphate concentration from the initial phosphate concentration.
-
Data Analysis: Plot the bound phosphate versus the free phosphate concentration. Analyze the data using the Langmuir binding model to determine the binding constants, including the maximum binding capacity (k2).[16][18] Each study should be replicated at least 12 times.[16]
Caption: Figure 2: Workflow for In Vitro Phosphate Binding Assay.
Conclusion
The mechanism of action of ferric citrate as a phosphate binder is based on a robust and well-understood chemical principle: the formation of insoluble ferric phosphate in the gastrointestinal tract. This primary action effectively reduces the absorption of dietary phosphate, a critical intervention for managing hyperphosphatemia in patients with CKD.[2][7] Clinical data consistently demonstrate its efficacy in lowering serum phosphorus levels to a degree comparable to other established binders, with the significant added benefit of improving iron stores and managing anemia.[5][8] The methodologies for evaluating its binding capacity are well-defined, providing a clear pathway for research and development. This dual functionality makes ferric citrate a valuable therapeutic tool in the complex management of patients with advanced kidney disease.[6][7]
References
- 1. Ferric Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]
- 3. Ferric Citrate Controls Phosphorus and Delivers Iron in Patients on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Ferric Citrate in Patients With Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citrate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ferric citrate: a novel phosphate-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Effects of ferric citrate and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of ferric citrate in phosphate-lowering and iron-repletion effects among patients with on hemodialysis: A multicenter, open-label, Phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. A 12-week, double-blind, placebo-controlled trial of ferric citrate for the treatment of iron deficiency anemia and reduction of serum phosphate in patients with CKD Stages 3-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. fda.gov [fda.gov]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Technical Guide to the Physical and Chemical Characteristics of Ferric Citrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric citrate (B86180), a compound of iron and citric acid, is a crucial active pharmaceutical ingredient (API) primarily utilized in the management of hyperphosphatemia in patients with chronic kidney disease and for the treatment of iron deficiency anemia.[1][2] Its efficacy and stability as a pharmaceutical agent are intrinsically linked to its physical and chemical properties. This technical guide provides an in-depth overview of the key physical and chemical characteristics of ferric citrate powder, complete with experimental methodologies and visual representations of its mechanism of action.
Physical Properties
Ferric citrate powder is characterized by its distinct appearance, odor, and solubility, which are critical quality attributes in pharmaceutical manufacturing.
Appearance
The visual characteristics of ferric citrate powder can vary depending on its hydration state and the presence of related compounds like ferric ammonium (B1175870) citrate. Generally, it presents as a fine to granular powder.[3]
Table 1: Visual and Olfactory Characteristics of Ferric Citrate Powder
| Property | Description | References |
| Color | Ranges from pale-brown, grayish-brown, reddish-brown to garnet-red.[4][5] Variations can also appear as greenish-brown.[3] Ferric ammonium citrate, a related compound, can be found in brown and green forms.[6] | [3][4][5][6] |
| Form | Typically a powdered solid. It can also exist as transparent scales or granules.[4][5] | [4][5] |
| Odor | Generally odorless or may have a slight, faintly ferruginous (iron-like) smell.[3][7] | [3][7] |
Solubility
The solubility of ferric citrate is a key determinant of its bioavailability and phosphate-binding efficacy.
Table 2: Solubility Profile of Ferric Citrate Powder
| Solvent | Solubility | References |
| Cold Water | Slowly but completely soluble.[7] | [7] |
| Hot Water | Readily and instantly soluble.[2][7] | [2][7] |
| Alcohol (Ethanol) | Practically insoluble or insoluble.[2][7] | [2][7] |
| Dilute Acids | Soluble.[7] | [7] |
| Ammonia | Soluble.[7] | [7] |
Chemical Properties
The chemical identity and stability of ferric citrate are defined by its molecular structure and key physicochemical parameters.
Table 3: Chemical and Physical Data of Ferric Citrate
| Property | Value/Description | References |
| Chemical Formula | FeC₆H₅O₇ | [3] |
| Molecular Weight | 244.94 g/mol | [3] |
| Melting Point | Decomposes at elevated temperatures, typically reported as >300°C.[7] A decomposition temperature of 187-191°C has also been noted for a specific product.[4] | [4][7] |
| Stability | The product is generally stable.[5] It is sensitive to light.[7] | [5][7] |
| Hygroscopicity | It is hygroscopic, meaning it attracts moisture from the air, which can lead to clumping.[3] | [3] |
Experimental Protocols
The characterization of ferric citrate powder relies on standardized pharmacopeial methods and advanced analytical techniques.
Determination of Appearance (Color and Form)
Methodology: Based on USP General Chapter <631> Color and Achromicity.[8][9]
-
Visual Examination (Method I):
-
Place a sample of the ferric citrate powder on a clean, dry, white surface.
-
Illuminate the sample with a standardized light source (e.g., D65 artificial daylight).
-
Observe the color and form of the powder from a consistent distance and angle.
-
Compare the observations against a reference standard or a detailed specification sheet. The surface of the powder should be smoothed to present a planar surface.[9]
-
-
Instrumental Measurement (Method II):
-
Utilize a colorimeter or spectrophotometer to obtain tristimulus values (X, Y, Z) or CIELAB coordinates (L, a, b*).
-
Prepare the powder sample in a holder with a clean, flat surface.
-
Calibrate the instrument using standard reference tiles.
-
Measure the color of the sample and record the quantitative color data. This method provides an objective and precise assessment of color.[8]
-
Determination of Solubility
Methodology: Based on the principles of the shake-flask method.
-
Preparation of Saturated Solution:
-
Add an excess amount of ferric citrate powder to a known volume of the solvent (e.g., purified water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by centrifugation or filtration using a suitable membrane filter that does not adsorb the solute.
-
-
Analysis of Solute Concentration:
-
Determine the concentration of ferric citrate in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Express the solubility as the mass of solute dissolved per unit volume of solvent (e.g., mg/mL).
-
Particle Size Analysis
Methodology: Based on USP General Chapter <811> Powder Fineness.[10][11]
-
Sieving Method:
-
Assemble a stack of calibrated sieves with decreasing mesh sizes from top to bottom.
-
Place a known weight of the ferric citrate powder on the top sieve.
-
Agitate the sieve stack for a defined period using a mechanical shaker.
-
Weigh the amount of powder retained on each sieve and in the bottom pan.
-
Calculate the particle size distribution as the weight percentage of powder in each sieve fraction. This method is most suitable for particles larger than 75 µm.[10]
-
Structural Characterization by X-Ray Powder Diffraction (XRPD)
Methodology: Based on the principles outlined in pharmaceutical analysis guides.[12][13]
-
Sample Preparation:
-
Gently pack the ferric citrate powder into a sample holder to ensure a flat, uniform surface.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
Set the instrument parameters, including the voltage, current, scan range (e.g., 2θ from 5° to 40°), and scan speed.
-
-
Data Acquisition:
-
Expose the sample to the X-ray beam and record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
-
Data Analysis:
Characterization by Mössbauer Spectroscopy
Methodology: A specialized technique for iron-containing compounds.[15][16]
-
Spectrometer Setup:
-
A Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co), a drive to modulate the energy of the emitted gamma rays via the Doppler effect, a sample holder, and a detector.[16]
-
-
Sample Preparation:
-
The ferric citrate powder is placed in a sample holder that is transparent to gamma rays.
-
-
Data Acquisition:
-
The source is moved at varying velocities, and the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample is measured.
-
-
Spectral Analysis:
Signaling Pathways and Mechanisms of Action
Ferric citrate exerts its therapeutic effects through distinct mechanisms in the gastrointestinal tract.
Mechanism of Action as a Phosphate (B84403) Binder
In patients with chronic kidney disease, ferric citrate acts as a phosphate binder in the gastrointestinal tract. The ferric iron (Fe³⁺) dissociates from the citrate and binds to dietary phosphate, forming an insoluble ferric phosphate complex that is excreted in the feces.[4][7] This prevents the absorption of phosphate into the bloodstream, thereby helping to control hyperphosphatemia.[7]
Intestinal Iron Absorption Pathway
When used to treat iron deficiency, the iron from ferric citrate is absorbed in the small intestine. The ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. The ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1). Inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin. In the blood, it is re-oxidized to ferric iron by hephaestin and binds to transferrin for transport to various parts of the body.[18][19]
Logical Workflow for Physical Characterization
A systematic approach is essential for the comprehensive physical characterization of a pharmaceutical powder like ferric citrate.
Conclusion
The physical and chemical characteristics of ferric citrate powder are fundamental to its quality, therapeutic efficacy, and safety. A thorough understanding and rigorous control of its appearance, solubility, particle size, and crystalline structure, guided by standardized experimental protocols, are paramount for drug development professionals. The mechanisms of phosphate binding and intestinal iron absorption underscore its dual therapeutic utility. This guide serves as a comprehensive resource for researchers and scientists involved in the formulation and analysis of ferric citrate-based pharmaceuticals.
References
- 1. Can ferric citrate slow the progression of CKD? | Duke Health Referring Physicians [physicians.dukehealth.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]
- 8. â©631⪠Color and Achromicity [doi.usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. uspbpep.com [uspbpep.com]
- 11. â©811⪠Powder Fineness [doi.usp.org]
- 12. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 15. en.wikipedia.org [en.wikipedia.org]
- 16. Mössbauer Spectroscopy [serc.carleton.edu]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. haaselab.org [haaselab.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ferric Citrate Monohydrate: Chemical Identity, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ferric citrate (B86180) monohydrate, a compound of significant interest in the pharmaceutical industry, particularly for its role as a phosphate (B84403) binder and iron supplement. This document outlines its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities.
Chemical Identifiers and Nomenclature
Ferric citrate monohydrate is a complex of iron (III) with citric acid. The nomenclature and identifiers for this compound can vary, reflecting its hydrated and complex nature. For clarity and precision in research and regulatory submissions, it is crucial to utilize the correct identifiers.
Several CAS Numbers are associated with ferric citrate and its hydrates. The most pertinent for the monohydrate form are:
-
2338-05-8: This CAS number is frequently used for ferric citrate and is often specified as pertaining to the monohydrate form.[1][2][3][4]
-
153531-98-7: This number is explicitly assigned to the monohydrate form of iron(3+) citrate.[5][6]
For the purpose of this guide, both are acknowledged, with a recommendation to specify the hydrate (B1144303) form in all documentation.
A comprehensive list of identifiers is provided in the table below for easy reference.
| Identifier Type | Value | Notes |
| CAS Number | 2338-05-8[1][2][3][4] | Commonly used for ferric citrate, often specified as monohydrate. |
| 153531-98-7[5][6] | Specifically for the monohydrate form. | |
| EC Number | 219-045-4[1] | European Community number. |
| Molecular Formula | C₆H₅FeO₇·H₂O[2][7] | Represents the 1:1 complex of ferric iron and citrate with one water molecule. |
| Molecular Weight | 262.96 g/mol [1][2][7] | For the monohydrate form. |
| InChI | InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3[6] | IUPAC International Chemical Identifier. |
| InChIKey | AJVRSHNXSHMMCH-UHFFFAOYSA-K[6] | Hashed version of the InChI. |
| SMILES | [Fe+3].O.O=C([O-])C--INVALID-LINK--(CC(=O)[O-])C(=O)[O-] | Simplified Molecular-Input Line-Entry System. |
| Synonyms | Iron(III) citrate monohydrate, this compound[2][7] | Common alternative names. |
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, formulation, and mechanism of action.
| Property | Value | Reference/Notes |
| Appearance | Red to brown powder.[7] | |
| Solubility | 33.3 mg/mL in water.[7] | |
| Purity (Fe content) | 18.00 - 20.00 %[7] | Typical specification. |
| Stability | Stable, but light sensitive.[4] | Store in a light-resistant container. |
| Storage | Store below 30 °C.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are presented to ensure reproducibility in a laboratory setting.
Synthesis of Pharmaceutical-Grade this compound
This protocol is a generalized representation based on common methods described in the literature, particularly in patents for pharmaceutical-grade material.[8][9][10][11]
Objective: To synthesize this compound with high purity suitable for pharmaceutical applications.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
Procedure:
-
Preparation of Ferric Hydroxide Slurry:
-
Dissolve ferric chloride hexahydrate in deionized water to create a ferric chloride solution.
-
Separately, prepare a sodium hydroxide solution.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide. Maintain the pH of the slurry above 7.0.
-
Isolate the ferric hydroxide precipitate via filtration.
-
Wash the precipitate multiple times with deionized water to remove chloride ions.
-
-
Formation of Ferric Citrate:
-
Resuspend the washed ferric hydroxide precipitate in deionized water.
-
Add citric acid monohydrate to the ferric hydroxide slurry.
-
Heat the mixture to 80-90 °C and stir for 1-2 hours to form a ferric citrate solution.
-
Cool the solution to room temperature.
-
-
Precipitation and Purification:
-
Filter the ferric citrate solution to remove any unreacted solids.
-
Slowly add acetone to the clear filtrate with stirring to precipitate this compound.
-
Isolate the precipitate by filtration.
-
Wash the product with acetone to remove residual water and impurities.
-
-
Drying:
-
Dry the purified this compound under vacuum at 30-40 °C until a constant weight is achieved.
-
High-Performance Liquid Chromatography (HPLC) for Citrate Quantification
This method is designed for the quantification of citrate in a ferric citrate sample, a critical quality control parameter. The presence of ferric ions can interfere with the analysis; therefore, a complexing agent is used.[12][13][14]
Objective: To determine the citrate content in a this compound sample by HPLC.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 2.6) and methanol
-
Sample Diluent: 0.05% EDTA solution (pH adjusted to 2.2 with phosphoric acid)
-
Citric acid reference standard
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of citric acid reference standard in the sample diluent to prepare a stock solution.
-
Prepare a series of working standards by diluting the stock solution with the sample diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the sample diluent. The EDTA will chelate the ferric ions, preventing interference.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution with a mixture of potassium dihydrogen phosphate buffer and methanol. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the citrate peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of citrate in the sample from the calibration curve.
-
Visualized Workflows and Mechanisms
Graphical representations of complex processes can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate the synthesis workflow and the therapeutic mechanism of action of this compound.
Synthesis Workflow of this compound
References
- 1. Ferric citrate 2338-05-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]
- 5. This compound [drugfuture.com]
- 6. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) salt, hydrate (1:1:1) | C6H7FeO8 | CID 22178220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]
- 10. WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate - Google Patents [patents.google.com]
- 11. WO2016162888A1 - Process for preparing pharmaceutical grade ferric citrate - Google Patents [patents.google.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
- 14. US20050080283A1 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Utilizing Ferric Citrate as an Iron Source in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable micronutrient for the proliferation and metabolism of mammalian cells, playing a critical role in processes such as cellular respiration, DNA synthesis, and enzymatic reactions. In serum-free and chemically defined cell culture media, where the natural iron-carrier protein transferrin is absent, providing a bioavailable and non-toxic source of iron is crucial for robust cell growth and consistent biopharmaceutical production. Ferric citrate (B86180) has emerged as a widely used and effective iron supplement in mammalian cell culture, offering a stable and less toxic alternative to free iron salts.[1]
These application notes provide a comprehensive guide to the use of ferric citrate as an iron source in mammalian cell culture. This document outlines the advantages of ferric citrate, details its mechanism of cellular uptake, presents quantitative data on its effects on cell culture performance, and provides detailed protocols for its preparation and application.
Advantages of Ferric Citrate
-
Reduced Toxicity: Ferric citrate provides iron in a chelated form, which is less toxic to cells compared to free iron salts like ferric chloride or ferrous sulfate.[1] Free iron can participate in the Fenton reaction, generating harmful reactive oxygen species that can lead to cellular damage.[2]
-
Transferrin Replacement: In the development of protein-free and serum-free media for biopharmaceutical production, ferric citrate serves as an effective substitute for transferrin, the natural iron-transport protein in serum.[1][3]
-
Enhanced Protein Production: Studies have shown that ferric citrate, particularly in combination with sodium citrate, can significantly enhance monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells.[4][5][6] The presence of citrate may play a role in enhancing cellular energy metabolism, leading to increased protein synthesis.[4][6]
Mechanism of Iron Uptake from Ferric Citrate
The cellular uptake of iron from ferric citrate is a multifaceted process that does not rely on the traditional transferrin receptor pathway. The proposed mechanisms involve:
-
Reduction at the Cell Surface: Ferric iron (Fe³⁺) from the citrate complex is likely reduced to ferrous iron (Fe²⁺) at the cell surface by a membrane-associated ferrireductase.[7][8]
-
Carrier-Mediated Transport: The resulting ferrous iron is then transported across the cell membrane by an iron carrier protein.[7][8]
-
Role of Ferroportin: The iron exporter protein ferroportin has also been identified as a key player in the enteral absorption of iron from ferric citrate, suggesting its involvement in the transmembrane transport of iron into the cytoplasm.[9][10]
The uptake of iron from ferric citrate is a saturable process, indicating that it is mediated by a finite number of membrane carriers.[7][8]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of ferric citrate and other iron sources on mammalian cell culture performance, primarily focusing on CHO cells, a workhorse for biopharmaceutical production.
Table 1: Effect of Ferric Citrate vs. Ferric Ammonium (B1175870) Citrate on CHO Cell Performance
| Iron Source | Concentration (mg/L Fe) | Peak Viable Cell Density (VCD) (x 10⁶ cells/mL) | Viability (%) | Titer (mg/L) | Reference |
| Ferric Citrate (FC) | 2 | ~18 | >90 | ~1500 | [2] |
| Ferric Ammonium Citrate (FAC) | 2 | ~22 | >95 | ~2000 | [2] |
| Ferric Citrate (FC) | 10 | ~20 | >90 | ~1800 | [2] |
| Ferric Ammonium Citrate (FAC) | 10 | ~25 | >95 | ~2500 | [2] |
Note: The observed differences in performance were attributed to manganese impurities in the ferric ammonium citrate source, which had a positive effect on cell growth and titer.[2]
Table 2: Effect of Iron and Sodium Citrate Concentration on mAb Production in CHO Cells
| Iron Concentration (mM) | Sodium Citrate Concentration (mM) | Relative mAb Titer (%) | Reference |
| 0.1 | 0 | 100 | [4][6] |
| 0.5 | 0 | 100 | [4][6] |
| 0.1 | 0.125 - 1 | 130 - 140 | [4][6] |
| 0.5 | 0.125 - 1 | 130 - 140 | [4][6] |
Note: The combination of iron and sodium citrate significantly enhanced mAb productivity by 30-40% compared to iron supplementation alone.[4][6]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Ferric Citrate Stock Solution
Materials:
-
Ferric Citrate (BioReagent, suitable for cell culture)
-
High-purity water (e.g., WFI, Milli-Q)
-
Sterile, light-protected storage bottles
-
Sterile 0.22 µm syringe filter
-
Stir plate and stir bar
-
Sterile glassware
Procedure:
-
Weighing: Accurately weigh out 2.45 g of ferric citrate (Molecular Weight: 244.94 g/mol ) for a final volume of 100 mL.
-
Dissolution: In a sterile beaker, add the ferric citrate powder to approximately 80 mL of high-purity water. The solubility of ferric citrate is enhanced in hot water. Gently heat the water to around 60-80°C while stirring to facilitate dissolution. The solution should become a clear, orange-yellow color.
-
Cooling: Allow the solution to cool to room temperature.
-
Volume Adjustment: Transfer the cooled solution to a sterile 100 mL graduated cylinder and bring the final volume to 100 mL with high-purity water.
-
Sterile Filtration: Sterilize the 100 mM ferric citrate stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Storage: Store the stock solution at 2-8°C. Protect from light to prevent potential degradation.
Protocol 2: Supplementation of Cell Culture Medium with Ferric Citrate
Materials:
-
Basal cell culture medium (serum-free, chemically defined)
-
100 mM sterile ferric citrate stock solution (from Protocol 1)
-
Sterile pipettes and tubes
Procedure:
-
Determine Final Concentration: The optimal final concentration of ferric citrate can vary depending on the cell line and basal medium. A typical starting range for iron supplementation is 0.1 to 0.5 mM.[4][6]
-
Calculation: Calculate the volume of the 100 mM stock solution required to achieve the desired final concentration in your cell culture medium.
-
Example: To prepare 1 L of medium with a final ferric citrate concentration of 0.25 mM:
-
Volume of stock = (0.25 mM * 1000 mL) / 100 mM = 2.5 mL
-
-
-
Aseptic Addition: Aseptically add the calculated volume of the sterile ferric citrate stock solution to the basal cell culture medium.
-
Mixing: Gently mix the supplemented medium to ensure homogeneity.
-
Equilibration: Before use, allow the supplemented medium to equilibrate in the incubator for at least 30 minutes to stabilize pH and temperature.
Protocol 3: Fed-Batch Culture of CHO Cells with Ferric Citrate Supplementation
This protocol provides a general framework for a fed-batch culture. Specific parameters such as seeding density, feed strategy, and process controls should be optimized for the specific cell line and process.
Materials:
-
CHO cell line producing a recombinant protein
-
Chemically defined growth medium supplemented with ferric citrate (as per Protocol 2)
-
Concentrated feed medium
-
Spinner flasks, shake flasks, or bioreactor
-
Cell counting device (e.g., hemocytometer, automated cell counter)
-
Analyzers for metabolites (e.g., glucose, lactate) and product titer (e.g., HPLC, ELISA)
Procedure:
-
Inoculum Expansion: Expand the CHO cells in the growth medium containing ferric citrate through a series of passages to obtain the required number of cells for inoculation.
-
Inoculation: Inoculate the production vessel (e.g., bioreactor) at a target seeding density (e.g., 0.5 - 1.0 x 10⁶ viable cells/mL).
-
Batch Phase: Culture the cells in batch mode until a key nutrient, typically glucose, becomes limiting. Monitor viable cell density, viability, and key metabolite concentrations daily.
-
Fed-Batch Phase:
-
Initiate the feeding strategy by adding the concentrated feed medium to the culture. The feeding can be a bolus addition or a continuous feed.
-
The feed medium should also contain an appropriate concentration of ferric citrate to maintain the desired iron level in the culture.
-
-
Process Monitoring: Continue to monitor cell growth, viability, metabolites, and product titer throughout the culture duration.
-
Harvest: Harvest the culture when the viability drops below a predetermined threshold or when the product titer reaches a plateau.
Visualizations
Signaling and Uptake Pathway of Ferric Citrate
Caption: Cellular uptake and signaling of ferric citrate.
Experimental Workflow for Ferric Citrate Supplementation
Caption: Workflow for using ferric citrate in cell culture.
Logical Relationship: Impact of Iron Source Impurities
Caption: Impact of iron source impurities on cell culture.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mechanisms of ferric citrate uptake by human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enteral ferric citrate absorption is dependent on the iron transport protein ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haaselab.org [haaselab.org]
Ferric Citrate in Plant Tissue Culture: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential micronutrient for plant growth and development, playing a critical role in various physiological processes, including chlorophyll (B73375) synthesis and electron transport. In plant tissue culture, the form and availability of iron in the culture medium are crucial for successful micropropagation, callus induction, and organogenesis. Ferric citrate (B86180) has emerged as a viable alternative to the more commonly used ferric ethylenediaminetetraacetic acid (Fe-EDTA) as an iron source. This document provides a comprehensive overview of the application of ferric citrate in plant tissue culture, including detailed experimental protocols, a summary of quantitative data, and a visualization of the relevant biological pathways.
Introduction
The selection of an appropriate iron source is a critical step in the formulation of plant tissue culture media. Iron is often sparingly soluble at the pH range optimal for plant cell growth (typically 5.5-5.8), necessitating the use of chelating agents to maintain its availability. While Fe-EDTA is widely used, concerns about its stability under light and potential for photodegradation have led researchers to explore alternative iron chelates. Ferric citrate, a complex of ferric iron and citric acid, offers a readily available and effective source of iron for in vitro plant cultures. Citrate, a natural plant metabolite, not only chelates iron but also plays a role in its transport within the plant.[1] This application note details the preparation and use of ferric citrate in plant tissue culture media, providing protocols and data to guide researchers in its effective application.
Data Presentation
The following tables summarize quantitative data on the effects of ferric citrate on various plant tissue culture parameters. It is important to note that optimal concentrations can vary significantly between plant species and even cultivars.
Table 1: Comparison of Ferric Citrate and Other Iron Sources on In Vitro Growth Parameters
| Plant Species | Culture Type | Iron Source | Concentration (mg/L) | Observed Effect | Reference |
| Syzygium cuminii | Shoot Elongation | Ferric Citrate | Not specified | Better response than ferrous sulphate alone | [2] |
| Magnolia grandiflora | Shoot Multiplication | Ferric Ammonium Citrate | Not specified | Comparable positive effect to NaFeEDTA | [3] |
| Prunus cerasifera 'Nigra' | Shoot Multiplication | Ferric Ammonium Citrate | Not specified | Comparable positive effect to NaFeEDTA | [3] |
| Satsuma tangerine | Whole Plant (Pot) | Fe-Citrate | Not specified | Higher total iron in roots compared to control | [4] |
| Date Palm (Phoenix dactylifera L.) | Callus Growth & Shoot Regeneration | FeEDDHA | 93.5 | More effective than FeEDTA | [5] |
Table 2: Reported Concentrations of Ferric Citrate and Ferric Ammonium Citrate in Plant/Algal Culture Media
| Organism | Medium | Compound | Concentration | Reference |
| Microalgae | BG-11 Medium | Ferric Ammonium Citrate | 0.006 g/L | [6] |
| Human Synovial Cells | Cell Culture | Ferric Citrate | 0.1 mM | Maximum stimulation of DNA synthesis |
Experimental Protocols
Protocol 1: Preparation of a 100x Ferric Citrate Stock Solution
This protocol describes the preparation of a 100x concentrated stock solution of ferric citrate.
Materials:
-
Ferric citrate (e.g., C₆H₅FeO₇, MW: 244.95 g/mol )
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Autoclavable storage bottle (amber colored or wrapped in aluminum foil)
-
Autoclave
Procedure:
-
Weighing: For a 100 mL stock solution, weigh out the required amount of ferric citrate. The final concentration in the medium is typically around 25 mg/L. Therefore, for a 100x stock, you will need 250 mg of ferric citrate for 100 mL of stock solution.
-
Dissolving: Add approximately 80 mL of distilled water to a beaker. While stirring with a magnetic stirrer, slowly add the weighed ferric citrate.
-
Heating: Gently heat the solution while stirring to aid in the dissolution of the ferric citrate. Do not boil.
-
Volume Adjustment: Once the ferric citrate is completely dissolved, allow the solution to cool to room temperature. Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with distilled water.
-
Sterilization and Storage: Transfer the stock solution to an amber-colored, autoclavable bottle. Loosely cap the bottle and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes. After autoclaving, tighten the cap and store the stock solution at 4°C. Protect the solution from light.
Protocol 2: Preparation of Murashige and Skoog (MS) Medium with Ferric Citrate
This protocol outlines the preparation of 1 liter of MS medium using the ferric citrate stock solution prepared in Protocol 1.
Materials:
-
MS basal salt mixture
-
Sucrose
-
Myo-inositol
-
Vitamins (as required by the specific protocol)
-
Plant growth regulators (e.g., auxins, cytokinins)
-
100x Ferric Citrate stock solution (from Protocol 1)
-
Distilled or deionized water
-
Agar (B569324) (if preparing solid medium)
-
1 M NaOH and 1 M HCl for pH adjustment
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
-
Autoclave
-
Laminar flow hood
Procedure:
-
Dissolve Macronutrients and Micronutrients: In a 2 L beaker, dissolve the MS basal salt mixture in approximately 800 mL of distilled water with continuous stirring.
-
Add Organic Components: Add sucrose, myo-inositol, and any required vitamins to the solution and stir until completely dissolved.
-
Add Ferric Citrate: Pipette 10 mL of the 100x Ferric Citrate stock solution into the medium.
-
Add Plant Growth Regulators: Add the required plant growth regulators from their respective stock solutions.
-
Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1 M NaOH or 1 M HCl.
-
Adjust Final Volume: Transfer the medium to a 1 L graduated cylinder and bring the final volume to 1 liter with distilled water.
-
Add Gelling Agent (for solid medium): If preparing a solid medium, transfer the solution back to the beaker, add the required amount of agar (e.g., 7-8 g/L), and heat while stirring until the agar is completely dissolved.
-
Dispense and Sterilize: Dispense the medium into culture vessels. Cap the vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
-
Cooling and Storage: Allow the medium to cool and solidify in a sterile environment, such as a laminar flow hood. Store the prepared medium at room temperature in the dark until use.
Visualization of Pathways and Workflows
Iron Uptake and Transport in Non-Graminaceous Plants
Plants have evolved sophisticated mechanisms to acquire iron from the soil. In non-graminaceous plants (dicots and non-grass monocots), this is primarily achieved through a reduction-based strategy (Strategy I). When iron is supplied as ferric citrate, the plant root system initiates a series of responses to make the iron available for uptake. This includes the acidification of the rhizosphere and the reduction of Fe(III) to Fe(II). Once inside the plant, citrate plays a crucial role in the long-distance transport of iron through the xylem.[1][7]
Caption: Strategy I iron uptake pathway in non-graminaceous plants.
Experimental Workflow for Using Ferric Citrate in Plant Tissue Culture
The following diagram illustrates the general workflow for preparing and using plant tissue culture medium supplemented with ferric citrate.
Caption: Workflow for preparing and using ferric citrate in plant tissue culture.
Conclusion
Ferric citrate is an effective iron source for plant tissue culture, offering a stable and bioavailable form of this essential micronutrient. Its use can lead to improved growth and development of in vitro cultures. The protocols and data presented in this application note provide a foundation for researchers to incorporate ferric citrate into their plant tissue culture media. Further optimization of ferric citrate concentration for specific plant species and culture objectives is encouraged to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. In vitro plant regeneration system for date palm (Phoenix dactylifera L.): effect of chelated iron sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron(III) citrate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of a Stable Ferric Citrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric citrate (B86180) is a widely utilized iron supplement in various fields, including cell culture, pharmaceuticals, and as a phosphate (B84403) binder in treating hyperphosphatemia.[1][2][3] Its efficacy is dependent on the stability and bioavailability of the iron. Preparing a stable ferric citrate stock solution is crucial to ensure consistent and reliable experimental results. These application notes provide detailed protocols and stability data to guide researchers in preparing and storing stable ferric citrate solutions.
The stability of ferric citrate solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of other ions.[4][5] At physiological pH, ferric citrate complexes can be dynamic and concentration-dependent.[4] Changes in pH can lead to hydrolysis and precipitation of iron oxyhydroxides.[4] Therefore, careful control of the preparation and storage conditions is essential.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of Ferric Citrate
| Parameter | Condition | Stability Notes | Source |
| Storage Temperature | Room Temperature (15–25°C) | Stable under recommended dry conditions. | [6] |
| Cool, dry warehouse | Recommended for long-term storage of ferric ammonium (B1175870) citrate solution. | [7] | |
| -20°C or -80°C | Recommended for long-term storage of stock solutions to prevent inactivation from repeated freeze-thaw cycles. | [1] | |
| Light Exposure | Protect from light | Ferric citrate is light-sensitive and can be reduced to the ferrous form upon exposure.[5][8] | [5][6][8] |
| pH | 6.0 - 8.0 (for a 10 g/L solution) | Exhibits stability across a range of pH levels but may precipitate at extreme pH values.[4][5] | [4][5] |
| Shelf Life | Nominally 12 months (for ferric ammonium citrate solution) | When stored in a cool, dry warehouse free from frost. | [7] |
| 36 months (for solid form) | When kept well closed, protected from light, dry, and at room temperature. | [9] |
Table 2: Example Formulations for Ferric Citrate Stock Solutions
| Application | Ferric Citrate Concentration | Other Components & Concentrations | Key Steps | Source |
| General Cell Culture | 0.14 M (3.35 g/100 mL) | Citric Acid•H₂O (0.15 M, 3.35 g/100 mL) | Dissolve by autoclaving. | [10] |
| Geobacter Medium | 10.00 g/L (1.9 g/L Fe) | Basal medium components | Dissolve by heating the water first, then add other ingredients after cooling. Adjust pH to 6.0. | [11] |
| 10% w/v Solution | 10% w/v (7.5 g/75 mL) | 20% Sodium Hydroxide | Use low heat to dissolve, adjust pH to 6.5 with NaOH, apply N₂ gas, and autoclave. | [12] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Ferric Citrate Stock Solution for Cell Culture
This protocol is adapted from a method for preparing a ferric citrate stock solution for Chu Recipe.[10]
Materials:
-
Ferric citrate powder
-
Citric Acid Monohydrate
-
Deionized water (dH₂O)
-
Stir plate and magnetic stir bar
-
100 mL volumetric flask
-
Autoclave
Procedure:
-
To approximately 90 mL of dH₂O in a beaker, add 3.35 g of Citric Acid Monohydrate while stirring continuously until fully dissolved.
-
To this solution, add 3.35 g of ferric citrate powder. Continue stirring.
-
Transfer the solution to a 100 mL volumetric flask and bring the total volume to 100 mL with dH₂O.
-
To ensure complete dissolution and sterilization, autoclave the solution at 121°C for 15 minutes.[12]
-
Allow the solution to cool to room temperature before use or storage.
-
Store the sterile stock solution in a light-resistant container at 4°C for short-term use or at -20°C for long-term storage.[2]
Protocol 2: Preparation of a pH-Adjusted 10% (w/v) Ferric Citrate Stock Solution
This protocol is based on the ATCC Medium MD-2989 formulation.[12]
Materials:
-
Ferric citrate powder
-
Deionized water (DI Water)
-
20% Sodium Hydroxide (NaOH) solution
-
Hot plate with magnetic stirrer
-
pH meter
-
Source of Nitrogen (N₂) gas
-
Autoclave
Procedure:
-
In a suitable beaker, add 7.5 g of ferric citrate to 75 mL of DI water.
-
Gently heat the solution on a hot plate with continuous stirring to facilitate dissolution.
-
Once the ferric citrate is completely dissolved, allow the solution to cool to room temperature.
-
Adjust the pH of the solution to 6.5 using a 20% NaOH solution. Monitor the pH carefully with a calibrated pH meter.
-
Sparge the solution with N₂ gas for at least 20 minutes to remove dissolved oxygen, which can promote oxidation.
-
Transfer the solution to an autoclave-safe container and autoclave at 121°C for 15 minutes.
-
Store the final solution in a sterile, airtight, and light-protected container.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Buy Ferric citrate (EVT-268516) | 28633-45-6 [evitachem.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. wbcil.com [wbcil.com]
- 7. essecouk.com [essecouk.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. lohmann-minerals.com [lohmann-minerals.com]
- 10. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 11. atcc.org [atcc.org]
- 12. atcc.org [atcc.org]
Application Notes and Protocols for the Quantification of Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric citrate (B86180) is a phosphate (B84403) binder and iron replacement product used in the management of hyperphosphatemia in patients with chronic kidney disease. Accurate and precise quantification of ferric citrate in various samples, including pharmaceutical formulations and biological matrices, is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for three common analytical methods for the quantification of ferric citrate: High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for Citrate Quantification
HPLC is a versatile and widely used technique for the separation and quantification of the citrate component of ferric citrate. The key challenge in this analysis is the potential interference from the ferric ion, which can be overcome by using a chelating agent.
Quantitative Data Summary
| Parameter | HPLC Method 1 (with EDTA) | HPLC Method 2 (Phosphate Buffer) |
| Analyte | Citric Acid | Citric Acid |
| Linearity | - | - |
| Accuracy (Recovery) | > 92%[1] | - |
| Precision (RSD) | - | - |
| Limit of Detection (LOD) | - | - |
| Limit of Quantitation (LOQ) | - | - |
| Mobile Phase | Potassium dihydrogen phosphate solution and Methanol (B129727) (pH 2.6)[1] | 0.05 M Phosphate buffer (pH 2.2) and Methanol (95:5)[2] |
| Column | - | C18 |
| Detection | UV | UV |
Quantitative data for linearity, precision, LOD, and LOQ for these specific methods were not available in the provided search results. These would need to be determined during method validation.
Experimental Protocol: HPLC Method with EDTA Chelation
This protocol is based on a method that utilizes Ethylenediaminetetraacetic acid (EDTA) to chelate the ferric ions, preventing their interference with the chromatographic analysis of citrate.[1]
1. Reagent and Solution Preparation:
-
Mobile Phase: Prepare a solution of potassium dihydrogen phosphate in water and mix with methanol. Adjust the pH to 2.6 using phosphoric acid. The exact ratio of buffer to methanol should be optimized for the specific column and system.
-
EDTA Solution (0.05%): Dissolve 0.5 g of disodium (B8443419) edetate in 1 L of water. Adjust the pH to 2.2 with phosphoric acid.[2]
-
Standard Stock Solution: Accurately weigh about 100 mg of citric acid and dissolve it in a 50 mL volumetric flask containing 20 mL of water and 5 mL of hydrochloric acid. Dilute to volume with water.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the EDTA solution. A typical concentration range could be 1-100 µg/mL.
2. Sample Preparation:
-
Accurately weigh about 100 mg of the ferric citrate sample and transfer it to a 50 mL volumetric flask.
-
Add 20 mL of water and 5 mL of hydrochloric acid and mix until dissolved.[2]
-
Dilute to volume with water and mix well.[2]
-
Pipette 10.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the 0.05% EDTA solution.[2]
-
Heat the solution to ensure complete complexation of the ferric ions with EDTA.[1]
-
Filter the final solution through a 0.45 µm filter before injection.[2]
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 210 nm for citric acid.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the citrate peak versus the concentration of the working standard solutions.
-
Determine the concentration of citrate in the sample solution from the calibration curve.
-
Calculate the amount of ferric citrate in the original sample based on the citrate concentration.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of citrate in ferric citrate samples.
Iodometric Titration for Ferric Iron Quantification
Iodometric titration is a classic and reliable method for determining the concentration of ferric ions (Fe³⁺) in a sample. The method is based on the oxidation of iodide ions by ferric ions in an acidic solution, followed by the titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution.
Quantitative Data Summary
| Parameter | Iodometric Titration |
| Analyte | Ferric Iron (Fe³⁺) |
| Principle | Redox Titration |
| Stoichiometry | 1 mL of 0.1 N Na₂S₂O₃ is equivalent to 5.585 mg of Fe[3][4] |
| Accuracy | High (when performed correctly) |
| Precision | High (dependent on technique) |
| Indicator | Starch Solution |
| Endpoint | Disappearance of blue color |
Experimental Protocol: Iodometric Titration
This protocol outlines the steps for the determination of ferric iron content in a ferric citrate sample.[2][3][4]
1. Reagent and Solution Preparation:
-
Hydrochloric Acid (HCl): Concentrated HCl.
-
Potassium Iodide (KI): Solid, analytical grade.
-
Standard Sodium Thiosulfate Solution (0.1 N): Prepare and standardize against a primary standard (e.g., potassium dichromate).
-
Starch Indicator Solution: Prepare a 1% (w/v) solution of soluble starch in water.
2. Sample Preparation:
-
Accurately weigh about 0.5 - 1 g of the ferric citrate sample.[2][3]
-
Transfer the sample to a 250 mL glass-stoppered Erlenmeyer flask.[3]
-
Dissolve the sample in 25 mL of deionized water and 5 mL of concentrated hydrochloric acid.[3]
3. Titration Procedure:
-
To the dissolved sample, add 3-4 g of solid potassium iodide.[2]
-
Stopper the flask and allow the reaction to proceed in the dark for 15 minutes.[2][3] This allows for the complete reaction between Fe³⁺ and I⁻ to form I₂.
-
After 15 minutes, add 100 mL of deionized water to the flask.[3]
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same quantities of reagents but without the sample, and make any necessary corrections.[3]
4. Calculation:
-
Calculate the percentage of iron in the sample using the following formula: % Iron = [(V_sample - V_blank) * N * 55.847] / (W_sample * 10) Where:
-
V_sample = volume of sodium thiosulfate used for the sample (mL)
-
V_blank = volume of sodium thiosulfate used for the blank (mL)
-
N = normality of the sodium thiosulfate solution (N)
-
55.847 = atomic weight of iron ( g/mol )
-
W_sample = weight of the sample (g)
-
Experimental Workflow: Iodometric Titration
Caption: Workflow for the iodometric titration of ferric iron in ferric citrate.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of either the citrate or the iron component of ferric citrate, depending on the chosen protocol.
Method A: Quantification of Citrate in Acidic Medium
This method relies on the measurement of the UV absorbance of citric acid at a low pH, where its dissociation is suppressed.[5]
| Parameter | UV-Vis Spectrophotometry (Citrate) |
| Analyte | Citric Acid |
| Wavelength (λmax) | 209 nm[5] |
| Linearity Range | 0.5 - 5.0 mmol/L[5] |
| Correlation Coefficient (r²) | 0.9999[5] |
| Precision (%RSD) | < 2%[5] |
| Accuracy | Excellent[5] |
1. Reagent and Solution Preparation:
-
Hydrochloric Acid (0.25 M): Prepare by diluting concentrated HCl.
-
Standard Stock Solution: Prepare a stock solution of citric acid in deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution. Mix each standard with the 0.25 M HCl solution in a 1:1 (v/v) ratio to ensure the final pH is less than 1.0.[5]
2. Sample Preparation:
-
Accurately weigh a suitable amount of the ferric citrate sample and dissolve it in a known volume of deionized water.
-
Take an aliquot of the sample solution and mix it with the 0.25 M HCl solution in a 1:1 (v/v) ratio.[5]
3. Spectrophotometric Measurement:
-
Spectrophotometer: A UV-Vis spectrophotometer capable of measuring in the UV range.
-
Cuvettes: 1 cm quartz cuvettes.
-
Blank: A 1:1 mixture of deionized water and 0.25 M HCl.
-
Measurement: Measure the absorbance of the working standard solutions and the sample solution at 209 nm.[5]
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.
-
Determine the concentration of citrate in the sample solution from the calibration curve.
-
Calculate the amount of ferric citrate in the original sample.
Method B: Quantification of Iron by Colorimetric Method
This method involves the formation of a colored complex with iron, which can be measured in the visible range of the spectrum.
| Parameter | UV-Vis Spectrophotometry (Iron) |
| Analyte | Iron (Fe) |
| Wavelength (λmax) | 540 nm[6] |
| Linearity Range | 1 - 10 µg/mL[6] |
| Correlation Coefficient (r²) | - |
| Precision (%RSD) | - |
| Accuracy (Recovery) | 99.9%[6] |
Further validation data would be required for a complete assessment of this method.
1. Reagent and Solution Preparation:
-
Standard Iron Stock Solution: Prepare a stock solution from a certified iron standard (e.g., Ferrous Ammonium Sulfate Hexahydrate).[6]
-
Working Standard Solutions: Prepare a series of working standards in the range of 1-10 µg/mL.[6]
-
Citric Acid Solution (20%): Dissolve 20 g of citric acid in 100 mL of water.[6]
-
Thioglycolic Acid Solution (10%): Dissolve 10 mL of thioglycolic acid in 100 mL of water.[6]
-
Ammonia (B1221849) Solution: Dilute ammonia solution.[6]
2. Sample Preparation:
-
Accurately weigh the ferric citrate sample, dissolve it in water with the aid of sulfuric acid, and dilute to a known volume.[6]
-
Take an aliquot of the sample solution.
3. Color Development and Measurement:
-
To both the standard and sample aliquots in volumetric flasks, add 5 mL of 20% citric acid, 5 mL of 10% thioglycolic acid, and 5 mL of ammonia solution.[6]
-
Dilute to the mark with distilled water and mix well.[6]
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Blank: A reagent blank prepared in the same manner without the iron standard or sample.
-
Measurement: Measure the absorbance of the standards and the sample at 540 nm.[6]
4. Data Analysis:
-
Create a calibration curve from the absorbance readings of the standard solutions.
-
Determine the iron concentration in the sample from the calibration curve.
-
Calculate the ferric citrate content in the original sample.
Experimental Workflow: UV-Vis Spectrophotometry (Citrate Method)
References
HPLC method development for ferric citrate detection
An HPLC method for the quantitative analysis of ferric citrate (B86180) has been developed. This application note provides a detailed protocol for the determination of ferric citrate by quantifying the citrate moiety using an ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
The direct analysis of the ferric citrate complex is challenging due to its structure and potential for multiple complexation states. A robust and reliable alternative is the indirect quantification of the citrate component after releasing it from the iron complex. This is achieved by introducing a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), which has a higher affinity for the ferric ion (Fe³⁺), thereby liberating the citrate ion for chromatographic analysis.[1]
This method employs an ion-pair RP-HPLC technique to achieve separation of the highly polar citrate anion on a non-polar C18 stationary phase.[2] An ion-pairing reagent added to the mobile phase forms a neutral, hydrophobic ion-pair with the citrate anion, allowing it to be retained and separated on the reversed-phase column.[3][4] Detection is performed using a UV detector, as the carboxyl groups of citric acid absorb in the low UV range (~210 nm).[5]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Materials:
-
Ferric Citrate reference standard and sample material
-
Citric Acid (anhydrous) reference standard
-
Disodium EDTA
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) or similar ion-pair reagent
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for solvent and sample filtration
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer with 5 mM TBAHS, pH adjusted to 2.6 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A / 5% B (Isocratic) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm |
| Injection Volume | 20 µL[5] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent (0.05% EDTA Solution):
-
Weigh and dissolve 0.5 g of Disodium EDTA in 1 L of deionized water.
-
Adjust the pH to 2.2 with phosphoric acid.[5]
-
Mix thoroughly. This solution is used for preparing both standard and sample solutions.
-
-
Mobile Phase (Buffer with Ion-Pair Reagent):
-
Weigh 2.72 g of KH₂PO₄ and 1.70 g of TBAHS and dissolve in 1 L of deionized water.
-
Adjust the pH to 2.6 using concentrated phosphoric acid.[1]
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
The final mobile phase is prepared by mixing this buffer with acetonitrile in a 95:5 (v/v) ratio.
-
-
Standard Stock Solution (Citric Acid, ~1000 µg/mL):
-
Accurately weigh approximately 50 mg of anhydrous citric acid reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix well.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the Diluent to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation (~100 µg/mL of Citrate):
-
Accurately weigh an amount of ferric citrate sample equivalent to approximately 10 mg of citrate into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 15 minutes to ensure complete dissolution and complexation of iron with EDTA.
-
Allow the solution to return to room temperature, then dilute to volume with the Diluent and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Development Workflow and Data
The workflow for the development and execution of this analytical method is outlined below.
Method Validation Summary
The developed method was validated for linearity, precision, and accuracy. A summary of the performance characteristics is provided in Table 2.
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~ 2 µg/mL |
| Limit of Quantification (LOQ) | ~ 10 µg/mL |
| Retention Time (Citrate) | ~ 4.5 min |
Conclusion
This application note describes a simple, accurate, and robust ion-pair reversed-phase HPLC method for the quantification of ferric citrate in drug development and quality control settings. By chelating the ferric ion with EDTA and analyzing the liberated citrate, the method overcomes the challenges associated with the direct analysis of the metal-organic complex. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. itwreagents.com [itwreagents.com]
- 4. coconote.app [coconote.app]
- 5. US20050080283A1 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
Application Notes and Protocols: Inducing Iron Deficiency Anemia in Animal Models and the Role of Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron Deficiency Anemia (IDA) is a global health issue characterized by insufficient red blood cells due to a lack of iron. Animal models are crucial for studying the pathophysiology of IDA and for the preclinical evaluation of novel therapeutics. While various methods exist to induce IDA in these models, dietary iron restriction is a common and effective approach[1][2][3].
This document provides a detailed protocol for inducing IDA in a rat model using an iron-deficient diet. It is important to note that ferric citrate (B86180) hydrate (B1144303) is an iron supplement used to treat iron deficiency, not to induce it [4][5][6]. Therefore, this guide will focus on the established method of dietary iron depletion to create an IDA model, and will then discuss the therapeutic application of ferric citrate in the context of treating this induced anemia, supported by data from relevant studies.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia in Rats via Dietary Iron Restriction
This protocol is based on methodologies described in several studies that successfully established IDA in rodent models[2][3][4].
Objective: To establish a consistent and reliable model of iron deficiency anemia in rats through dietary iron restriction.
Materials:
-
Weanling (21-day-old) Sprague-Dawley or Wistar rats[2].
-
Standard laboratory rodent chow.
-
Iron-deficient diet (commercially available, typically containing <5 mg iron/kg)[2].
-
Deionized water for drinking to avoid extraneous iron intake[3].
-
Animal caging and husbandry supplies.
-
Blood collection supplies (e.g., microcapillary tubes, EDTA-coated tubes).
-
Automated hematology analyzer.
-
Spectrophotometer or other equipment for measuring serum iron and ferritin.
Procedure:
-
Acclimatization: Upon arrival, allow the weanling rats to acclimate for one week while being fed a standard diet and tap water.
-
Baseline Measurements: After acclimatization, record the body weight of each animal. Collect a baseline blood sample from the tail vein or saphenous vein to measure complete blood count (CBC) parameters (including hemoglobin, hematocrit, RBC count, MCV, MCH, MCHC), serum iron, and serum ferritin.
-
Group Allocation: Randomly divide the animals into two groups:
-
Control Group: Continues to receive the standard iron-replete diet.
-
IDA Group: Switched to the iron-deficient diet[3].
-
-
Induction Period: Maintain the animals on their respective diets for a period of 4 to 6 weeks. Provide deionized water to both groups[3]. Monitor the animals' health and body weight regularly (e.g., weekly).
-
Confirmation of Anemia: At the end of the induction period (e.g., 35 days), collect blood samples to reassess the hematological and serum iron parameters listed in step 2. Anemia is typically confirmed by significantly lower hemoglobin levels (e.g., < 9 g/dL) in the IDA group compared to the control group[3].
-
Therapeutic Intervention (Optional): Once IDA is established, the model can be used to evaluate the efficacy of iron supplements, such as ferric citrate. The IDA group can be further subdivided to receive different treatments. For example, a subgroup could be administered a diet containing 0.3% ferric citrate for a specified period (e.g., 7-15 days), after which hematological and iron parameters are measured again to assess recovery[4].
Data Presentation
The following tables summarize quantitative data from studies that have induced and/or treated iron deficiency anemia in animal models.
Table 1: Hematological and Iron Status Parameters in Rats with Diet-Induced Iron Deficiency Anemia
| Parameter | Control Group (Standard Diet) | IDA Group (Iron-Deficient Diet) | Reference |
| Hemoglobin (g/dL) | 12 - 15 | < 9 | [3] |
| Serum Iron (µg/dL) | 150 ± 20 | 50 ± 15 | [2] |
| Total Iron Binding Capacity (TIBC) (µg/dL) | 300 ± 30 | 550 ± 50 | [2] |
| Transferrin Saturation (%) | 50 ± 5 | 9 ± 3 | [2] |
| Serum Ferritin (ng/mL) | 80 ± 15 | 10 ± 5 | [2] |
Values are presented as typical ranges or mean ± standard deviation.
Table 2: Effect of Ferric Citrate Treatment on Anemic Rats
This table illustrates the therapeutic effect of ferric citrate on rats previously made anemic through an iron-depleted diet.
| Parameter | Anemic Control Group (Iron-Depleted Diet) | 0.3% Ferric Citrate Treatment Group | Reference |
| Hemoglobin (g/dL) at Day 15 | Significantly decreased vs. Normal | Significantly increased vs. Anemic Control | [4] |
| Serum Iron | Significantly decreased vs. Normal | Increased vs. Anemic Control | [4] |
| Transferrin Saturation (TSAT) | Significantly decreased vs. Normal | Increased vs. Anemic Control | [4] |
This table summarizes the findings from a study where 0.3% ferric citrate was administered in the diet for 7 days after anemia was induced.
Visualizations
Experimental Workflow for IDA Induction and Treatment
References
- 1. MetaBiblioteca Bot Detection [revistas.urp.edu.pe]
- 2. benchchem.com [benchchem.com]
- 3. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Conventional and novel impacts of ferric citrate on iron deficiency anemia and phosphorus metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conventional and novel impacts of ferric citrate on iron deficiency anemia and phosphorus metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Ferric Citrate in Forward Osmosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forward osmosis (FO) is an emerging membrane separation technology driven by a natural osmotic gradient, offering potential advantages over traditional pressure-driven processes, including lower energy consumption and reduced membrane fouling. The selection of an appropriate draw solute is paramount to the efficiency of the FO process. Ferric citrate (B86180), a non-toxic and stable iron complex, has shown significant promise as a draw solute due to its ability to generate high osmotic pressure. This document provides detailed protocols for the synthesis of ferric citrate draw solutions, the execution of forward osmosis experiments, and methods for draw solution regeneration.
Data Presentation: Performance of Ferric Citrate Draw Solutes
The performance of a draw solute is primarily evaluated by its ability to generate a high water flux while minimizing reverse salt flux. Below is a summary of quantitative data from studies on ferric citrate and related iron-based draw solutes.
| Draw Solute | Concentration (M) | Feed Solution | Membrane Type | Water Flux (Jw) (L m⁻² h⁻¹) | Reverse Salt Flux (Js) (g m⁻² h⁻¹) | Reference |
| Ferric Citrate (Fe-Cit-9) | 1.0 | DI Water | Not Specified | Not Reported | Not Reported | |
| Ferric Citrate (Fe-CA) | 2.0 | DI Water | TFC-PES | 39-48 | Negligible | [1] |
| Ferric Citrate (Fe-CA) | 2.0 | 3.5 wt% NaCl | TFC-PES | 17.4 | Not Reported | [1] |
| Ferric Lactate (LAFe) | 1.0 | DI Water | Not Specified | 18.78 ± 1.56 | 1.00 ± 0.09 | [2] |
| Ferric Sulfate | ~0.7 (280,000 ppm) | DI Water | CTA | Not Reported | 1.88 | [3] |
| Ferric Sulfate | ~0.7 (280,000 ppm) | 5,000 ppm NaCl | CTA | 3.75 | Not Reported | [3] |
| Ferric Sulfate | ~0.7 (280,000 ppm) | 40,000 ppm NaCl | CTA | 1.61 | Not Reported | [3] |
| Citrate-coated Fe3O4 MNPs | 80 g/L | DI Water | Not Specified | 17.1 | 0.088 (as g/L) | [4] |
Table 1: Comparative Performance of Ferric-Based Draw Solutes in Forward Osmosis. TFC-PES: Thin-Film Composite Polysulfone; CTA: Cellulose Triacetate; DI Water: Deionized Water; MNPs: Magnetic Nanoparticles.
| Ferric Citrate Complex | Concentration (M) | Osmotic Pressure (bar) | Relative Viscosity |
| Fe-Cit-2 | 0.25 | 18.64 ± 0.2 | Not Reported |
| 0.5 | 36.58 ± 2.0 | 2.80 | |
| 1.0 | 69.51 ± 3.5 | 10.93 | |
| Fe-Cit-5 | 0.25 | 21.88 ± 0.3 | Not Reported |
| 0.5 | 40.30 ± 3.0 | 2.50 | |
| 1.0 | 81.36 ± 4.0 | 8.64 | |
| Fe-Cit-9 | 0.25 | 23.22 ± 0.3 | Not Reported |
| 0.5 | 47.62 ± 2.5 | 2.35 | |
| 1.0 | 90.79 ± 4.0 | 8.46 | |
| Fe-Cit-19 | 0.25 | 24.12 ± 0.5 | Not Reported |
| 0.5 | 48.03 ± 4.0 | Not Reported | |
| 1.0 | 88.56 ± 4.0 | Not Reported |
Table 2: Osmotic Pressure and Relative Viscosity of Synthesized Ferric Citrate Complexes. Fe-Cit-X refers to the molar ratio of citric acid to iron nitrate (B79036) used in the synthesis (e.g., Fe-Cit-9 has a 9:1 ratio). Data sourced from Li and Su (2018).
Experimental Protocols
Protocol 1: Synthesis of Ferric Citrate (Fe-Cit-9) Draw Solute
This protocol is adapted from Li and Su (2018) for the synthesis of the high-performing mononuclear Fe-Cit-9 complex.
Materials:
-
Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Denatured ethanol (B145695) (96%)
-
Deionized (DI) water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1.2 L aqueous solution with a 9:1 molar ratio of citric acid monohydrate to iron (III) nitrate nonahydrate.
-
Stir the mixture at 25°C until a clear solution is obtained.
-
-
pH Adjustment:
-
Slowly add a 2.0 M NaOH solution to the precursor solution under vigorous stirring to adjust the pH to approximately 8.
-
-
Reaction and Concentration:
-
Continue stirring the solution for 3 hours.
-
Concentrate the solution to 400 mL using a rotary evaporator under vacuum.
-
-
Precipitation and Purification:
-
Add 96% denatured ethanol to the concentrated solution to induce the precipitation of the ferric citrate complex.
-
Collect the precipitate by filtration and wash with ethanol to remove any unreacted precursors.
-
Dry the purified ferric citrate complex in a vacuum oven.
-
-
Draw Solution Preparation:
-
Dissolve the dried ferric citrate complex in DI water to the desired molar concentrations (e.g., 0.5 M, 1.0 M) for use as the draw solution.
-
Caption: Workflow for the synthesis of Fe-Cit-9 draw solute.
Protocol 2: Forward Osmosis Experiment
This protocol outlines a general procedure for conducting a lab-scale, cross-flow forward osmosis experiment.
Equipment and Materials:
-
Cross-flow forward osmosis membrane cell
-
Forward osmosis membrane (e.g., TFC polyamide)
-
Two peristaltic pumps
-
Feed solution reservoir (e.g., DI water, synthetic wastewater)
-
Draw solution reservoir (containing prepared ferric citrate solution)
-
Digital balance connected to a computer for data logging
-
Conductivity meter
-
Temperature controller/water bath
Procedure:
-
Membrane Conditioning:
-
Cut the FO membrane to the required size for the membrane cell.
-
Immerse the membrane in DI water for at least 30 minutes to remove any preservatives and to allow for wetting.
-
-
System Setup:
-
Install the conditioned membrane in the FO cell with the active layer facing the feed solution (AL-FS or PRO mode).
-
Connect the feed and draw solution reservoirs to the respective inlets of the FO cell using the peristaltic pumps.
-
Place the draw solution reservoir on the digital balance.
-
-
System Equilibration:
-
Circulate the feed and draw solutions through their respective channels at a constant flow rate (e.g., 0.5 L/min) for 30-60 minutes to reach a stable state.
-
Maintain a constant temperature for both solutions using the temperature controller.
-
-
Data Collection:
-
Start recording the weight of the draw solution reservoir at regular intervals (e.g., every 5 minutes) for a duration of at least 2 hours.
-
Simultaneously, measure the conductivity of the feed solution at the same intervals to determine the reverse salt flux.
-
-
Calculations:
-
Water Flux (Jw): Calculate the water flux using the change in the weight of the draw solution over time and the effective membrane area.
-
Jw = ΔV / (A * Δt)
-
Where ΔV is the change in volume of the draw solution (L), A is the membrane area (m²), and Δt is the time interval (h).
-
-
Reverse Salt Flux (Js): Calculate the reverse salt flux from the change in the conductivity of the feed solution, using a pre-established calibration curve of conductivity versus ferric citrate concentration.
-
Js = (C_t * V_t - C_0 * V_0) / (A * Δt)
-
Where C_t and C_0 are the solute concentrations in the feed solution at the end and beginning of the time interval, respectively, and V_t and V_0 are the corresponding volumes.
-
-
-
System Shutdown and Cleaning:
-
After the experiment, flush the system with DI water to remove the feed and draw solutions.
-
Store the membrane according to the manufacturer's instructions.
-
Caption: Workflow for a typical forward osmosis experiment.
Protocol 3: Regeneration of Ferric Citrate Draw Solution
The diluted ferric citrate draw solution can be re-concentrated for reuse. Membrane distillation is a promising method due to the thermal stability of the ferric citrate complex.
Method 1: Membrane Distillation (MD)
Equipment and Materials:
-
Direct Contact Membrane Distillation (DCMD) module
-
Hydrophobic microporous membrane (e.g., PTFE, PVDF)
-
Two peristaltic pumps
-
Heated feed reservoir (for the diluted draw solution)
-
Cooled permeate reservoir (for DI water)
-
Two temperature controllers/water baths
Procedure:
-
System Setup:
-
Install the hydrophobic membrane in the DCMD module.
-
Connect the heated reservoir containing the diluted ferric citrate solution to the feed side of the module.
-
Connect the cooled reservoir containing DI water to the permeate side of the module.
-
-
Operation:
-
Circulate the hot, diluted draw solution (feed) and the cold DI water (permeate) through their respective channels.
-
Maintain a temperature differential across the membrane, for example, 50-80°C on the feed side and 20°C on the permeate side.
-
The temperature difference creates a vapor pressure gradient, driving water vapor from the hot feed side through the membrane pores to the cold permeate side, where it condenses.
-
-
Monitoring and Collection:
-
Monitor the concentration of the ferric citrate solution on the feed side over time to determine the re-concentration efficiency.
-
The permeate side will contain the pure water that has been separated.
-
Caption: Logical relationship for draw solution regeneration.
Method 2: Nanofiltration (NF)
Nanofiltration can also be employed for the regeneration of multivalent ion draw solutions.
Equipment and Materials:
-
Cross-flow nanofiltration unit
-
Nanofiltration membrane with high rejection for multivalent ions (e.g., NF90)
-
High-pressure pump
-
Feed reservoir for the diluted draw solution
Procedure:
-
System Setup:
-
Install the NF membrane in the filtration unit.
-
Fill the feed reservoir with the diluted ferric citrate solution.
-
-
Operation:
-
Pressurize the feed solution using the high-pressure pump to the operating pressure recommended for the specific NF membrane.
-
The applied pressure will force water through the membrane, while the larger ferric citrate complexes are rejected and concentrated in the feed stream.
-
-
Monitoring and Collection:
-
Collect the permeate (purified water) and the retentate (re-concentrated ferric citrate solution).
-
Monitor the concentration of the retentate to determine the regeneration efficiency. A high rejection efficiency of over 96% has been reported for the recovery of a ferric-lactate complex using nanofiltration.[2]
-
References
Application Notes and Protocols for Ferric Citrate Dosing in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosing and administration of ferric citrate (B86180) in preclinical rodent models. The information is compiled from various studies to assist in experimental design and execution.
Introduction
Ferric citrate is an iron-based phosphate (B84403) binder and iron replacement product. In preclinical research, it is widely used in rodent models to study its effects on hyperphosphatemia, iron deficiency anemia (IDA), and the progression of chronic kidney disease (CKD).[1][2] Appropriate dosing is critical to achieve desired therapeutic effects while avoiding toxicity. This document summarizes effective dosing regimens from published studies and provides detailed protocols for administration.
Quantitative Dosing Summary
The appropriate dose of ferric citrate varies significantly depending on the rodent species, the experimental model, and the research objective. The following tables summarize dosing regimens from various in vivo studies.
Table 1: Ferric Citrate Dosing in Mouse Models
| Rodent Model | Ferric Citrate Dose | Administration Route | Study Duration | Key Outcomes & Observations | Reference(s) |
| Chronic Kidney Disease (Col4a3 KO) | 1% of diet | Dietary Admixture | 5 weeks | Decreased serum phosphate, increased serum iron, reduced FGF23, improved kidney function and fibrosis. | [3][4][5] |
| Chronic Kidney Disease (Col4a3 KO) | 5% of diet | Dietary Admixture | 4-6 weeks | Reduced serum phosphate, corrected anemia, decreased FGF23 levels, slowed CKD progression. | [6][7] |
| Chronic Kidney Disease (Adenine-induced) | 0.5% of diet | Dietary Admixture | 6 weeks | Increased serum iron but did not significantly suppress FGF23 or alter serum phosphate in this model/duration. | [8] |
| Iron Overload / Neurotoxicity | 2.5 mg/day & 10 mg/day (~83 & 333 mg/kg) | Oral Gavage | 16 weeks | Induced iron accumulation in the brain and parkinsonism-like phenotypes at high doses. | [9] |
| Toxicity / Carcinogenicity | 0.06% & 0.12% in drinking water | Drinking Water | 96 weeks | No evidence of chronic toxicity or tumorigenicity at these long-term, low-dose levels. | [10] |
Table 2: Ferric Citrate Dosing in Rat Models
| Rodent Model | Ferric Citrate Dose | Administration Route | Study Duration | Key Outcomes & Observations | Reference(s) |
| Subchronic Toxicity (F344 Rats) | 0.25%, 1.0%, 4.0% of diet | Dietary Admixture | 13 weeks | NOAEL established at 1.0% (~600 mg/kg/day). 4.0% dose led to reduced body weight, colitis, and hemosiderosis. | [11][12] |
| Chronic Kidney Disease (Cy/+ Rats) | 2% of diet | Dietary Admixture | 10 weeks | Lowered plasma phosphorus, reduced cardiovascular calcifications, and improved some iron parameters. | [2] |
| Iron Deficiency Anemia | 0.3% & 3% of diet | Dietary Admixture | 11 days | 0.3% dose improved anemia without affecting phosphorus. 3% dose increased serum iron but decreased serum phosphorus. | [1] |
NOAEL: No-Observed-Adverse-Effect Level. KO: Knockout.
Experimental Protocols
Accurate and consistent preparation and administration of ferric citrate are essential for reproducible results.
Protocol 1: Administration via Dietary Admixture
This is the most common method for long-term studies as it is less stressful for the animals than daily gavage.
Materials:
-
Ferric Citrate powder (ensure grade is appropriate for in vivo use)
-
Standard rodent chow (powdered or pellet form)
-
Precision balance
-
Large-volume mixer (e.g., V-blender for large batches, or a planetary mixer for smaller lab-scale batches)
-
Pellet maker (if starting with powdered chow)
-
Deionized water (for pelleting)
Procedure:
-
Calculate the Required Amount: Determine the total amount of medicated diet needed for the study duration. Calculate the weight of ferric citrate required to achieve the target concentration (e.g., for a 1% diet, add 10 g of ferric citrate to 990 g of powdered chow).
-
Mixing (Critical Step):
-
For uniform distribution, use a geometric dilution approach. First, mix the calculated ferric citrate with an equal amount of powdered chow.
-
Thoroughly combine this pre-mix with a larger portion of the chow.
-
Continue this process until the entire batch of chow is homogenously mixed. For large quantities, a commercial V-blender is recommended.
-
-
Pelleting (Optional but Recommended):
-
If using powdered chow, re-pelleting is often necessary to prevent the animals from selectively avoiding the medicated feed.
-
Slowly add a small amount of deionized water to the mixed powder until it reaches a consistency suitable for extrusion.
-
Press the mixture into pellets using a laboratory pellet maker.
-
Allow the pellets to air-dry completely in a laminar flow hood or a clean, dry area to prevent mold growth. Ensure pellets are hard before use.
-
-
Storage: Store the medicated diet in airtight, light-protected containers at 4°C to maintain stability.
-
Administration: Provide the medicated diet ad libitum to the animals, replacing fresh food according to your facility's standard operating procedures. Monitor food intake to ensure dosing is consistent, especially if the treatment affects palatability.[6]
Protocol 2: Administration via Oral Gavage
Oral gavage ensures precise dose delivery and is suitable for shorter-term studies or when dietary admixture is not feasible.
Materials:
-
Ferric Citrate powder
-
Vehicle (e.g., sterile water, physiological saline)
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Animal gavage needles (appropriate size for mouse or rat)
-
Syringes
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Determine the required concentration based on the desired dose (mg/kg) and a standard dosing volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Weigh the required amount of ferric citrate.
-
In a suitable beaker, add the powder to the chosen vehicle (e.g., sterile water). Ferric citrate is slowly soluble in cold water but more readily in hot water.[13]
-
Use a magnetic stirrer to create a uniform suspension or solution. For a 1.25% and 5% solution for mice, ferric citrate was dissolved in physiological saline.[9]
-
Ensure the solution is well-mixed immediately before each administration to prevent settling.
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Draw the prepared ferric citrate solution into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently deliver the solution into the stomach.
-
Monitor the animal briefly after dosing to ensure there are no signs of distress or aspiration.
-
-
Control Group: The control group should receive the vehicle alone (e.g., physiological saline) via the same gavage procedure.[9]
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of ferric citrate in a rodent model of CKD.
References
- 1. Conventional and novel impacts of ferric citrate on iron deficiency anemia and phosphorus metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ferric citrate and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renoprotective effects of ferric citrate in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renoprotective effects of ferric citrate in a mouse model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferric citrate reduces fibroblast growth factor 23 levels and improves renal and cardiac function in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can ferric citrate slow the progression of CKD? | Duke Health Referring Physicians [physicians.dukehealth.org]
- 8. Segregating the effects of ferric citrate‐mediated iron utilization and FGF23 in a mouse model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumorigenicity study of ferric citrate administered orally to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 13-week subchronic toxicity study of ferric citrate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. patents.justia.com [patents.justia.com]
Application Notes and Protocols: The Role of Ferric Citrate Monohydrate in Bacteriology Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferric citrate (B86180) monohydrate and its related iron compounds in the preparation of various bacteriological culture media. Detailed protocols for media preparation are provided, along with an explanation of the biochemical principles underlying its use.
Introduction: The Essential Role of Iron in Bacterial Metabolism
Iron is a critical micronutrient for almost all bacteria, playing a vital role as a cofactor in numerous enzymatic reactions essential for cellular respiration, DNA synthesis, and metabolic regulation. In bacteriological media, iron is often supplied in a chelated form to ensure its solubility and bioavailability at physiological pH. Ferric citrate monohydrate, and the closely related ferric ammonium (B1175870) citrate, are widely used as readily available iron sources for cultivating a diverse range of bacteria. Beyond its nutritional role, ferric citrate also serves as a key component in differential media, acting as an indicator for specific biochemical reactions, most notably the production of hydrogen sulfide (B99878) (H₂S).
Applications of Ferric Citrate in Bacteriology Media
Ferric citrate is a component of several important selective and differential media used in clinical and environmental microbiology. Its primary functions are:
-
Iron Source: To support the growth of fastidious and non-fastidious bacteria by providing an essential nutrient.
-
Hydrogen Sulfide (H₂S) Production Indicator: In media containing sulfur compounds like sodium thiosulfate (B1220275), certain bacteria can produce H₂S gas. Ferric ions (Fe³⁺) from ferric citrate react with H₂S to form a visible black precipitate of ferrous sulfide (FeS), allowing for the easy identification of H₂S-producing organisms.[1][2] This is particularly useful in the differentiation of enteric pathogens.
Quantitative Data: Ferric Iron Concentration in Common Media
The concentration of the iron source is critical for the proper function of the culture medium. The table below summarizes the concentrations of ferric ammonium citrate or other iron salts in several widely used bacteriological media.
| Culture Medium | Iron Source | Concentration (g/L) | Primary Application |
| Hektoen Enteric (HE) Agar (B569324) | Ferric Ammonium Citrate | 1.5 | Isolation and differentiation of Salmonella and Shigella from other gram-negative enteric bacilli.[3][4] |
| Lysine (B10760008) Iron Agar (LIA) | Ferric Ammonium Citrate | 0.5 | Differentiation of enteric organisms based on lysine decarboxylation/deamination and H₂S production.[2][5] |
| Triple Sugar Iron (TSI) Agar | Ferrous Sulfate or Ferrous Ammonium Sulfate | 0.2 | Differentiation of gram-negative enteric bacilli based on carbohydrate fermentation and H₂S production.[6] |
Experimental Protocols
The following are detailed protocols for the preparation of common bacteriological media that utilize a ferric iron source.
Preparation of Hektoen Enteric (HE) Agar
Principle: HE agar is a selective and differential medium used for the isolation of Salmonella and Shigella. Bile salts inhibit the growth of gram-positive organisms. Lactose, sucrose, and salicin (B1681394) are fermentable carbohydrates. Bromothymol blue and acid fuchsin are pH indicators. Sodium thiosulfate is a sulfur source, and ferric ammonium citrate is the H₂S indicator.[4]
Protocol:
-
Suspend 72.66 grams of Hektoen Enteric Agar powder in 1000 ml of purified or distilled water.[4]
-
Heat the mixture to boiling to dissolve the medium completely. Do not autoclave.
-
Cool the medium to 45-50°C.
-
Mix well and pour into sterile Petri plates.
-
Allow the agar to solidify at room temperature.
-
The final pH should be approximately 7.5 ± 0.2 at 25°C.[4]
Preparation of Lysine Iron Agar (LIA)
Principle: LIA is a differential medium that tests for an organism's ability to decarboxylate or deaminate lysine and to produce H₂S.[2] Glucose is the fermentable carbohydrate, and bromocresol purple is the pH indicator.
Protocol:
-
Suspend 33-34.56 grams of Lysine Iron Agar powder in 1000 ml of distilled water.[1][2]
-
Heat to boiling with agitation to ensure the medium is completely dissolved.[1]
-
Dispense the medium into test tubes.
-
Cool the tubes in a slanted position to form a deep butt and a slanted surface.[1][2]
-
The final pH should be 6.7 ± 0.2 at 25°C.[2]
Preparation of Triple Sugar Iron (TSI) Agar
Principle: TSI agar is a differential medium used to identify gram-negative enteric bacilli based on their ability to ferment glucose, lactose, and/or sucrose, and to produce H₂S.[7] Phenol red is the pH indicator.
Protocol:
-
Suspend 64.42-64.52 grams of Triple Sugar Iron Agar powder in 1000 ml of distilled water.[7][8]
-
Mix well and dispense into test tubes.
-
Sterilize by autoclaving at 121°C for 15 minutes.[7] Some protocols suggest a lower temperature of 115°C for 30 minutes at 10 lbs pressure.[8]
-
Allow the medium to cool and solidify in a slanted position, creating a butt of about 2.5 cm.[8]
-
The final pH should be 7.4 ± 0.2 at 25°C.[7]
Visualizations
Experimental Workflow for Media Preparation
References
- 1. Lysine Iron Agar (LIA): Principle, Composition, Results, and Uses • Microbe Online [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. asm.org [asm.org]
- 4. microbenotes.com [microbenotes.com]
- 5. nelabservices.com [nelabservices.com]
- 6. TSI Protocol [www1.udel.edu]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
how to improve the solubility of ferric citrate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ferric citrate (B86180) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of ferric citrate in water?
Ferric citrate is a compound with variable solubility depending on the conditions. It is generally described as slowly soluble in cold water but readily soluble in hot water.[1][2][3] Some sources state that its solubility in water is greater than 70 mg/mL over a broad pH range (at least pH 1.0-8.0).[4] In contrast, other technical data sheets may indicate lower solubility at room temperature.[5] A key factor is that ferric citrate is not a single species in solution but exists as a mixture of different complexes, the composition of which is influenced by pH, temperature, and concentration.[4]
Q2: How does pH affect the solubility of ferric citrate?
The pH of the aqueous solution is a critical factor influencing the solubility and speciation of ferric citrate. Ferric iron is generally insoluble at a pH greater than 3 unless it is chelated.[6][7] Citrate acts as a chelating agent, forming soluble complexes with ferric iron over a wider pH range.[6][7] The dominant species of ferric citrate complexes changes with pH. Lower pH values tend to favor the formation of oligomeric (multinuclear) species, while increasing the pH enhances the prevalence of mononuclear iron complexes.[6] For instance, at physiological pH (around 7.4), the monoiron dicitrate species is predominant, which helps to keep the iron solubilized.[6] However, in certain culture media containing high concentrations of phosphate (B84403), precipitation of ferric phosphate can occur at neutral to slightly alkaline pH (7.2-7.4).[8][9]
Q3: Does temperature influence the solubility of ferric citrate?
Yes, temperature significantly impacts the dissolution rate and solubility of ferric citrate. It is much more soluble in hot water than in cold water.[1][2][3] Several protocols recommend heating the water to dissolve ferric citrate before adding other components to a medium.[10][11] For example, one method suggests dissolving ferric citrate in purified water at 80°C.[12]
Q4: What is the role of the citrate-to-iron ratio in solubility?
The molar ratio of citrate to iron is a determining factor in the speciation and stability of the resulting ferric citrate complexes in solution.[4][13] An excess of citrate can enhance the formation of mononuclear complexes, such as the [Fe(Cit)₂]⁵⁻ species, which are more soluble and stable, especially at neutral pH.[6] When the molar ratio of citrate to Fe(III) is greater than 10, the mononuclear dicitrate complex is the predominant species.[6] This is a key principle in preventing the precipitation of ferric ions.
Q5: Can other chelating agents be used to improve ferric citrate solubility?
While citrate itself is a chelating agent, other strong chelators can also be employed to enhance the solubility of iron in aqueous solutions. Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that effectively solubilizes ferric ions by forming a stable ferric EDTA complex.[14][15] The choice of chelating agent may depend on the specific requirements of the experiment, including potential interactions with other components in the solution.
Troubleshooting Guides
Issue 1: Ferric citrate is not dissolving or dissolving very slowly in water at room temperature.
-
Cause: Ferric citrate has limited solubility in cold water.[1][2][12]
-
Solution:
-
Apply Heat: Gently heat the aqueous solution while stirring. Ferric citrate dissolves much more readily in hot water.[1][10][11] A temperature of 80°C has been shown to be effective.[12]
-
Increase Stirring: Continuous agitation will increase the rate of dissolution.[12]
-
Check pH: Ensure the pH of the water is not highly alkaline, as this can promote the formation of insoluble iron hydroxides.
-
Issue 2: A precipitate forms after dissolving ferric citrate and adjusting the pH.
-
Cause: The pH adjustment may have shifted the equilibrium towards less soluble ferric citrate species or, more commonly, ferric hydroxide (B78521) if the pH is raised too high without sufficient chelation.[6][7]
-
Solution:
-
Optimize pH: Ferric citrate is generally soluble across a broad pH range (1.0-8.0), but an optimal pH for your specific concentration should be determined.[4] Often, preparing a stock solution at a slightly acidic pH can maintain solubility.[8]
-
Increase Citrate Concentration: Adding an excess of citric acid or sodium citrate can help to form more stable and soluble mononuclear iron complexes.[6][16] A molar ratio of citrate to iron of 10:1 or higher is often effective.[6]
-
Issue 3: A precipitate (typically yellowish-white) forms when adding a ferric citrate solution to a phosphate-containing medium (e.g., cell culture medium).
-
Cause: This is likely the precipitation of ferric phosphate, which is highly insoluble at the neutral pH of most culture media.[8][9]
-
Solution:
-
Use a Chelated Stock Solution: Prepare a concentrated, chelated stock solution of ferric citrate before adding it to the phosphate-containing medium. Ensure the iron is fully complexed with the citrate.
-
Optimize the Citrate-to-Iron Ratio: In your stock solution, use a higher molar ratio of citrate to iron (e.g., 5:1 or 10:1) to ensure the iron remains chelated and less available to react with phosphate.[17]
-
Dilute Slowly: Add the concentrated ferric citrate stock solution to the final volume of the medium slowly and with gentle mixing. This helps to avoid localized high concentrations that can lead to immediate precipitation.[17]
-
Prepare an Acidic Stock: An acidic stock solution of ferric citrate can help maintain solubility. The buffering capacity of the final medium should be sufficient to neutralize the small amount of added acid.[8][17]
-
Data Presentation
Table 1: Factors Influencing Ferric Citrate Solubility
| Factor | Effect on Solubility | Recommendations & Remarks |
| Temperature | Increased temperature significantly increases solubility and dissolution rate.[1][2][12] | Heat the solvent (water) to 60-80°C to facilitate dissolution.[12] |
| pH | Solubility is generally high over a broad pH range (e.g., 1.0-8.0).[4] However, ferric ions are insoluble above pH 3 without a chelator.[6][7] | Maintain a slightly acidic to neutral pH. Avoid highly alkaline conditions. The optimal pH can depend on the citrate-to-iron ratio. |
| Citrate-to-Iron Molar Ratio | An excess of citrate promotes the formation of more soluble mononuclear complexes.[6][13] | A molar ratio of >10:1 (citrate:iron) is recommended to maintain solubility, especially at neutral pH.[6] |
| Presence of Phosphates | High concentrations of phosphate can lead to the precipitation of highly insoluble ferric phosphate at neutral pH.[8][9] | Use a well-chelated ferric citrate stock solution and add it slowly to the phosphate-containing medium. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Ferric Citrate Stock Solution
This protocol is suitable for preparing a stock solution for use in cell culture or other biological assays where precipitation with phosphate is a concern.
Materials:
-
Ferric Citrate
-
Citric Acid (or Sodium Citrate)
-
High-purity water
-
Magnetic stirrer and stir bar
-
Beaker
-
pH meter
-
Sterile 0.22 µm filter
Procedure:
-
Determine Molar Ratios: Calculate the required amounts of ferric citrate and citric acid to achieve a desired molar ratio (e.g., 1:5 or 1:10 of Iron:Citrate). An excess of citrate is recommended.[17]
-
Dissolve Citrate: In a beaker, dissolve the calculated amount of citric acid (or sodium citrate) in approximately 80% of the final volume of high-purity water with stirring.
-
Dissolve Ferric Citrate: Slowly add the ferric citrate powder to the citrate solution while continuously stirring.
-
Apply Gentle Heat: Gently heat the solution to 50-60°C to aid in the complete dissolution of the ferric citrate.[14] The solution should become clear.
-
Cool and Adjust pH: Allow the solution to cool to room temperature. Adjust the pH if necessary. For many applications, a slightly acidic pH for the stock solution is beneficial.[8]
-
Final Volume: Bring the solution to the final desired volume with high-purity water.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage container.[17]
Visualizations
Caption: Workflow for preparing a stable ferric citrate stock solution.
References
- 1. Iron(III) citrate CAS#: 3522-50-7 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. atcc.org [atcc.org]
- 11. atcc.org [atcc.org]
- 12. WO2007062561A1 - A refining method which can improve the solubility of ferric citrate - Google Patents [patents.google.com]
- 13. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Top Chelating Agents for Effective Iron Management in Various Applications [thinkdochemicals.com]
- 16. WO2019093491A1 - Method for producing ferric citrate hydrate - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Ferric Citrate Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ferric citrate (B86180) precipitation in cell culture media.
Troubleshooting Guide
This guide offers solutions to specific issues you may encounter with ferric citrate precipitation during your experiments.
Scenario 1: Immediate Precipitate Formation Upon Addition
-
Question: I observed a precipitate immediately after adding ferric citrate to my cell culture medium. What is the cause and how can I prevent this?
-
Answer: Immediate precipitation is typically due to localized high concentrations of ferric ions reacting with components in the medium, such as phosphate (B84403) ions, especially at the neutral to slightly alkaline pH of most cell culture media (pH 7.2-7.4)[1]. High concentrations of both ferric iron and phosphate ions increase the likelihood of precipitation[1]. Adding a concentrated iron solution directly to a phosphate-rich medium can cause immediate precipitation[1].
Solutions:
-
Slow, Dropwise Addition: Add the ferric citrate stock solution to the final medium dropwise while gently stirring[1]. This avoids localized supersaturation.
-
Adjust Stock Solution pH: Prepare your ferric citrate stock solution at a slightly acidic pH (e.g., < 4.0) to maintain its solubility before diluting it into the final, neutral pH medium[1].
-
Optimize Dilution Method: Add the iron stock solution to the water or a salt solution first, before adding phosphate-containing components[1].
-
Scenario 2: Precipitate Forms Over Time in the Incubator
-
Question: The medium was clear after adding ferric citrate, but a precipitate formed after incubation. Why did this happen and what can I do?
-
Answer: Delayed precipitation can be caused by several factors. Changes in temperature, such as warming the medium to 37°C, can alter the solubility of media components and contribute to precipitation[1]. Additionally, cellular metabolism can cause a gradual increase in the pH of the medium, which significantly decreases the solubility of ferric phosphate[1].
Solutions:
-
Use a Chelating Agent: The most effective way to prevent ferric phosphate precipitation is to use a chelating agent like citrate or ethylenediaminetetraacetic acid (EDTA)[1]. These agents form a stable, soluble complex with ferric iron, preventing it from reacting with phosphate ions[1]. Ferric citrate itself utilizes citrate as a chelator[2].
-
Filter Sterilization: If a fine precipitate has formed after preparing your complete medium, it may be possible to remove it by filtering through a 0.22 µm filter. However, this is not ideal as it may also remove other essential components[1].
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ferric citrate precipitation.
Experimental Protocols
Preparation of a Chelated Ferric Citrate Stock Solution
To enhance solubility, ferric citrate can be prepared with an excess of citrate.
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
High-purity water (e.g., cell culture grade)
-
0.22 µm sterile filter
Methodology:
-
Prepare a 100 mM sodium citrate solution in high-purity water and adjust the pH to ~6.0.
-
Prepare a 10 mM ferric chloride or ferric nitrate solution in high-purity water.
-
Slowly add the ferric salt solution to the sodium citrate solution while stirring continuously. A 10:1 molar ratio of citrate to iron is often effective.
-
The solution should turn a clear, yellow-brown color as the iron-citrate complex forms.
-
Bring the solution to the final desired volume with high-purity water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 2-8°C.
Experimental Workflow for Media Preparation
Caption: A recommended workflow for preparing cell culture media with ferric citrate.
Frequently Asked Questions (FAQs)
-
Q1: Why is iron important in cell culture?
-
Q2: What are the advantages of using a chelated iron source like ferric citrate?
-
Q3: What factors influence ferric citrate solubility?
-
Q4: Are there alternatives to ferric citrate?
-
A4: Yes, alternatives include using ferrous (Fe²⁺) iron, which is generally more soluble at neutral pH, though it can be readily oxidized to ferric iron[1]. Transferrin, the natural iron carrier protein, is an excellent way to deliver iron to cells without precipitation, especially in serum-free media[1].
-
-
Q5: Can I use unchelated iron sources like ferric chloride?
-
A5: Using unchelated iron sources like ferric chloride or ferric sulfate (B86663) increases the risk of precipitation[1]. If you must use them, it is crucial to prepare the stock solution with a chelating agent like citrate or EDTA[1].
-
Data Presentation
Table 1: Solubility and Stability of Ferric Compounds
| Iron Compound | Solubility in Water | Stability at Neutral pH | Notes |
| Ferric Citrate | Slowly soluble in cold water, readily in hot water[1][5][6] | Low, prone to precipitation | Citrate acts as a chelator, improving stability over unchelated forms[2]. |
| Ferric Chloride | Soluble | Very low, high risk of precipitation | Not recommended without a chelating agent[1]. |
| Ferric Sulfate | Soluble | Very low, high risk of precipitation | Not recommended without a chelating agent[1]. |
| Ferrous Sulfate | Soluble | More soluble than ferric iron, but can oxidize to ferric form[1] | Oxidation to Fe³⁺ can lead to precipitation. |
| Transferrin-Iron | Soluble | High | The natural and most stable way to deliver iron in serum-free media[1]. |
Table 2: Key Factors and Recommendations for Preventing Precipitation
| Factor | Issue | Recommendation |
| pH | Ferric phosphate is least soluble at neutral pH (7.2-7.4)[1]. | Prepare concentrated iron stocks at a low pH (<4.0)[1]. |
| Concentration | High concentrations of iron and phosphate increase precipitation risk[1]. | Use the lowest effective iron concentration and add it slowly to the medium[1]. |
| Temperature | Warming media to 37°C can decrease the solubility of some components[1]. | Prepare media at room temperature before warming for use. |
| Chelation | Unchelated iron readily reacts with phosphate[1]. | Use chelated iron sources like ferric citrate or add a chelator like EDTA[1]. |
References
- 1. benchchem.com [benchchem.com]
- 2. Citrate Serum-Free Medium Supplement [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron(III) citrate CAS#: 3522-50-7 [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Ferric Citrate Monohydrate in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ferric citrate (B86180) monohydrate in aqueous solutions. It includes troubleshooting guides for common experimental issues and frequently asked questions about the stability and degradation of ferric citrate solutions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the preparation and use of ferric citrate solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon preparation or during storage. | High pH: Ferric iron has low solubility at neutral to alkaline pH, leading to the formation of insoluble ferric hydroxide (B78521).[1][2] Hydrolysis: Ferric citrate can hydrolyze, especially at neutral or alkaline pH, forming insoluble iron oxides and hydroxides.[3] Concentration: High concentrations of ferric citrate can lead to supersaturation and precipitation.[1] | Adjust pH: Prepare and store ferric citrate solutions in a slightly acidic environment (pH < 6.0) to maintain solubility.[2] For experiments requiring a neutral pH, add the acidic stock solution to the final buffer dropwise with vigorous stirring.[2] Use a Chelating Agent: The citrate in ferric citrate acts as a chelating agent. Ensure an adequate citrate-to-iron molar ratio to maintain a stable complex.[4] In some cases, adding excess citric acid may be beneficial.[5] Control Concentration: Prepare solutions at the lowest effective concentration required for your experiment. |
| The solution changes color over time (e.g., from yellow/green to reddish-brown). | Change in Iron Speciation: A color change can indicate a shift in the iron-citrate complexes present in the solution.[6] For example, a change from green to reddish-brown can signal the oxidation of ferrous citrate to ferric citrate.[7] Formation of Ferric Hydroxide: A reddish-brown precipitate is often indicative of ferric hydroxide formation.[1] | Monitor pH: Regularly check and maintain the pH of the solution. Protect from Light: Store solutions in amber bottles or protected from light, as photochemical reactions can occur.[8] Inert Atmosphere: For applications sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of any ferrous iron contaminants. |
| Inconsistent experimental results using ferric citrate solutions. | Degradation of Stock Solution: The ferric citrate in the stock solution may have degraded over time, leading to a lower effective concentration of the active iron-citrate complex. Variable Speciation: The relative amounts of different iron-citrate complexes can vary depending on pH and concentration, which may affect experimental outcomes.[9][10][11] | Prepare Fresh Solutions: It is best practice to prepare ferric citrate solutions fresh for each experiment.[12] Standardize Preparation Protocol: Use a consistent and well-documented protocol for solution preparation, including the order of reagent addition, mixing speed, and final pH adjustment. Characterize Solution: For highly sensitive applications, consider characterizing the solution using techniques like UV-Vis spectroscopy to ensure consistency between batches. |
| The solution becomes a gel or highly viscous. | Formation of Polymeric Species: Under certain conditions, such as high concentrations and prolonged storage, ferric citrate can form polymeric or gel-like structures due to hydrolysis.[1] | Avoid Prolonged Storage: Use freshly prepared solutions whenever possible. Maintain Acidic pH: Ensure the pH of the solution is maintained in the acidic range to inhibit polymerization.[1] |
Frequently Asked Questions (FAQs)
What are the primary degradation products of ferric citrate in an aqueous solution?
The degradation of ferric citrate in solution is primarily driven by hydrolysis, especially at neutral or alkaline pH. This process leads to the formation of various iron species, with the most common degradation product being insoluble ferric hydroxide (Fe(OH)₃) .[1][3] The solution's chemistry is complex, and a variety of soluble mono-, di-, and trinuclear iron-citrate complexes can also exist in equilibrium.[10][11][13] The relative concentration of these species is highly dependent on the pH and the iron-to-citrate molar ratio.[10][13] Under certain conditions, photochemical degradation can also occur, leading to the reduction of iron(III) to iron(II) and the oxidation of the citrate ligand.[8]
How does pH influence the stability of ferric citrate solutions?
The pH of the solution is the most critical factor governing the stability of ferric citrate.
-
Acidic pH (below 6.0): In acidic conditions, ferric citrate is generally more stable and soluble.[2] The citrate ligand effectively chelates the ferric iron, preventing its precipitation.
-
Neutral to Alkaline pH (7.0 and above): As the pH increases, ferric citrate becomes increasingly prone to hydrolysis.[3] This leads to the formation of insoluble ferric hydroxide, which is observed as a precipitate.[1] The speciation of iron-citrate complexes is also highly pH-dependent, with different complexes being dominant at different pH values.[9][14]
What are the best practices for preparing and storing ferric citrate solutions?
To ensure the stability and consistency of ferric citrate solutions, the following practices are recommended:
-
Use High-Purity Water: Start with deionized or distilled water to minimize contaminants.
-
Acidic Conditions for Stock Solutions: Prepare concentrated stock solutions in slightly acidic water (pH < 6.0) to ensure the complete dissolution and stability of the ferric citrate.[2]
-
Order of Addition: When preparing a buffered solution at neutral pH, it is advisable to add the acidic ferric citrate stock solution dropwise to the final buffer with continuous and vigorous stirring. This helps to avoid localized high concentrations and immediate precipitation.[2]
-
Storage: Store stock solutions in a refrigerator at 2-8°C.[12] To protect against potential photochemical degradation, use amber or light-blocking containers.[8]
-
Fresh is Best: For optimal results, prepare solutions fresh before each experiment.
How can the degradation of a ferric citrate solution be monitored?
The degradation of ferric citrate solutions can be monitored using several analytical techniques:
-
Visual Inspection: The simplest method is to visually check for the formation of a precipitate or a color change, which can indicate degradation.[6]
-
pH Measurement: Regularly monitoring the pH of the solution can help to ensure it remains within the optimal range for stability.
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorbance spectrum of the solution can indicate a shift in the speciation of the iron-citrate complexes.[9] This can be a useful method for assessing the consistency of different batches of the solution.
-
HPLC: High-performance liquid chromatography (HPLC) can be used to quantify the amount of citrate and potentially identify degradation products.[15]
Quantitative Data Summary
The stability of ferric citrate is highly dependent on the specific conditions of the solution. The following table summarizes the general relationship between pH and the state of ferric iron in solution.
| pH Range | Predominant Iron Species and Solution State |
| < 3.5 | Soluble ferric ions (Fe³⁺) and various protonated iron-citrate complexes. The solution is typically clear.[16] |
| 3.5 - 6.0 | A mixture of soluble monomeric and oligomeric iron-citrate complexes. The solution is generally stable.[6] |
| > 6.0 | Increasing formation of insoluble ferric hydroxide (Fe(OH)₃) through hydrolysis. The solution may become cloudy or form a precipitate.[1][3] |
Experimental Protocols
Protocol: Preparation of a 100 mM Ferric Citrate Stock Solution
This protocol describes the preparation of a stable, concentrated stock solution of ferric citrate.
Materials:
-
Ferric citrate monohydrate
-
High-purity water (e.g., deionized, distilled)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and appropriate glassware
-
0.22 µm sterile filter (optional, for sterile applications)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound to prepare the desired volume of a 100 mM solution.
-
Initial Dissolution: Add approximately 80% of the final volume of high-purity water to a beaker with a magnetic stir bar.
-
Acidification: While stirring, slowly add the weighed this compound to the water. The solution will likely be slightly turbid.
-
pH Adjustment: Carefully add 1 M HCl dropwise to the solution until the pH is between 4.0 and 5.0. Continue stirring until all the ferric citrate has dissolved and the solution is clear.
-
Final Volume: Transfer the clear solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile storage container.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at 2-8°C.
Visualizations
Caption: Workflow for preparing a stable ferric citrate stock solution.
Caption: Simplified degradation pathway of ferric citrate via hydrolysis.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citrate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]
- 9. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Ferric citrate | ISB Server Wahoo [wahoo.cns.umass.edu]
- 13. Iron(III) citrate speciation in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 14. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Risk of Aluminum Toxicity with Ferric Citrate Hydrate Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential risk of aluminum toxicity when using ferric citrate (B86180) hydrate (B1144303) in experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ferric citrate hydrate may increase aluminum absorption?
A1: The citrate component of ferric citrate hydrate is understood to enhance the gastrointestinal absorption of aluminum.[1][2][3][4] This occurs through two primary mechanisms:
-
Solubilization: Citrate forms a soluble complex with aluminum present in dietary sources and drinking water, making it more available for absorption.[1][2][4]
-
Increased Paracellular Permeability: Citrate can chelate extracellular calcium in the intestinal epithelium. This action is thought to disrupt the integrity of tight junctions between intestinal cells, creating a paracellular pathway for the absorption of soluble aluminum-citrate complexes.[1][4]
Q2: Are patients with Chronic Kidney Disease (CKD) at a higher risk of aluminum toxicity when treated with ferric citrate hydrate?
A2: Yes, patients with CKD are at an increased risk.[1][2] Their impaired renal function reduces the ability to excrete absorbed aluminum, leading to its potential accumulation in the body.[1][2] Therefore, the administration of large doses of citrate, as is common with ferric citrate hydrate therapy for hyperphosphatemia, is expected to increase aluminum absorption and the risk of toxicity in this patient population.[1][2]
Q3: What have clinical studies shown regarding serum aluminum levels in patients taking ferric citrate hydrate?
A3: Clinical findings have been somewhat varied. In a 4-week study with Taiwanese hemodialysis patients, there was a nonsignificant increase in serum aluminum levels.[1] Another study in patients with non-dialysis-dependent CKD found that detectable serum aluminum levels were sparse and not related to the use of ferric citrate.[5] However, it is important to note that serum aluminum levels alone may not be a reliable indicator of total body aluminum burden, as aluminum can accumulate in tissues like bone and brain.[2]
Q4: What do animal studies indicate about the risk of aluminum accumulation with citrate administration?
A4: Animal studies suggest a significant risk. In rats administered citric acid in their drinking water for four weeks, aluminum concentration was approximately two times higher in the brain cortex and 20 times higher in bone, even with normal kidney function.[1][2] This demonstrates that citrate-induced absorption can lead to persistent tissue accumulation of aluminum.[1][2]
Q5: How should I monitor for potential aluminum toxicity in my study subjects?
A5: Regular monitoring is crucial, especially in subjects with impaired renal function. The Kidney Disease Outcomes Quality Initiative (KDOQI) guidelines recommend the following:
-
Measure serum aluminum levels at least annually. For patients receiving aluminum-containing medications, monitoring every 3 months is advised.[6][7]
-
Baseline serum aluminum levels should ideally be less than 20 µg/L.[6]
-
If serum aluminum levels are elevated (between 60 to 200 µg/L) or if there are clinical signs of toxicity, a deferoxamine (B1203445) (DFO) infusion test should be considered to assess the body's aluminum burden.[6][7]
Troubleshooting Guides
Scenario 1: Elevated Serum Aluminum Levels in a Subject
-
Problem: A subject in your study who is being administered ferric citrate hydrate shows a significant increase in serum aluminum levels.
-
Troubleshooting Steps:
-
Verify the Result: Repeat the serum aluminum measurement to rule out analytical error. Ensure proper sample collection and handling to avoid contamination.
-
Assess Dietary Aluminum Intake: Investigate the subject's diet for high-aluminum sources such as certain teas, processed foods, and the use of aluminum-containing antacids.[1]
-
Evaluate Water Source: If applicable, analyze the aluminum content of the subject's drinking water.
-
Review Concomitant Medications: Ensure the subject is not taking other citrate-containing supplements or medications that could exacerbate aluminum absorption.
-
Consider a Deferoxamine (DFO) Test: As per KDOQI guidelines, a DFO test can help determine the extent of aluminum overload.[6][7]
-
Scenario 2: Inconsistent or Non-reproducible Aluminum Measurements
-
Problem: You are observing high variability in aluminum measurements within the same sample or across your study.
-
Troubleshooting Steps:
-
Check for Contamination: Aluminum is ubiquitous, making contamination a major issue in its analysis.[8] All labware (collection tubes, pipette tips, etc.) should be acid-washed and verified to be aluminum-free.
-
Review Analytical Method: Ensure your analytical method has the required sensitivity and is validated for the sample matrix (e.g., serum, tissue). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for its high sensitivity and robustness.[9][10]
-
Matrix Effects: If using Graphite Furnace Atomic Absorption Spectrometry (GFAAS), be aware of potential matrix interferences.[11] The use of matrix modifiers or the standard addition method may be necessary.[9][11]
-
Sample Preparation: For tissue samples, ensure complete digestion to release all aluminum for analysis. A straightforward tissue destruction method is crucial for accurate results.[12]
-
Data Presentation
Table 1: Summary of Findings from a Study on Calcium Citrate in Healthy Women
| Parameter | Baseline (Mean ± SE) | Post-Treatment (Mean ± SE) | p-value |
| Plasma Aluminum (nmol/L) | 87 ± 13 | 143 ± 22 | 0.03 |
| 24-Hour Urinary Aluminum Excretion (nmol/day) | 338 ± 51 | 655 ± 119 | 0.002 |
This table summarizes data from a study by Nolan and colleagues, demonstrating that citrate administration significantly increases plasma and urinary aluminum levels even in individuals with normal renal function.[1][4]
Table 2: Serum and Blood Aluminum Concentrations in Healthy vs. Hemodialysis Patients
| Biological Sample | Healthy Volunteers (Mean (SD) µg/L) | Chronic Hemodialysis Patients (Mean (SD) µg/L) |
| Serum Aluminum | 2.0 (0.4) | 77 (70) |
| Blood Aluminum | 12.1 (1.5) | 79 (70) |
This table presents a comparison of aluminum levels, highlighting the elevated concentrations in patients with renal impairment.[12][13]
Experimental Protocols
Protocol 1: Quantification of Aluminum in Serum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Principle: ICP-MS is the preferred method for determining trace and ultra-trace elements in biological fluids due to its high sensitivity, selectivity, and minimal matrix interference.[9][10]
-
Materials:
-
ICP-MS instrument
-
Argon gas (high purity)
-
Aluminum standard solutions
-
Internal standard (e.g., Scandium)
-
Nitric acid (trace metal grade)
-
Deionized water (Type 1)
-
Acid-washed polypropylene (B1209903) tubes
-
-
Procedure:
-
Sample Collection: Collect blood in trace element-free tubes. Separate serum by centrifugation.
-
Sample Preparation:
-
Under a laminar flow hood, dilute serum samples (e.g., 1:4 or 1:6) with a diluent containing deionized water, a small percentage of nitric acid, and the internal standard.[9]
-
Prepare a calibration curve using a series of aluminum standards in the same diluent. A typical calibration range is 0.5 to 4.5 µg/L.[9]
-
-
ICP-MS Analysis:
-
Aspirate the prepared samples and standards into the ICP-MS.
-
The high-temperature argon plasma atomizes and ionizes the aluminum.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio.
-
Quantify the aluminum concentration by comparing the signal intensity of the sample to the calibration curve, correcting for any instrument drift using the internal standard.
-
-
-
Quality Control:
-
Analyze certified reference materials with known aluminum concentrations to ensure accuracy.
-
Run blank samples to check for contamination.
-
If matrix effects are suspected, the standard addition method is recommended.[9]
-
Protocol 2: Deferoxamine (DFO) Infusion Test for Aluminum Overload
-
Principle: DFO is a chelating agent that binds to tissue-stored aluminum, mobilizing it into the bloodstream where it can be measured. An increase in serum aluminum post-DFO infusion suggests an elevated body burden of aluminum.
-
Procedure (based on KDOQI guidelines):
-
Interpretation:
Visualizations
Caption: Mechanism of citrate-enhanced intestinal aluminum absorption.
Caption: Workflow for assessing and managing aluminum toxicity risk.
References
- 1. Ferric Citrate Hydrate as a Phosphate Binder and Risk of Aluminum Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferric citrate hydrate as a phosphate binder and risk of aluminum toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Citrate Hydrate as a Phosphate Binder and Risk of Aluminum Toxicity [mdpi.com]
- 5. Effects of Ferric Citrate in Patients with Nondialysis-Dependent CKD and Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 7. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of aluminum concentrations in biological specimens: application in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of aluminum in serum, blood, urine, and tissues of chronic hemodialyzed patients by use of electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Ferric Citrate-Induced Oxidative Stress in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage oxidative stress when using ferric citrate (B86180) in cellular experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with ferric citrate.
Issue 1: High Cell Death or Low Viability Even at Low Ferric Citrate Concentrations
-
Potential Cause 1: Impure Ferric Citrate Source. Commercial ferric citrate can contain impurities, such as other trace metals like manganese, which can independently affect cell health and experimental outcomes.[1]
-
Solution:
-
Potential Cause 2: Incorrect Preparation of Ferric Citrate Solution. Ferric citrate can be challenging to dissolve and may precipitate if not prepared correctly, leading to inconsistent concentrations and cellular stress.
-
Solution:
-
Follow a validated protocol for preparing your ferric citrate solution. A common method involves dissolving ferric citrate in high-purity water with gentle heating and stirring.[4] For some applications, adjusting the pH may be necessary.[4]
-
Sterile-filter the solution after preparation using a 0.22 µm filter to remove any undissolved particles or microbial contamination.[3]
-
Prepare fresh solutions regularly and store them protected from light to prevent degradation.
-
-
Potential Cause 3: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to iron-induced oxidative stress.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of ferric citrate for your specific cell line. Start with a low concentration and gradually increase it to find the desired effect without excessive toxicity.
-
Consult the literature to see what concentrations have been used for your cell type or similar cell lines.
-
Issue 2: Precipitate Formation in Ferric Citrate Stock or Culture Medium
-
Potential Cause 1: Poor Solubility. Ferric citrate has limited solubility, especially at physiological pH.[3]
-
Solution:
-
Prepare stock solutions at a reasonable concentration. Highly concentrated stocks are more prone to precipitation.
-
When diluting the stock solution into your culture medium, add it dropwise while gently swirling the medium to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Avoid repeated freeze-thaw cycles of your stock solution, as this can promote precipitation.[3] Store aliquots for single use at -20°C.[3]
-
-
Potential Cause 2: Interaction with Medium Components. Components in the cell culture medium, such as phosphate, can interact with ferric citrate and cause it to precipitate.[5]
-
Solution:
-
Use a chemically defined, serum-free medium if possible, as serum components can chelate iron and affect its bioavailability.
-
If you observe precipitation after adding ferric citrate to your medium, try preparing the ferric citrate in a small volume of medium before adding it to the final culture volume.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause 1: Variability in Ferric Citrate Preparation. As mentioned earlier, inconsistencies in the preparation of ferric citrate solutions can lead to variable experimental outcomes.
-
Solution:
-
Standardize your protocol for preparing ferric citrate solutions and use the same source and lot number of ferric citrate for a series of related experiments.
-
-
Potential Cause 2: Oxidative Stress Overwhelming Cellular Defenses. The level of oxidative stress induced by ferric citrate can fluctuate based on cell density, metabolic state, and other factors.
-
Solution:
-
Ensure consistent cell seeding densities and culture conditions across all experiments.
-
Consider co-treatment with a low concentration of an antioxidant, such as N-acetylcysteine (NAC), to buffer against excessive oxidative stress and improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ferric citrate-induced oxidative stress?
A1: Ferric citrate (Fe³⁺) can be taken up by cells where it is reduced to ferrous iron (Fe²⁺). This ferrous iron can then participate in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[6] These radicals can damage cellular components, including lipids, proteins, and DNA, leading to oxidative stress.[1][6]
Q2: What are the visual signs of oxidative stress in my cell culture?
A2: Under a microscope, cells undergoing significant oxidative stress may exhibit morphological changes such as rounding up, detachment from the culture surface, membrane blebbing, and a granular appearance. You may also observe a decrease in cell proliferation and an increase in floating, dead cells.
Q3: How can I measure oxidative stress in my ferric citrate-treated cells?
A3: A common method is to measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7][8] DCFH-DA is cell-permeable and becomes fluorescent upon oxidation by ROS. The fluorescence intensity can be quantified using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[7][8]
Q4: What antioxidants can I use to mitigate ferric citrate-induced oxidative stress?
A4: Several antioxidants have been shown to be effective. N-acetylcysteine (NAC) and glutathione (B108866) (GSH) are commonly used to replenish intracellular antioxidant defenses.[9] Ferrostatin-1 is a specific inhibitor of ferroptosis, a form of iron-dependent cell death, and can be used to investigate this specific pathway.[10][11] Natural compounds with antioxidant properties, such as phenolic acids, have also been shown to be protective.[12]
Q5: What concentrations of ferric citrate and antioxidants should I use?
A5: The optimal concentrations will depend on your specific cell line and experimental goals. It is crucial to perform dose-response experiments to determine the appropriate concentrations for your system. The tables below provide a summary of concentrations used in various studies.
Data Presentation
Table 1: Ferric Citrate Concentrations Inducing Oxidative Stress and Cell Death
| Cell Line | Ferric Citrate (FC) or Ferric Ammonium Citrate (FAC) Concentration | Incubation Time | Observed Effect |
| Human Hepatic Cells (HH4) | 5 mM FAC | 12-72 hours | Increased intracellular iron, impaired cell viability, increased ROS.[9][13] |
| CHO-K1 Cells | > 2 mM FC | 24 hours | Decreased cell viability below 90%.[14] |
| Porcine Oocytes | 2, 5, 10 µM FAC | Not specified | Increased oxidative stress, decreased maturation rate.[15] |
| Non-Small-Cell Lung Carcinoma (NSCLC) | 1 mg/ml AFC | Not specified | Induced production of ROS and MDA.[8] |
| Murine Pancreatic Cells (MIN6) | 50 µmol/L FAC + 20 µmol/L 8-hydroxyquinoline | 2 hours | Reduced cell viability by 54%.[12] |
Table 2: Effective Concentrations of Antioxidants for Mitigating Ferric Citrate-Induced Stress
| Antioxidant | Concentration | Cell Line/System | Protective Effect |
| Glutathione (GSH) | 5 mM | Human Hepatic Cells (HH4) | Dramatically reduced FAC-induced intracellular ROS.[9][13] |
| N-acetylcysteine (NAC) | 5 mM | Human Hepatic Cells (HH4) | Dramatically reduced FAC-induced intracellular ROS.[9][13] |
| Ferrostatin-1 (Fer-1) | 40 nM | NSCLC Cell Lines | Reduced lipid peroxidation induced by AFC.[11] |
| Ferulic Acid (FA) | 20 µmol/L | Murine Pancreatic Cells (MIN6) | Abolished the decrease in cell viability.[12] |
| Ferulic Acid 4-O-sulfate disodium (B8443419) salt (FAS) | 20 µmol/L | Murine Pancreatic Cells (MIN6) | Abolished the decrease in cell viability.[12] |
Experimental Protocols
Protocol 1: Preparation of Ferric Citrate Stock Solution (10 mM)
-
Weigh out the appropriate amount of high-purity, cell culture-grade ferric citrate.
-
In a sterile biological safety cabinet, dissolve the ferric citrate in high-purity water (e.g., WFI or cell culture grade) to a final concentration of 10 mM. Gentle heating (e.g., in a 37°C water bath) and stirring may be required to fully dissolve the powder.[4]
-
Once dissolved, allow the solution to cool to room temperature.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[3]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of ferric citrate, with or without antioxidants, in a final volume of 100 µl per well.[13] Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Protocol 3: Measurement of Intracellular ROS using DCFH-DA and Flow Cytometry
-
Culture cells in suspension or detach adherent cells using trypsin.
-
Treat the cells with your desired concentrations of ferric citrate and/or antioxidants for the specified time.
-
Harvest the cells by centrifugation and wash them once with pre-warmed PBS.
-
Resuspend the cells in a working solution of DCFH-DA (typically 10-25 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C, protected from light.[3][7]
-
(Optional) Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at approximately 529 nm.[7]
Mandatory Visualization
Caption: Ferric citrate uptake and induction of oxidative stress via the Fenton reaction.
Caption: Experimental workflow for assessing antioxidant effects on ferric citrate-induced stress.
Caption: Logical troubleshooting flow for unexpected cell death in ferric citrate experiments.
References
- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric citrate BioReagent, cell culture mammalian 3522-50-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
long-term stability and storage of ferric citrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of ferric citrate (B86180) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for ferric citrate solutions?
A1: Ferric citrate solutions should be stored at a controlled room temperature, typically between 15°C and 25°C (68°F to 77°F).[1][2] It is crucial to keep the container tightly closed, in a well-ventilated, dry place, and protected from light.[1][3][4]
Q2: Why is my ferric citrate solution changing color from reddish-brown to a different shade or becoming colorless?
A2: Color changes can indicate chemical degradation. Ferric citrate is sensitive to light, particularly blue light, which can cause the photoreduction of iron(III) to iron(II).[3][5] This reduction of the iron center can lead to a change in the solution's color. Always store solutions in light-resistant containers to minimize this effect.[4]
Q3: A precipitate has formed in my ferric citrate solution. What is it and what caused it?
A3: Precipitate formation can be caused by several factors. Changes in pH can significantly affect the stability and speciation of iron-citrate complexes, potentially leading to the formation of insoluble iron hydroxides, especially at neutral or alkaline pH.[6][7] Additionally, contamination or interaction with incompatible substances like strong acids, strong bases, or oxidizing agents can cause decomposition and precipitation.[1]
Q4: What is the expected shelf life of a ferric citrate solution?
A4: The nominal shelf life for commercially prepared ferric ammonium (B1175870) citrate solutions is often cited as 12 months when stored under recommended conditions.[8] For stock solutions prepared in a lab, a storage period of up to 2 years at -80°C or 1 year at -20°C has been suggested for some applications, though it is always recommended to prepare fresh solutions for immediate use when possible.[9]
Q5: How does pH affect the stability of my ferric citrate solution?
A5: The pH of the solution is critical for maintaining the stability of ferric citrate complexes. The specific iron-citrate species present in the solution is highly dependent on the pH.[10] Deviations from the optimal pH range can lead to hydrolysis and the formation of polynuclear iron complexes or precipitation of iron hydroxide (B78521).[6] For example, at neutral pH, iron complexation by citrate is favored over the formation of iron hydroxide polymer precipitates.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness | Incorrect pH: The pH may have shifted outside the optimal range, causing hydrolysis and formation of insoluble iron species.[6][7] | Measure the pH of the solution. If feasible for your application, adjust it back to the required range. Prepare fresh solution if pH cannot be adjusted. |
| Contamination: Introduction of incompatible substances (e.g., strong bases, oxidizing agents).[1] | Review handling procedures to prevent cross-contamination. Dispose of the contaminated solution and prepare a fresh batch. | |
| Color Change (e.g., fading) | Light Exposure: Photoreduction of Fe(III) to Fe(II) due to exposure to light.[3][5] | Store the solution in an amber or opaque, light-resistant container.[4] Avoid exposure to direct sunlight or strong artificial light. |
| Reduced Efficacy | Chemical Degradation: Long-term storage, exposure to extreme temperatures, or improper pH can lead to the breakdown of the ferric citrate complex.[1][11] | Verify the expiration date. If the solution is old or has been stored improperly, prepare a fresh solution. |
| Visible Microbial Growth | Contamination: Introduction of bacteria or fungi during preparation or handling. | Discard the solution immediately using appropriate disposal methods. Prepare a new solution using sterile techniques and equipment. |
Stability Data Summary
The stability of ferric citrate solutions is influenced by several key parameters. The following table summarizes recommended conditions and potential outcomes.
| Parameter | Recommended Condition | Potential Consequences of Deviation | Shelf Life / Retest Period |
| Temperature | 15°C to 25°C (Room Temperature).[1][2] | Extreme heat can cause degradation.[1] Freezing should be avoided.[8] | Nominally 12 months for some commercial solutions.[8] 36 months for some solid forms.[12] |
| Light | Protect from light; store in light-resistant containers.[1][3][4] | Exposure can cause photoreduction of Fe(III) to Fe(II), leading to degradation.[5][13] | N/A |
| pH | Dependent on the specific complex; often near neutral for stability against hydrolysis.[6] | Incorrect pH can lead to precipitation of iron hydroxides or changes in complex speciation.[7][10] | N/A |
| Atmosphere | Keep container tightly closed.[1][4] | Prolonged exposure to air/humidity can lead to degradation.[1] | N/A |
| Incompatibilities | Strong acids, strong bases, oxidizing agents, iodides, tannins.[1][3] | May cause decomposition or hazardous reactions.[1] | N/A |
Diagrams
Experimental Protocols for Stability Assessment
Protocol 1: Visual Inspection
-
Objective: To qualitatively assess changes in the physical appearance of the solution.
-
Methodology:
-
Hold the solution container against a white background.
-
Observe and record the color and clarity of the solution.
-
Inspect for any particulate matter, precipitate, or signs of microbial growth.
-
Compare the observations against a freshly prepared standard or a baseline record.
-
Conduct this inspection at regular intervals (e.g., daily, weekly) throughout the stability study.
-
Protocol 2: pH Measurement
-
Objective: To monitor the pH of the solution, as changes can indicate instability.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Withdraw a small, representative aliquot of the ferric citrate solution.
-
Measure and record the pH of the aliquot according to the instrument's instructions.
-
Ensure the temperature of the sample is stable and recorded.
-
Compare the reading to the initial pH. A significant shift may indicate degradation or contamination.[10]
-
Protocol 3: Spectrophotometric Analysis (UV-Vis)
-
Objective: To quantitatively measure changes in the solution's absorbance, which can correlate with the degradation of the iron-citrate complex.
-
Methodology:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's guidelines.
-
Prepare a blank solution (the same solvent used for the ferric citrate solution).
-
Set the spectrophotometer to scan a relevant wavelength range or measure at a specific wavelength maximum for the ferric citrate complex.
-
Zero the instrument using the blank solution.
-
Dilute a sample of the ferric citrate solution to a concentration that falls within the linear range of the instrument.
-
Measure and record the absorbance of the sample.
-
A decrease in absorbance at the characteristic peak can indicate a reduction in the concentration of the intact complex.[14]
-
Protocol 4: Assay of Iron (III) Content by Titration
-
Objective: To determine the concentration of ferric iron in the solution to monitor for changes over time.
-
Methodology (Iodometric Titration Example):
-
Accurately weigh or measure a precise volume of the ferric citrate solution and transfer it to a glass-stoppered flask.
-
Dissolve the sample in deionized water and acidify with hydrochloric acid.[15]
-
Add an excess of potassium iodide (KI). The Fe(III) will oxidize the iodide (I⁻) to iodine (I₂), and in the process, be reduced to Fe(II). Stopper the flask and keep it in the dark for approximately 15 minutes to allow the reaction to complete.[15]
-
Add 100 mL of water.[15]
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[15]
-
As the endpoint approaches (the solution turns a pale yellow), add a starch indicator. The solution will turn a deep blue/black.
-
Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Perform a blank determination to correct for any interfering substances.[15]
-
Calculate the amount of iron based on the volume of titrant used. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron.[15]
-
References
- 1. wbcil.com [wbcil.com]
- 2. Ferric Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. 柠檬酸铁 (III) technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. The role of citrate and phosphate anions in the mechanism of iron(III) sequestration by ferric binding protein: Kinetic studies of holoprotein formation of wild type and engineered mutants of FbpA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of short term iron citrate treatments at different pH values on roots of iron-deficient cucumber: a Mössbauer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. essecouk.com [essecouk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lohmann-minerals.com [lohmann-minerals.com]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
Technical Support Center: Preclinical Drug Interactions with Ferric Citrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with ferric citrate (B86180) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interactions with ferric citrate observed in preclinical studies?
A1: The primary mechanism of drug interaction with ferric citrate in the preclinical setting is the formation of insoluble chelation complexes in the gastrointestinal (GI) tract. This leads to a reduction in the absorption and bioavailability of co-administered drugs. Additionally, emerging preclinical evidence suggests potential interactions with certain drug transporters.
Q2: Which classes of drugs are most likely to interact with ferric citrate?
A2: Based on preclinical and clinical observations, drugs that are known to chelate with polyvalent cations are at the highest risk of interaction. These primarily include:
-
Tetracycline antibiotics (e.g., doxycycline)
-
Fluoroquinolone antibiotics (e.g., ciprofloxacin)
It is crucial to evaluate the potential for interaction with any orally administered drug, as ferric citrate may alter GI transit time and pH.
Q3: Are there any known effects of ferric citrate on drug metabolizing enzymes, such as cytochrome P450 (CYP) enzymes?
A3: Currently, there is a lack of specific preclinical studies demonstrating direct induction or inhibition of CYP enzymes by ferric citrate. However, as iron is a component of the heme group in CYP enzymes, any significant alteration in systemic iron levels could theoretically impact enzyme function. Researchers should consider evaluating the potential for CYP induction or inhibition, particularly for new chemical entities that are substrates of major CYP isoforms.
Q4: Can ferric citrate affect drug transporters?
A4: Preclinical research suggests that iron compounds may influence the expression of certain drug transporters. For instance, a study using ferric ammonium (B1175870) citrate in human brain microvascular endothelial cells showed a significant reduction in P-glycoprotein (P-gp) expression.[1] This suggests that ferric citrate could potentially alter the disposition of drugs that are P-gp substrates. The effect on other transporters like Organic Anion Transporting Polypeptides (OATPs) has not been extensively studied in the preclinical setting with ferric citrate.
Troubleshooting Guides for Preclinical Experiments
Issue 1: High variability in in vivo pharmacokinetic data when co-administering a drug with ferric citrate.
-
Possible Cause 1: Inconsistent Dosing Regimen. The timing of administration of ferric citrate relative to the interacting drug is critical.
-
Troubleshooting Step: Standardize the dosing schedule. Administer ferric citrate and the test drug at consistent time intervals in all animals. It is generally recommended to separate the administration of ferric citrate and other oral medications.[2]
-
-
Possible Cause 2: Variability in Food Intake. Food can affect the binding capacity of ferric citrate and the absorption of the co-administered drug.
-
Troubleshooting Step: Control the feeding schedule of the animals. Fasting animals prior to dosing can reduce variability. Ensure all animals have access to the same diet.
-
-
Possible Cause 3: Inadequate Formulation of Ferric Citrate or Test Drug. The physical form of ferric citrate (e.g., tablet, suspension) can influence its interaction potential.
-
Troubleshooting Step: Use a consistent and well-characterized formulation for both ferric citrate and the test drug throughout the study.
-
Issue 2: In vitro binding assay shows no interaction, but in vivo results suggest reduced bioavailability.
-
Possible Cause 1: Inappropriate pH in the in vitro assay. The binding of drugs to ferric citrate can be pH-dependent.
-
Troubleshooting Step: Conduct in vitro binding studies at various pH levels that mimic the physiological conditions of the GI tract (e.g., pH 1.2-3.0 for the stomach, pH 6.8 for the small intestine).[3]
-
-
Possible Cause 2: In vivo mechanisms other than direct binding are at play. Ferric citrate could be affecting GI motility or other physiological processes that influence drug absorption.
-
Troubleshooting Step: Consider performing experiments to assess gastric emptying and intestinal transit time in the presence and absence of ferric citrate.
-
Quantitative Data from Preclinical Studies
The following tables summarize the limited quantitative data available from preclinical studies on drug interactions with ferric citrate and related iron compounds.
Table 1: In Vitro Interaction of Ferric Ammonium Citrate with P-glycoprotein
| Cell Line | Compound | Concentration | Effect on P-gp Protein Levels | Reference |
| hCMEC/D3 | Ferric Ammonium Citrate | Not Specified | 36% decrease | [1] |
Table 2: In Vivo Interaction of Oral Ferrous Sulfate (B86663) with Intravenous Ciprofloxacin (B1669076) in Rats
| Parameter | Ciprofloxacin Alone (Mean ± SD) | Ciprofloxacin + Ferrous Sulfate (Mean ± SD) | % Change | p-value | Reference |
| AUC (mg*h/L) | 1.00 ± 0.39 | 1.89 ± 0.15 | +89% | <0.05 | [4] |
| Vd (L/kg) | 6.96 ± 1.56 | 13.92 (approx.) | +100% (2-fold increase) | Not Specified | [4] |
| t1/2 (h) | 0.93 ± 0.30 | 3.72 (approx.) | +300% (4-fold increase) | Not Specified | [4] |
Note: This study used ferrous sulfate, not ferric citrate. The interaction with intravenous ciprofloxacin suggests a systemic interaction beyond simple chelation in the gut.
Detailed Experimental Protocols
1. In Vitro Drug Binding Assay (Chelation)
This protocol is adapted from FDA guidance for in vitro binding studies with phosphate (B84403) binders.[3]
-
Objective: To determine the potential for a test drug to bind to ferric citrate in vitro.
-
Materials:
-
Ferric citrate tablets or powder
-
Test drug
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC or other suitable analytical method for quantifying the test drug
-
Shaking incubator
-
Centrifuge and/or filtration apparatus
-
-
Methodology:
-
Prepare stock solutions of the test drug in appropriate solvents.
-
Prepare a suspension of ferric citrate in SGF and SIF at a clinically relevant concentration.
-
Add a known concentration of the test drug to the ferric citrate suspensions.
-
Incubate the mixtures at 37°C with constant agitation for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Separate the solid phase (ferric citrate and any bound drug) from the liquid phase by centrifugation or filtration.
-
Quantify the concentration of the unbound test drug in the supernatant/filtrate using a validated analytical method.
-
Calculate the percentage of the test drug bound to ferric citrate.
-
Include a control sample without ferric citrate to account for any drug degradation or non-specific binding to the apparatus.
-
2. In Vivo Pharmacokinetic Interaction Study in Rodents
-
Objective: To evaluate the effect of co-administered ferric citrate on the oral bioavailability of a test drug.
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Study Design: Crossover or parallel group design.
-
Groups:
-
Group 1: Test drug administered orally.
-
Group 2: Test drug administered orally, co-administered with ferric citrate.
-
(Optional) Group 3: Test drug administered intravenously (to determine absolute bioavailability).
-
-
Methodology:
-
Fast animals overnight prior to dosing.
-
Administer the test drug (e.g., by oral gavage) to Group 1.
-
For Group 2, administer ferric citrate (in a suitable vehicle) at a clinically relevant dose, followed by the test drug at a specified time interval (e.g., simultaneously or separated by 1-2 hours).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via a suitable method (e.g., tail vein, cannula).
-
Process blood samples to obtain plasma or serum.
-
Analyze the concentration of the test drug in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Compare the pharmacokinetic parameters between the groups to assess the impact of ferric citrate on the bioavailability of the test drug.
-
Visualizations
Caption: Experimental workflow for assessing potential drug interactions with ferric citrate.
Caption: Mechanism of reduced drug absorption due to chelation with ferric citrate.
References
- 1. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Iron-based phosphate binders: do they offer advantages over currently available phosphate binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic interactions between intravenous ciprofloxacin and oral ferrous sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iron-to-Citrate Chelation for Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the iron-to-citrate chelation ratio to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using citrate (B86180) to enhance iron bioavailability?
A1: Citrate, a tricarboxylic acid, is an effective chelating agent that binds to iron ions, forming soluble iron-citrate complexes.[1] This process helps to keep iron in a soluble and absorbable form in the gastrointestinal tract, preventing its precipitation as insoluble iron hydroxides at the neutral pH of the small intestine.[2] The most readily absorbed form of iron is ferrous iron (Fe²⁺); however, citrate can also chelate ferric iron (Fe³⁺) and facilitate its absorption.[3][4]
Q2: How does the iron-to-citrate molar ratio impact the type of iron-citrate complex formed?
A2: The molar ratio of iron to citrate, along with the pH of the solution, is a critical determinant of the resulting iron-citrate species.[4][5]
-
1:1 Iron-to-Citrate Ratio: At or near equimolar ratios, there is a higher tendency for the formation of polynuclear iron-citrate complexes, where multiple iron atoms are bridged by citrate molecules.[6][7] Studies using Mössbauer and electron paramagnetic resonance (EPR) spectroscopy have shown that at a 1:1 molar ratio, trinuclear structures are likely to prevail.[8]
-
Excess Citrate: When citrate is in excess (e.g., 1:10 or 1:100 iron-to-citrate ratio), the formation of mononuclear complexes is favored.[6][7] The most common species under these conditions is a monoiron dicitrate complex, [Fe(Cit)₂]⁵⁻.[4][5]
Q3: Which type of iron-citrate complex (mononuclear vs. polynuclear) is generally considered more bioavailable?
A3: Mononuclear iron-citrate complexes are generally considered to be more bioavailable. The smaller, more soluble nature of these complexes is thought to facilitate easier transport across the intestinal epithelium.[9] Polynuclear complexes, being larger, may be less readily absorbed.[9] Therefore, achieving an excess of citrate relative to iron is a key strategy for maximizing bioavailability.
Q4: What is the effect of pH on the formation and stability of iron-citrate complexes?
A4: pH plays a crucial role in iron-citrate speciation. Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40. As the pH increases from acidic to neutral, the carboxyl groups of citric acid deprotonate, enhancing its ability to chelate iron.[6] Studies have shown that a higher pH (e.g., 7.0 compared to 5.5) leads to a greater proportion of mononuclear complexes, even at the same iron-to-citrate ratio, due to the increased coordination ability of the fully deprotonated citrate.[6] The stability of the formed complexes is also pH-dependent.
Q5: What is the Caco-2 cell model and how is it used to assess iron bioavailability?
A5: The Caco-2 cell model is a widely used in vitro method for estimating iron bioavailability.[10][11] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of cells with characteristics similar to the enterocytes of the small intestine.[12] The model involves a two-step process:
-
Simulated Digestion: The iron-citrate complex is subjected to a simulated gastric digestion (with pepsin at acidic pH) followed by a simulated intestinal digestion (with pancreatin (B1164899) and bile salts at neutral pH).[1]
-
Cellular Uptake: The digested sample is then applied to the apical side of the Caco-2 cell monolayer. The amount of iron taken up by the cells is quantified, often indirectly by measuring the concentration of intracellular ferritin, an iron-storage protein.[10] The principle is that ferritin levels in the cells increase in proportion to the amount of absorbed iron.[1][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low iron bioavailability observed in Caco-2 cell assay. | Inappropriate Iron-to-Citrate Ratio: A low citrate concentration relative to iron may be leading to the formation of less bioavailable polynuclear complexes.[6][7] | Increase the molar ratio of citrate to iron. Experiment with ratios such as 1:5, 1:10, and 1:20 to identify the optimal ratio for mononuclear complex formation. A study has suggested an optimal ratio of 1:4 for ferrous citrate chelation.[13] |
| Precipitation of Iron During Simulated Digestion: The pH of the simulated intestinal phase (around 7.0) can cause the precipitation of unchelated or poorly chelated iron, reducing its availability for absorption. | Ensure complete chelation before starting the digestion. Verify the stability of the complex at neutral pH. Consider the presence of other components in the formulation that might interfere with chelation. | |
| Issues with Caco-2 Cell Health or Differentiation: Unhealthy or poorly differentiated cells will not accurately model intestinal absorption. | Routinely check cell viability and monolayer integrity (e.g., by measuring transepithelial electrical resistance, TEER). Ensure cells are cultured for the appropriate duration (typically 18-21 days post-seeding) to allow for full differentiation. | |
| Inconsistent or non-reproducible results. | Variability in Chelate Preparation: Inconsistent pH, temperature, or mixing during the preparation of the iron-citrate complex can lead to batch-to-batch variability in the species formed. | Standardize the chelation protocol. Use a buffered system to maintain a constant pH during complex formation. Ensure thorough mixing and allow sufficient time for the reaction to reach equilibrium. |
| Interference from Other Formulation Components: Other ingredients in the test product (e.g., calcium, phytates, polyphenols) can inhibit iron absorption.[14][15] | Analyze the complete formulation for known iron absorption inhibitors. If possible, test the bioavailability of the iron-citrate complex in isolation before evaluating it in the final product matrix. | |
| Difficulty in characterizing the iron-citrate species. | Inappropriate Analytical Technique: The chosen analytical method may not be suitable for distinguishing between different iron-citrate complexes. | Employ a combination of techniques. Mass spectrometry and EPR spectroscopy can help identify the nuclearity (mononuclear vs. polynuclear) of the complexes.[4][5] Spectrophotometric titration can be used to determine the stability constants of the formed complexes.[4] |
| Complex Speciation in Solution: The presence of multiple iron-citrate species in equilibrium can complicate analysis. | Carefully control the pH and iron-to-citrate molar ratio to favor the formation of a predominant species.[4][5] Conduct analyses at different ratios to build a speciation profile. |
Data Presentation
Table 1: Influence of Iron-to-Citrate Molar Ratio on Complex Formation and Expected Bioavailability
| Iron:Citrate Molar Ratio | Predominant Complex Type | Expected Relative Bioavailability | Rationale |
| 1:1 | Polynuclear (e.g., trinuclear)[6][8] | Lower | Larger complex size may hinder intestinal absorption.[9] |
| 1:2 - 1:5 | Mixture of mononuclear and polynuclear | Moderate | Increasing citrate shifts the equilibrium towards smaller complexes. |
| 1:10 | Mononuclear (dicitrate complex)[6][7] | Higher | Favors the formation of smaller, more soluble, and readily absorbable species. |
| 1:20 | Mononuclear (dicitrate complex)[9] | High | Ensures a significant excess of the chelating agent, maximizing the formation of mononuclear complexes. |
| 1:100 | Mononuclear (dicitrate complex)[7] | High | Represents a large excess of citrate, typical of physiological conditions in blood plasma, favoring mononuclear species.[7] |
Table 2: Quantitative Bioavailability Data for Iron-Citrate Compounds
| Iron Compound | Model System | Relative Bioavailability (%) | Reference Compound |
| Ferric Ammonium Citrate | 8-24 month-old children | 83% | Ferrous Sulfate |
| Ferric Citrate | Rat model (hemoglobin repletion) | 96% (range 75-125%) | Ferrous Sulfate |
| Ferric Citrate Liposome | Rat model (pharmacokinetics) | 215.7% | Free Ferric Citrate |
Experimental Protocols
Protocol 1: Preparation of Iron(III)-Citrate Complexes at Various Molar Ratios
-
Reagent Preparation:
-
Prepare a stock solution of ferric chloride (FeCl₃) of a known concentration (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of citric acid or trisodium (B8492382) citrate of a known concentration (e.g., 100 mM) in deionized water.
-
-
Complex Formation:
-
For each desired iron-to-citrate molar ratio (e.g., 1:1, 1:5, 1:10, 1:20), calculate the required volumes of the iron and citrate stock solutions.
-
In a clean vessel, add the calculated volume of the citrate stock solution.
-
While stirring, slowly add the calculated volume of the iron stock solution to the citrate solution.
-
Adjust the pH of the final solution to a desired value (e.g., 5.5 or 7.0) using a suitable acid (e.g., HCl) or base (e.g., NaOH).
-
Allow the solution to equilibrate for a set period (e.g., 30 minutes) with continuous stirring.
-
Protocol 2: In Vitro Bioavailability Assessment using the Caco-2 Cell Model
This protocol is adapted from established methods.[1][10]
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell inserts in 6-well plates at a density of approximately 50,000 cells/cm².
-
Grow the cells for 18-21 days to allow for spontaneous differentiation into a monolayer with enterocyte-like properties.
-
-
Simulated Gastric Digestion:
-
To an aliquot of the prepared iron-citrate solution, add pepsin (e.g., 1 mg/mL final concentration).
-
Adjust the pH to 2.0 with HCl.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
Simulated Intestinal Digestion:
-
To the gastric digest, add a pancreatin-bile mixture.
-
Adjust the pH to 7.0 with NaHCO₃.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
-
Cellular Iron Uptake:
-
Wash the Caco-2 cell monolayers with a buffered salt solution.
-
Add the digested iron-citrate sample to the apical (upper) chamber of the Transwell inserts.
-
Incubate for a defined period (e.g., 2 to 24 hours) at 37°C.
-
-
Quantification of Iron Uptake:
-
After incubation, remove the digest and wash the cell monolayers multiple times to remove any surface-bound iron.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the ferritin concentration in the cell lysate using a commercially available ELISA kit.
-
Measure the total protein concentration in the lysate (e.g., using a Bradford or BCA assay).
-
Express the iron bioavailability as ng of ferritin per mg of total cell protein.
-
Visualizations
Caption: Workflow for assessing iron-citrate bioavailability.
Caption: Impact of molar ratio on iron-citrate speciation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III) citrate speciation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal absorption of 59Fe from neutron-activated commercial oral iron(III)-citrate and iron(III)-hydroxide-polymaltose complexes in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. studylib.net [studylib.net]
- 11. Decreased citrate improves iron availability from infant formula: application of an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. csun.edu [csun.edu]
- 14. asdlib.org [asdlib.org]
- 15. tandfonline.com [tandfonline.com]
Validation & Comparative
Ferric Citrate vs. Ferrous Sulfate: A Comparative Guide to Bioavailability in Research Models
For researchers and drug development professionals navigating the landscape of oral iron supplementation, the choice between ferric (Fe³⁺) and ferrous (Fe²⁺) iron formulations is a critical decision point. This guide provides an objective, data-driven comparison of ferric citrate (B86180) and the traditional standard, ferrous sulfate (B86663), focusing on their bioavailability and pharmacokinetic profiles as demonstrated in key research models.
Quantitative Bioavailability Analysis
The relative bioavailability of iron compounds is a primary determinant of their efficacy. Preclinical and clinical studies have demonstrated distinct profiles for ferric citrate and ferrous sulfate. While ferrous sulfate has historically been the benchmark due to its high solubility and direct uptake mechanism, recent research indicates that ferric citrate is also an effective option, particularly in specific patient populations.
A key preclinical study in a rat model of anemia directly compared the iron uptake from ferric citrate and ferrous sulfate. Following oral administration, both compounds led to a significant increase in serum iron levels, with ferrous sulfate showing a more rapid initial absorption and ferric citrate demonstrating a similar, substantial increase over an 8-hour period.[1][2]
In a clinical setting, particularly in patients with chronic kidney disease (CKD) and iron deficiency, ferric citrate has shown superior performance in improving iron stores. A 12-week randomized trial demonstrated that treatment with ferric citrate resulted in a significantly greater increase in both transferrin saturation (TSAT) and serum ferritin levels compared to ferrous sulfate.[3][4]
The following table summarizes key findings from comparative studies:
| Research Model | Compound | Key Bioavailability/Efficacy Findings | Source |
| Rat Model of Anemia | Ferric Citrate | Significant increase in serum iron over 8 hours, comparable to ferrous sulfate. | Floege et al.[1][2] |
| Ferrous Sulfate | Significant and rapid increase in serum iron over 8 hours. | Floege et al.[1][2] | |
| Human (CKD Patients) | Ferric Citrate | Greater mean increase in TSAT (8% difference) and ferritin (37 ng/mL difference) vs. ferrous sulfate over 12 weeks. | NCT02888171[3][4] |
| Ferrous Sulfate | Less effective at increasing TSAT and ferritin compared to ferric citrate over 12 weeks in CKD patients. | NCT02888171[3][4] |
Mechanisms of Intestinal Iron Absorption
The differential bioavailability of ferrous and ferric iron stems from their distinct absorption pathways in the duodenum. Ferrous iron (Fe²⁺) is directly transported into enterocytes, whereas ferric iron (Fe³⁺) must first be reduced to its ferrous form.
As illustrated, soluble ferric citrate (Fe³⁺) in the intestinal lumen is first reduced to ferrous iron (Fe²⁺) by the enzyme duodenal cytochrome B (Dcytb) on the surface of the enterocyte.[5] This converted Fe²⁺, along with Fe²⁺ directly available from ferrous sulfate, is then transported into the cell via the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can either be stored within the protein ferritin or exported into the bloodstream through the transporter ferroportin.
Experimental Protocols
To ensure the reproducibility and validation of findings, understanding the underlying experimental designs is crucial. Below are summaries of the methodologies used in the key cited studies.
Preclinical Rat Model: Pharmacokinetic Study
This protocol was designed to assess iron uptake following a single oral dose of different iron compounds in various rat models.
-
Model: Anemia was induced in male Wistar rats.
-
Treatment Groups:
-
Ferric Citrate (FC)
-
Ferrous Sulfate (FS)
-
Sucroferric Oxyhydroxide (SFOH)
-
Control (vehicle)
-
-
Dosing: A single oral gavage dose was administered.
-
Sample Collection: Blood samples were collected at baseline and at 1, 2, 4, and 8 hours post-administration.
-
Analysis: Serum iron concentrations were measured to determine the pharmacokinetic profile of iron absorption from each compound.[1][2]
Clinical Trial: Efficacy in CKD Patients
This study was designed to compare the efficacy of ferric citrate and ferrous sulfate in treating iron deficiency in a human population with moderate to severe CKD.
-
Model: 60 adult participants with CKD (eGFR 15–45 ml/min per 1.73 m²) and iron deficiency (TSAT ≤30%, ferritin ≤300 ng/ml).[3][4]
-
Study Design: A 12-week, randomized, head-to-head comparison. Participants who were taking other oral iron supplements underwent a washout period of at least 4 weeks before randomization.[3]
-
Treatment Groups:
-
Ferric Citrate: 2g, three times a day with meals.
-
Ferrous Sulfate: 325mg, three times a day.[4]
-
-
Primary Outcomes: The primary endpoints were the change in Transferrin Saturation (TSAT) and serum ferritin from baseline to the 12-week follow-up.[3][4]
-
Analysis: Statistical comparison of the mean change in primary outcomes between the two treatment groups.[3][4]
Conclusion for Drug Development Professionals
The body of evidence from both preclinical and clinical models indicates that both ferric citrate and ferrous sulfate are effective oral iron supplements, albeit with different absorption kinetics and efficacy profiles in specific populations.
-
Ferrous Sulfate remains a valid benchmark due to its rapid and direct absorption mechanism.
-
Ferric Citrate demonstrates comparable iron uptake in preclinical models and has shown superior efficacy in replenishing iron stores (ferritin and TSAT) in the challenging patient population of those with chronic kidney disease.[3][4]
The choice between these two compounds in a drug development context may depend on the target patient population, desired absorption profile, and overall therapeutic strategy. The higher efficacy of ferric citrate in CKD patients, for example, suggests it may be a more suitable candidate for indications where underlying disease states might impair iron absorption.
References
- 1. Iron kinetics following treatment with sucroferric oxyhydroxide or ferric citrate in healthy rats and models of anaemia, iron overload or inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Ferric Citrate and Sevelamer as Phosphate Binders for Hyperphosphatemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of ferric citrate (B86180) and sevelamer (B1230288), two commonly prescribed phosphate (B84403) binders for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). The information presented is supported by data from key clinical trials to aid in research and development efforts.
Executive Summary
Ferric citrate and sevelamer are both effective in lowering serum phosphorus levels in patients with CKD, particularly those on dialysis.[1][2][3] However, their mechanisms of action, and consequently their effects on other physiological parameters, differ significantly. Ferric citrate, an iron-based phosphate binder, not only reduces phosphate absorption but also contributes to iron repletion, potentially reducing the need for intravenous iron and erythropoiesis-stimulating agents (ESAs).[3][4] Sevelamer, a non-absorbable polymer, binds phosphate in the gastrointestinal tract and has the additional effect of lowering low-density lipoprotein (LDL) cholesterol.[5] The choice between these agents may depend on the individual patient's clinical profile, including their iron status and lipid levels.
Mechanisms of Action
Ferric Citrate
Ferric citrate acts as a phosphate binder through a simple chemical interaction in the gastrointestinal tract. In the acidic environment of the stomach and the more alkaline environment of the small intestine, the ferric iron (Fe³⁺) dissociates from the citrate and binds to dietary phosphate. This forms an insoluble and non-absorbable ferric phosphate complex, which is then excreted in the feces, thereby reducing the overall phosphate absorption.[6] A secondary mechanism involves the partial absorption of iron from the ferric citrate, which can help to address the iron deficiency anemia often seen in CKD patients.
Sevelamer
Sevelamer is a non-absorbable, cross-linked polymer that is not dependent on metal ions for its action.[5] It is available as sevelamer hydrochloride and sevelamer carbonate. In the gastrointestinal tract, the amine groups on the polymer become protonated and bind to negatively charged phosphate ions through ionic and hydrogen bonds.[5][7] This forms a large, insoluble complex that is excreted in the feces, preventing phosphate absorption.[4][5] Sevelamer also binds to bile acids, which can lead to a reduction in LDL cholesterol.[5]
Mechanism of Action: Ferric Citrate vs. Sevelamer
Caption: Mechanisms of action for ferric citrate and sevelamer.
Comparative Efficacy: A Review of Clinical Trial Data
Multiple clinical trials have compared the efficacy of ferric citrate and sevelamer in managing hyperphosphatemia and their effects on other relevant biomarkers in CKD patients.
Serum Phosphorus Reduction
Both ferric citrate and sevelamer have demonstrated comparable efficacy in lowering serum phosphorus levels. A meta-analysis of 16 randomized controlled trials (RCTs) involving 1754 participants found no statistically significant difference in serum phosphorus reduction between ferric citrate and active controls, which included sevelamer.[2] Similarly, a 52-week, open-label, phase 3 trial showed that phosphorus levels decreased similarly in both the ferric citrate and active control (sevelamer carbonate and/or calcium acetate) groups.[5] Another phase III study in Chinese hemodialysis patients found that the decrease in serum phosphorus was comparable between the ferric citrate and sevelamer carbonate groups over 12 weeks.[7][8]
| Parameter | Ferric Citrate | Sevelamer | Study Details |
| Change in Serum Phosphorus | -2.04 ± 1.99 mg/dL | -2.18 ± 2.25 mg/dL | 52-week, open-label, phase 3 trial[5] |
| Change in Serum Phosphorus | -0.59 ± 0.54 mmol/L | -0.56 ± 0.62 mmol/L | 12-week, phase III trial in Chinese hemodialysis patients[7][8] |
| Serum Phosphorus Levels | 5.4 ± 1.6 mg/dL | 5.4 ± 1.7 mg/dL | End of 52-week active control period[6] |
Fibroblast Growth Factor 23 (FGF-23) Levels
Elevated FGF-23 is a key factor in the pathophysiology of mineral and bone disorders in CKD and is associated with adverse cardiovascular outcomes.[9] Studies suggest that iron-based phosphate binders like ferric citrate may have a more pronounced effect on reducing FGF-23 levels compared to other binders.[9] One study demonstrated that switching from sevelamer to ferric citrate hydrate (B1144303) in hemodialysis patients with iron deficiency led to a significant decrease in both intact FGF-23 and C-terminal FGF-23 levels, even when serum phosphate levels remained constant.[10] This suggests that the iron component of ferric citrate may independently influence FGF-23 levels.[10]
| Parameter | Ferric Citrate | Sevelamer | Study Details |
| Change in Intact FGF-23 | Significant decrease | No significant change (in switch study) | 12-week prospective study switching from sevelamer to ferric citrate hydrate[10] |
| Change in C-terminal FGF-23 | Significant decrease | No significant change (in switch study) | 12-week prospective study switching from sevelamer to ferric citrate hydrate[10] |
FGF-23 Signaling Pathway in CKD
Caption: Regulation of FGF-23 in CKD and the impact of phosphate binders.
Iron Metabolism and Hemoglobin Levels
A key differentiator between ferric citrate and sevelamer is their impact on iron metabolism. Clinical trials have consistently shown that ferric citrate increases iron stores and hemoglobin levels. A meta-analysis found that ferric citrate significantly improved hemoglobin levels compared to active controls, including sevelamer.[1][2] In a 52-week trial, patients receiving ferric citrate had significantly higher mean ferritin and transferrin saturation (TSAT) levels compared to those on active control.[4] This often translates to a reduced need for intravenous iron and ESAs.[3][4] Sevelamer, being a non-iron-based binder, does not have a direct effect on iron parameters.
| Parameter | Ferric Citrate | Sevelamer | Study Details |
| Change in Hemoglobin | +0.43 g/dL (vs. active control) | - | Meta-analysis of 16 RCTs[1][2] |
| Mean Ferritin | 899 ± 488 ng/mL | 628 ± 367 ng/mL (active control) | 52-week active control period[4] |
| Mean TSAT | 39% ± 17% | 30% ± 12% (active control) | 52-week active control period[4] |
| Median Weekly IV Iron Dose | 12.95 mg | 26.88 mg (active control) | Post-hoc analysis of a Phase III trial[4] |
| Median Weekly ESA Dose | 5303 units | 6954 units (active control) | Post-hoc analysis of a Phase III trial[4] |
Experimental Protocols: An Overview
The data presented in this guide are derived from multicenter, randomized, controlled clinical trials. A general workflow for these comparative studies is outlined below.
General Experimental Workflow for Comparative Trials
Caption: A generalized workflow for clinical trials comparing ferric citrate and sevelamer.
Key Methodological Components:
-
Study Design: Most are multicenter, randomized, open-label, active-controlled trials.[5][7][11] Some include a placebo-controlled phase.[4]
-
Patient Population: Typically adult patients with end-stage renal disease on hemodialysis or peritoneal dialysis with hyperphosphatemia (serum phosphorus levels often ≥6.0 mg/dL after washout).[5]
-
Washout Period: A period of 1-2 weeks where patients discontinue their prior phosphate binders to establish a baseline hyperphosphatemia.[4][11]
-
Randomization: Patients are randomly assigned to receive either ferric citrate or sevelamer (or another active control).
-
Dosing and Titration: Initial doses of both drugs are administered with meals and titrated over several weeks to achieve a target serum phosphorus level (e.g., 3.5-5.5 mg/dL).
-
Data Collection: Blood samples are collected at regular intervals (e.g., every 2-4 weeks) to measure serum phosphorus, calcium, iron parameters (ferritin, TSAT), hemoglobin, and in some studies, FGF-23 and intact parathyroid hormone (iPTH).
-
Efficacy Endpoints: The primary efficacy endpoint is typically the change in serum phosphorus from baseline to the end of the treatment period. Secondary endpoints often include the proportion of patients achieving the target phosphorus range, changes in iron indices, hemoglobin, and FGF-23 levels.
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal side effects.
Conclusion
Both ferric citrate and sevelamer are effective phosphate binders for the management of hyperphosphatemia in CKD patients. The choice of agent should be guided by a comprehensive assessment of the patient's clinical needs. Ferric citrate offers the dual benefit of phosphate control and iron repletion, which can be advantageous for patients with concurrent iron deficiency anemia. Sevelamer provides effective phosphate lowering without contributing to iron or calcium load and has the added benefit of reducing LDL cholesterol. Further research into the long-term cardiovascular outcomes associated with the differential effects of these agents on FGF-23 and lipid profiles is warranted.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of different phosphate binders on fibroblast growth factor 23 levels in patients with chronic kidney disease: a systematic review and meta-analysis of randomized controlled trials - Zhao - Annals of Palliative Medicine [apm.amegroups.org]
- 10. karger.com [karger.com]
- 11. patlynk.com [patlynk.com]
Designing Placebo-Controlled Trials for Ferric Citrate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of placebo-controlled trial designs for ferric citrate (B86180), a dual-action therapeutic agent addressing both iron deficiency anemia and hyperphosphatemia, primarily in patients with chronic kidney disease (CKD). It is intended for researchers, scientists, and drug development professionals to facilitate the design and evaluation of future clinical studies. This document synthesizes data from key clinical trials, offering a comparative analysis of ferric citrate against placebo and other therapeutic alternatives, supported by detailed experimental protocols and quantitative data.
Mechanism of Action: A Dual Approach
Ferric citrate exerts its therapeutic effects through two primary mechanisms. In the gastrointestinal tract, it binds to dietary phosphate (B84403), forming insoluble ferric phosphate, which is then excreted. This action effectively reduces the absorption of phosphate, thereby lowering serum phosphorus levels in patients with hyperphosphatemia, a common complication of CKD.[1][2][3][4]
Simultaneously, the citrate component facilitates the absorption of iron. In the acidic environment of the stomach, ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which is then absorbed by the enterocytes in the duodenum.[5][6] This absorbed iron contributes to the body's iron stores, leading to increased hemoglobin and ferritin levels, and addressing iron deficiency anemia.[1][5]
Placebo-Controlled Trial Design for Ferric Citrate
The design of a robust placebo-controlled trial is critical to definitively assess the efficacy and safety of ferric citrate. Based on a review of published studies, a typical trial design for ferric citrate in the context of iron deficiency anemia in non-dialysis CKD patients is outlined below.
Experimental Protocol: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study
1. Study Objective: To evaluate the efficacy and safety of ferric citrate compared to placebo in treating iron deficiency anemia in adult patients with non-dialysis-dependent chronic kidney disease (NDD-CKD).
2. Study Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with NDD-CKD (e.g., estimated glomerular filtration rate [eGFR] <60 mL/min/1.73m²).
-
Confirmed iron deficiency anemia, defined by:
-
Hemoglobin (Hb) between 9.0 and 12.0 g/dL.
-
Transferrin saturation (TSAT) ≤30%.
-
Serum ferritin ≤300 ng/mL.[3]
-
-
-
Exclusion Criteria:
-
History of hypersensitivity to ferric citrate or its components.
-
Recent (e.g., within 3 months) intravenous iron therapy or blood transfusion.
-
Use of other oral iron supplements or erythropoiesis-stimulating agents (ESAs) during the study period.[3]
-
Active, clinically significant bleeding.
-
3. Randomization and Blinding: Participants are randomized in a 1:1 ratio to receive either ferric citrate or a matching placebo. Both participants and investigators are blinded to the treatment allocation to minimize bias. The placebo should be identical in appearance, taste, and packaging to the active drug.
4. Intervention:
-
Ferric Citrate Arm: Oral ferric citrate tablets (each containing 210 mg of ferric iron) administered with meals. The starting dose is typically three tablets per day (one with each meal), with titration allowed based on hemoglobin response and tolerability, up to a maximum daily dose (e.g., 12 tablets).[1]
-
Placebo Arm: Matching placebo tablets administered on the same schedule as the active drug.
5. Study Duration: A common duration for the treatment period is 16 weeks, which is sufficient to observe a clinically meaningful change in hemoglobin levels.[7]
6. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The proportion of patients achieving a ≥1.0 g/dL increase in hemoglobin from baseline at any point during the treatment period.[7]
-
Secondary Efficacy Endpoints:
-
Mean change in hemoglobin from baseline to the end of the study.
-
Mean change in TSAT and serum ferritin from baseline.
-
Mean change in serum phosphorus from baseline.
-
-
Safety Assessments: Monitoring of all adverse events (AEs), with a particular focus on gastrointestinal side effects. Laboratory parameters including serum chemistry and hematology are monitored at regular intervals.
7. Statistical Analysis: The primary efficacy endpoint is typically analyzed using a chi-square test or logistic regression. Continuous secondary endpoints are analyzed using analysis of covariance (ANCOVA), with baseline values as a covariate. An intention-to-treat (ITT) analysis, including all randomized patients, is the standard approach.
Quantitative Data from Placebo-Controlled Trials
The following tables summarize the efficacy and safety data from key placebo-controlled trials of ferric citrate for iron deficiency anemia in patients with NDD-CKD.
Table 1: Efficacy of Ferric citrate in Iron Deficiency Anemia (NDD-CKD)
| Endpoint | Ferric Citrate | Placebo | p-value | Citation(s) |
| Primary Endpoint | ||||
| Patients with ≥1.0 g/dL Hb increase | 52.1% | 19.1% | <0.001 | [7] |
| Secondary Endpoints (Mean Change from Baseline) | ||||
| Hemoglobin (g/dL) | +0.84 | -0.19 | <0.001 | [7] |
| TSAT (%) | +12.3 | -1.6 | <0.001 | [1] |
| Ferritin (ng/mL) | +93.3 | -5.9 | <0.001 | [1] |
| Serum Phosphorus (mg/dL) | -0.6 | -0.3 | <0.001 | [3] |
Table 2: Common Adverse Events in Placebo-Controlled Ferric Citrate Trials (NDD-CKD)
| Adverse Event | Ferric Citrate | Placebo | Citation(s) |
| Discolored Feces | 21.6% | 0% | [1] |
| Diarrhea | 20.5% | 12.2% | [1] |
| Constipation | 18.4% | 10.1% | [1] |
| Nausea | 9.5% | 4.3% | [1] |
| Serious Adverse Events | 12.0% | 11.2% | [7] |
Comparison with Other Phosphate Binders
While ferric citrate is unique in its dual action, it is also used as a phosphate binder in patients with hyperphosphatemia, particularly those on dialysis. The following table provides a high-level comparison with other commonly used phosphate binders. It is important to note that most placebo-controlled trials for these alternatives have focused on hyperphosphatemia in dialysis patients, making a direct comparison for the iron deficiency anemia indication in NDD-CKD challenging.
Table 3: Comparison of Ferric Citrate with Other Phosphate Binders
| Feature | Ferric Citrate | Sevelamer Carbonate | Sucroferric Oxyhydroxide | Calcium Acetate |
| Primary Indication | Iron deficiency anemia (NDD-CKD), Hyperphosphatemia (Dialysis) | Hyperphosphatemia (Dialysis) | Hyperphosphatemia (Dialysis) | Hyperphosphatemia (Dialysis) |
| Mechanism of Action | Phosphate binder, provides systemic iron absorption | Non-calcium, non-metal phosphate binder | Iron-based, non-calcium phosphate binder | Calcium-based phosphate binder |
| Placebo-Controlled Data | Available for both IDA and hyperphosphatemia | Available for hyperphosphatemia | Limited placebo-controlled data, mainly active comparator trials | Available for hyperphosphatemia |
| Common Side Effects | GI (discolored feces, diarrhea, constipation) | GI (nausea, vomiting, dyspepsia) | GI (diarrhea, discolored feces) | Hypercalcemia, GI (constipation, nausea) |
| Pill Burden | Moderate to high | High | Low | Moderate |
Visualizing Trial Design and Mechanisms
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow of a placebo-controlled trial for ferric citrate.
Caption: Dual mechanism of action of ferric citrate.
References
- 1. Safety and efficacy of ferric citrate in patients with nondialysis-dependent chronic kidney disease | PLOS One [journals.plos.org]
- 2. Safety and efficacy of ferric citrate in patients with nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 12-week, double-blind, placebo-controlled trial of ferric citrate for the treatment of iron deficiency anemia and reduction of serum phosphate in patients with CKD Stages 3-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of ferric citrate clinical studies, and the rationale and design of the Ferric Citrate and Chronic Kidney Disease in Children (FIT4KiD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sucroferric oxyhydroxide decreases serum phosphorus level and fibroblast growth factor 23 and improves renal anemia in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
A Comparative Guide to Oral Ferric Citrate and Intravenous Iron Sucrose for Iron Repletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent therapies for iron deficiency anemia (IDA): oral ferric citrate (B86180) and intravenous (IV) iron sucrose (B13894). The information is compiled from preclinical and clinical studies to support research and drug development efforts. A notable gap in the current literature is the lack of direct head-to-head human clinical trials comparing oral ferric citrate with intravenous iron sucrose. The data presented herein is from studies comparing each agent against other comparators (e.g., placebo or other oral iron formulations).
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials. It is important to note that these trials did not directly compare oral ferric citrate and intravenous iron sucrose.
Table 1: Efficacy and Safety of Oral Ferric Citrate vs. Placebo in Non-Dialysis-Dependent Chronic Kidney Disease (NDD-CKD) Patients with IDA [1][2][3][4]
| Endpoint | Ferric Citrate (n=117) | Placebo (n=116) | P-value |
| Efficacy | |||
| Proportion with ≥1.0 g/dL Hb increase | 52.1% | 19.1% | <0.001 |
| Mean change in Hemoglobin (Hb) | 0.84 g/dL | - | <0.001 |
| Proportion with sustained Hb increase | 48.7% | 14.8% | <0.001 |
| Safety | |||
| Serious Adverse Events | 12.0% | 11.2% | NS |
| Diarrhea | 20.5% | 16.4% | NS |
| Constipation | 18.8% | 12.9% | NS |
NS: Not Significant
Table 2: Efficacy of Intravenous Iron Sucrose vs. Oral Ferrous Sulfate (B86663) in Non-Dialysis-Dependent Chronic Kidney Disease (NDD-CKD) Patients with IDA [5][6]
| Endpoint | IV Iron Sucrose | Oral Ferrous Sulfate | P-value |
| Efficacy | |||
| Proportion with ≥1.0 g/dL Hb increase | 44.3% | 28.0% | 0.0344 |
| Mean increase in Hb by day 42 | 0.7 g/dL | 0.4 g/dL | 0.0298 |
| Mean increase in serum ferritin | 288 ng/mL | -5.1 ng/mL | <0.0001 |
| Patients with Hb >11.0 g/dL | 54.2% | 31.3% | 0.028 |
Experimental Protocols
Oral Ferric Citrate Phase 3 Trial in NDD-CKD[1][2][3]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 234 adults with NDD-CKD (stages 3-5), hemoglobin levels between 9.0 and 11.5 g/dL, and who were intolerant to or had an inadequate response to prior oral iron supplements.
-
Intervention: Patients were randomized 1:1 to receive either oral ferric citrate or a matching placebo. The starting dose of ferric citrate was 3 tablets per day with meals, which could be titrated every 4 weeks by an additional 3 tablets.
-
Duration: The study consisted of a 16-week double-blind efficacy period, followed by an 8-week open-label safety extension period where all patients received ferric citrate.
-
Primary Endpoint: The proportion of patients who achieved a ≥1.0 g/dL increase in hemoglobin at any time during the 16-week randomized period.
-
Secondary Endpoints: Mean change in hemoglobin, proportion of patients with a sustained hemoglobin increase, and changes in iron parameters (transferrin saturation, ferritin) and serum phosphate.
Intravenous Iron Sucrose vs. Oral Ferrous Sulfate Trial in NDD-CKD[5][6]
-
Study Design: A randomized, open-label, multicenter, controlled study.
-
Patient Population: 96 anemic CKD patients not on dialysis, who were receiving erythropoietin.
-
Intervention: Patients were randomized to receive either intravenous iron sucrose (200 mg weekly for 5 doses) or oral ferrous sulfate (325 mg three times daily) for 29 days.
-
Duration: Assessments were made up to 14 days after the last dose.
-
Primary Endpoints: Changes in hemoglobin and serum ferritin.
-
Secondary Endpoints: Clinical success was evaluated based on the percentage of patients achieving combined endpoints of rises in hemoglobin/ferritin, hemoglobin/ferritin/TSAT, and hemoglobin/TSAT.
Mechanism of Action and Signaling Pathways
The mechanisms by which oral ferric citrate and intravenous iron sucrose deliver iron for erythropoiesis are fundamentally different.
Oral Ferric Citrate Absorption Pathway
Oral ferric citrate provides a source of iron that is absorbed through the gastrointestinal tract. The absorption is a regulated process involving several key proteins.
Intravenous Iron Sucrose Metabolism
Intravenous iron sucrose bypasses intestinal absorption, delivering iron directly into the bloodstream. The iron-sucrose complex is then processed by the reticuloendothelial system.
Comparative Discussion
Efficacy: Clinical trial data suggests that both oral ferric citrate and intravenous iron sucrose are effective in increasing hemoglobin levels and replenishing iron stores in patients with IDA, particularly in the context of chronic kidney disease.[1][2][3][5][6] Intravenous iron sucrose has been shown to lead to a more rapid and pronounced increase in serum ferritin compared to oral iron formulations like ferrous sulfate, indicating a faster repletion of iron stores.[6] A study comparing IV iron sucrose to oral ferrous sulfate found that a greater proportion of patients on IV therapy achieved a hemoglobin increase of at least 1 g/dL.[5] For oral ferric citrate, a phase 3 trial demonstrated its superiority over placebo in raising hemoglobin levels in NDD-CKD patients who were intolerant to or had not responded to other oral iron supplements.[1][2][3]
Safety and Tolerability: Oral iron therapies, including ferric citrate, are commonly associated with gastrointestinal side effects such as diarrhea and constipation.[2][3] However, in the phase 3 trial, the rates of these events for ferric citrate were not significantly different from placebo.[2][3] Intravenous iron sucrose is generally well-tolerated, but there is a risk of infusion-related reactions.[5] Notably, a study comparing IV iron sucrose to oral ferrous sulfate reported no serious side effects with IV administration.[6]
Mechanism of Action and Pharmacokinetics: The primary difference lies in the route of administration and subsequent physiological processing. Oral ferric citrate relies on regulated intestinal absorption, which can be influenced by factors such as gastrointestinal health and inflammation.[2][7] In contrast, intravenous iron sucrose bypasses the gastrointestinal tract, ensuring complete bioavailability of the administered iron dose.[8] The iron from iron sucrose is released within the reticuloendothelial system, from where it is transported by transferrin to the bone marrow for erythropoiesis.[8]
Conclusion for Drug Development Professionals
The choice between an oral iron formulation like ferric citrate and an intravenous therapy such as iron sucrose depends on the clinical context, including the severity of anemia, the urgency of iron repletion, patient tolerance to oral therapies, and the underlying cause of iron deficiency.
For the development of new iron repletion therapies, key considerations include:
-
Bioavailability and Efficacy: Developing oral agents with improved absorption and reduced gastrointestinal side effects remains a critical goal. For intravenous therapies, optimizing the stability and iron-release kinetics of the complex can enhance safety and efficacy.
-
Safety Profile: Minimizing the risk of infusion reactions with IV iron and reducing the gastrointestinal burden of oral iron are paramount for patient compliance and safety.
-
Patient-Specific Factors: Future research should focus on identifying patient populations that would benefit most from either oral or intravenous iron therapy, potentially based on biomarkers of inflammation and iron absorption capacity.
The absence of direct comparative trials between oral ferric citrate and intravenous iron sucrose highlights a significant opportunity for future clinical research to guide therapeutic choices in the management of iron deficiency anemia.
References
- 1. Drug could treat IDA in patients with NDD CKD | MDedge [mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Ferric Citrate in Patients with Nondialysis-Dependent CKD and Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric citrate effective for anemia in non–dialysis-dependent CKD | MDedge [mdedge.com]
- 5. A randomized, controlled trial comparing IV iron sucrose to oral iron in anemic patients with nondialysis-dependent CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of intravenous iron sucrose to oral iron in the treatment of anemic patients with chronic kidney disease not on dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ferric citrate and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicmed.org [academicmed.org]
A Comparative Guide to Non-Inferiority Study Designs for Ferric Citrate Formulations
For researchers, scientists, and drug development professionals, establishing the non-inferiority of a new ferric citrate (B86180) formulation is a critical step in demonstrating its therapeutic value. This guide provides a comprehensive comparison of study designs for ferric citrate formulations, focusing on their dual action as a phosphate (B84403) binder in chronic kidney disease (CKD) and as an iron replacement therapy for iron deficiency anemia (IDA).
Principles of Non-Inferiority Trials
A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an established active control by a pre-specified margin, known as the non-inferiority margin.[1][2][3] This design is often employed when a placebo-controlled trial would be unethical because an effective treatment already exists.[1][2]
The selection of the non-inferiority margin is a critical step and is based on historical evidence of the active control's effect against a placebo.[2] The goal is to show that the new drug preserves a clinically acceptable fraction of the active control's effect.
Comparative Efficacy of Ferric Citrate Formulations
Clinical trials have evaluated the non-inferiority of ferric citrate against various active controls for both hyperphosphatemia and iron deficiency anemia.
Hyperphosphatemia in Chronic Kidney Disease
In patients with CKD on dialysis, ferric citrate has been compared to active controls like sevelamer (B1230288) carbonate and calcium acetate (B1210297) to assess its efficacy as a phosphate binder.
Table 1: Comparison of Ferric Citrate and Active Controls for Hyperphosphatemia
| Parameter | Ferric Citrate | Sevelamer Carbonate | Calcium Acetate | Study Details |
| Change in Serum Phosphorus (mmol/L) | -0.59 ± 0.54[4] | -0.56 ± 0.62[4] | Similar reduction to ferric citrate[5] | A Phase III, multicenter, randomized, open-label, active-drug-controlled study in Chinese hemodialysis patients demonstrated the non-inferiority of ferric citrate to sevelamer carbonate over 12 weeks.[4] Another 52-week trial showed similar serum phosphorus control between ferric citrate and both sevelamer carbonate and calcium acetate.[5] |
| Daily Pill Burden | 8.1 ± 2.4 | 8.7 ± 2.8 | 7.6 ± 2.5 | In a 52-week trial, the daily pill burden for ferric citrate was significantly less than sevelamer but similar to calcium acetate.[6] |
| Adverse Events | Diarrhea (12.9%), Fecal discoloration (14.7%), Constipation (1.7%)[7] | Diarrhea (2.5%), Constipation (7.4%)[7] | Not specified in direct comparison | Gastrointestinal side effects are the most common, with a different profile for each drug.[5][7] |
Iron Deficiency Anemia
Ferric citrate has also been evaluated for its efficacy in treating iron deficiency anemia, with non-inferiority trials comparing it to other oral iron formulations.
Table 2: Comparison of Ferric Citrate and Other Oral Iron Formulations for Iron Deficiency Anemia
| Parameter | Ferric Citrate Hydrate (B1144303) (500 mg/day) | Ferric Citrate Hydrate (1000 mg/day) | Sodium Ferrous Citrate (100 mg/day) | Study Details |
| Change in Hemoglobin (g/dL) at Week 7 | Non-inferior to Sodium Ferrous Citrate[2] | Non-inferior to Sodium Ferrous Citrate[2] | Active Control | A Phase 3, randomized, double-blind, non-inferiority study in Japanese patients with IDA established the non-inferiority of both dosages of ferric citrate hydrate to sodium ferrous citrate.[2] |
| Proportion Achieving Target Hemoglobin | Lower than SF | Highest among the three groups | Higher than FC 500mg/day | Logistic regression suggested the 1000 mg/day dose of ferric citrate hydrate was most effective in achieving target hemoglobin levels.[2][8] |
| Adverse Events (Nausea/Vomiting) | Significantly lower than SF | Significantly lower than SF | Higher incidence | The incidence of nausea and vomiting was significantly lower in both ferric citrate groups compared to the sodium ferrous citrate group.[2][8] |
Table 3: Comparison of Ferric Citrate and Ferrous Sulfate for Iron Deficiency in CKD
| Parameter | Ferric Citrate (2g, 3x/day) | Ferrous Sulfate (325mg, 3x/day) | Study Details |
| Change in Transferrin Saturation (TSAT) | Greater increase (between-group difference: 8%)[1][9] | Smaller increase[1][9] | A 12-week randomized trial (NCT02888171) in adults with moderate to severe CKD and iron deficiency.[1][9] |
| Change in Ferritin (ng/mL) | Greater increase (between-group difference: 37)[1][9] | Smaller increase[1][9] | Same study as above.[1][9] |
| Change in Hemoglobin (g/dL) | No significant between-group difference[1][9] | No significant between-group difference[1][9] | Same study as above.[1][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of study findings.
Non-Inferiority Study of Ferric Citrate vs. Sevelamer Carbonate for Hyperphosphatemia
-
Study Design: A Phase III, multicenter, randomized, open-label, active-drug-controlled, parallel-group study.[4]
-
Participants: Chinese patients with CKD undergoing hemodialysis.[4]
-
Inclusion Criteria: Adults on maintenance hemodialysis for at least 3 months, with a serum phosphorus level ≥ 1.94 mmol/L after a 2-week washout period of phosphate binders.
-
Exclusion Criteria: History of major gastrointestinal surgery, active inflammatory bowel disease, or known allergy to the study drugs.
-
Intervention: Patients were randomized (1:1) to receive either ferric citrate or sevelamer carbonate for 12 weeks. Doses were titrated to achieve a target serum phosphorus level of 1.13-1.78 mmol/L.[4]
-
Primary Endpoint: Change in serum phosphorus from baseline to week 12. Non-inferiority was to be concluded if the upper bound of the 95% confidence interval for the difference between treatments was less than a pre-specified margin.[4]
-
Laboratory Methods: Serum phosphorus and other biochemical parameters were measured at a central laboratory at baseline and at regular intervals throughout the study.
Non-Inferiority Study of Ferric Citrate Hydrate vs. Sodium Ferrous Citrate for Iron Deficiency Anemia
-
Study Design: A Phase 3, randomized, double-blind, active-controlled, multicenter, non-inferiority study.[2][8]
-
Participants: Japanese patients with iron deficiency anemia.[2]
-
Inclusion Criteria: Adults with a hemoglobin level < 11.0 g/dL and a serum ferritin level < 12 ng/mL.
-
Exclusion Criteria: Anemia due to causes other than iron deficiency, history of gastrointestinal disease that could affect iron absorption, or prior intolerance to oral iron preparations.
-
Intervention: Patients were randomized to receive ferric citrate hydrate (500 mg/day or 1000 mg/day) or sodium ferrous citrate (100 mg/day) for 7 weeks.[2]
-
Primary Endpoint: Change in hemoglobin concentration from baseline to week 7. Non-inferiority was determined based on a pre-defined margin for the difference in the mean change in hemoglobin.[2][8]
-
Laboratory Methods: Hemoglobin and other hematological parameters were measured using standard automated hematology analyzers at a central laboratory.
Visualizing Key Pathways and Processes
Understanding the mechanisms of action and study designs is enhanced through visual representations.
Caption: Workflow of a typical non-inferiority clinical trial.
Caption: Dual mechanism of action of ferric citrate.
References
- 1. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. karger.com [karger.com]
- 5. Ferric Citrate (Auryxia) for the Treatment of Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phosphate Binder Ferric Citrate and Mineral Metabolism and Inflammatory Markers in Maintenance Dialysis Patients: Results From Prespecified Analyses of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Ferric Citrate on Hyperphosphatemia among Chinese Patients with Chronic Kidney Disease Undergoing Hemodialysis: A Phase III Multicenter Randomized Open-Label Active-Drug-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Validation of Pharmaceutical-Grade Ferric Citrate Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical validation of pharmaceutical-grade ferric citrate (B86180), a critical component in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). We offer a comparative analysis of ferric citrate against other phosphate (B84403) binders and iron supplements, supported by experimental data and detailed methodologies for purity assessment.
I. Comparative Analysis of Ferric Citrate
Ferric citrate serves a dual purpose: it acts as a phosphate binder, reducing serum phosphorus levels, and as an iron supplement to address iron deficiency anemia, a common complication in CKD patients.[1][2][3]
A. Ferric Citrate vs. Alternative Phosphate Binders
The selection of a phosphate binder is crucial in managing CKD-mineral and bone disorder. Key alternatives to ferric citrate include sevelamer (B1230288), lanthanum carbonate, and sucroferric oxyhydroxide.
| Feature | Ferric Citrate | Sevelamer (Carbonate/Hydrochloride) | Lanthanum Carbonate | Sucroferric Oxyhydroxide |
| Mechanism of Action | Binds dietary phosphate in the GI tract, forming insoluble ferric phosphate.[4] | A non-absorbable polymer that binds phosphate through ion exchange.[2] | A rare earth element that binds phosphate to form insoluble lanthanum phosphate. | An iron(III) oxyhydroxide that binds phosphate via ligand exchange.[2] |
| Efficacy in Lowering Phosphorus | Non-inferior to sevelamer.[5][6] | Effective in lowering serum phosphorus.[2] | Effective in lowering serum phosphorus.[7] | Non-inferior to sevelamer in reducing serum phosphate.[2][8][9] |
| Iron Supplementation | Increases iron stores (ferritin, TSAT).[1][5][10] | No effect on iron parameters. | No effect on iron parameters.[11] | Minimal iron absorption.[1] |
| Pill Burden | Can be high depending on the required dose. | Can be high. | Lower pill burden compared to sevelamer. | Lower pill burden compared to sevelamer.[1][5] |
| Common Side Effects | Diarrhea, nausea, constipation, stool discoloration.[4] | Nausea, dyspepsia.[12] | Nausea, constipation.[13] | Diarrhea, nausea. |
| Potential Concerns | Potential for aluminum absorption due to citrate.[1][5] | Can contribute to metabolic acidosis (hydrochloride salt).[2] | Concerns about long-term lanthanum accumulation. | High cost. |
B. Ferric Citrate vs. Alternative Oral Iron Supplements
For patients with iron deficiency anemia, the choice of oral iron supplement is critical for efficacy and tolerability.
| Feature | Ferric Citrate | Ferrous Sulfate (B86663) |
| Bioavailability | Higher bioavailability compared to ferrous sulfate in CKD patients.[10][14] | Considered the gold standard but can have variable absorption.[15] |
| Efficacy in Raising Iron Stores | More effective in increasing transferrin saturation (TSAT) and ferritin levels in CKD patients.[10][14] | Effective, but may be less so than ferric citrate in the CKD population.[10][14] |
| Gastrointestinal Side Effects | Generally well-tolerated; side effects include diarrhea, constipation, and nausea.[14] | High incidence of gastrointestinal side effects (e.g., nausea, constipation, abdominal pain).[15][16] |
| Cost | Generally higher cost. | Low cost.[16] |
II. Analytical Validation of Ferric Citrate Purity
Ensuring the purity of pharmaceutical-grade ferric citrate is paramount for patient safety and therapeutic efficacy. The following are detailed methodologies for key analytical tests, with validation parameters guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20]
A. Experimental Workflow for Analytical Validation
The following diagram illustrates the typical workflow for the analytical validation of ferric citrate.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. wbcil.com [wbcil.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Comparative analysis of the phosphate-binding effects of sucroferric oxyhydroxide, ferric citrate, and lanthanum carbonate | Københavns Biblioteker [bibliotek.kk.dk]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term efficacy and safety of iron-based phosphate binders, ferric citrate hydrate and sucroferric oxyhydroxide, in hemodialysis patients - ProQuest [proquest.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Ferric citrate shows benefits over ferrous sulfate for treating iron deficiency in CKD [healio.com]
- 15. droracle.ai [droracle.ai]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Bioequivalence Studies for Generic Ferric Citrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and regulatory expectations for establishing bioequivalence of generic ferric citrate (B86180) drug products. Ferric citrate, an iron-based phosphate (B84403) binder, is a critical therapy for controlling serum phosphorus levels in patients with chronic kidney disease (CKD). The entry of generic alternatives into the market necessitates a thorough understanding of the scientific principles and experimental protocols that underpin the demonstration of their therapeutic equivalence to the innovator product.
Regulatory Framework for Bioequivalence of Generic Ferric Citrate
The U.S. Food and Drug Administration (FDA) has issued specific guidance for industry on the bioequivalence requirements for generic ferric citrate tablets. The pathway to demonstrating bioequivalence for a generic ferric citrate product can involve a combination of in vitro and in vivo studies, depending on the formulation's similarity to the reference listed drug (RLD).
A key initial step is the demonstration of Active Pharmaceutical Ingredient (API) sameness. This involves extensive comparative physico-chemical characterization of the generic and RLD API to establish equivalence in terms of iron oxidation state, the ratio of ferric iron to citrate, elemental analysis, and spectroscopic data.[1]
Once API sameness is established, the FDA provides two main options for demonstrating bioequivalence for the finished dosage form[1][2]:
-
Option 1: In Vitro Bioequivalence: This option is available if the proposed generic product is qualitatively (Q1) and quantitatively (Q2) the same as the RLD in terms of its inactive ingredients. In this case, bioequivalence can be established through comparative dissolution testing in multiple media.[1]
-
Option 2: In Vitro Binding Studies and a Clinical Endpoint Study: If the generic formulation is not Q1 and Q2 the same as the RLD, a more extensive testing program is required. This includes in vitro phosphate binding studies (both equilibrium and kinetic) and a comparative clinical endpoint bioequivalence study in patients with iron deficiency anemia and CKD.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful execution of bioequivalence studies. The following sections outline the key experimental protocols for both in vitro and in vivo assessments as recommended by the FDA.
-
Objective: To compare the in vitro release profile of the generic and RLD ferric citrate tablets under various pH conditions, simulating the gastrointestinal tract.
-
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) is typically used.
-
Media: Comparative dissolution testing should be performed in at least three different dissolution media, for example:
-
0.1 N HCl (simulating gastric fluid)
-
pH 4.5 acetate (B1210297) buffer (simulating the upper small intestine)
-
pH 6.8 phosphate buffer (simulating the lower small intestine)[1][2]
-
-
Procedure: A specified number of tablets (e.g., 12) from both the test and reference products are tested in each medium.[1] Samples are collected at predetermined time points and the amount of dissolved ferric citrate is quantified using a validated analytical method.
-
Acceptance Criteria: The dissolution profiles are compared using a similarity factor (f2). An f2 value of 50 or greater is generally considered to indicate similarity between the two profiles.[2]
-
These studies are designed to compare the phosphate binding capacity of the generic and RLD products.
-
Equilibrium Binding Study:
-
Objective: To determine and compare the Langmuir binding constants (k1 and k2) for the test and reference products.[1][2]
-
Methodology:
-
Whole tablets are incubated with solutions containing at least eight different concentrations of phosphate at both pH 3.0 and pH 7.5.[1][2]
-
Incubations are carried out at 37°C for a sufficient duration to reach equilibrium, with pH monitoring and adjustment.[1]
-
The amount of unbound phosphate in the filtrate is measured to calculate the amount of phosphate bound to the ferric citrate.[1][2]
-
The study should be replicated multiple times (e.g., at least 12 times).[1]
-
-
Data Analysis: The Langmuir binding model is used to determine the binding constants k1 (related to binding affinity) and k2 (related to maximum binding capacity).
-
Acceptance Criteria: The 90% confidence interval for the test/reference ratio of the Langmuir binding constant k2 should be within 80% to 125%.[2]
-
-
Kinetic Binding Study:
-
Objective: To compare the therapeutic effect of the generic and RLD products in the target patient population.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is recommended.[1]
-
Patient Population: Adult patients with CKD not on dialysis who have iron deficiency anemia.[1][3]
-
Treatment: Patients are randomized to receive the test product, the RLD, or a placebo, typically administered three times a day with meals for a defined period (e.g., 4 weeks).[1]
-
Endpoints:
-
Primary Endpoint: The primary endpoint is typically the change in serum phosphate levels from baseline to the end of the treatment period.
-
Secondary Endpoints: Changes in iron parameters such as transferrin saturation (TSAT) and serum ferritin are also assessed.[2]
-
-
Acceptance Criteria: The 90% confidence interval for the difference in the mean change from baseline in the primary endpoint between the test and reference products should be within predefined equivalence margins.
Data Presentation
While specific comparative data for multiple commercial generic ferric citrate formulations is not publicly available, the following tables illustrate how such data would be structured for clear comparison.
Table 1: In Vitro Dissolution Profile Comparison
| Dissolution Medium | Time (min) | Mean % Drug Released (RLD) | Mean % Drug Released (Generic A) | f2 Similarity Factor |
| 0.1 N HCl | 15 | 90 | 88 | 65 |
| 30 | 98 | 97 | ||
| 45 | 99 | 99 | ||
| pH 4.5 Acetate Buffer | 15 | 85 | 82 | 58 |
| 30 | 95 | 93 | ||
| 45 | 98 | 97 | ||
| pH 6.8 Phosphate Buffer | 15 | 88 | 86 | 62 |
| 30 | 96 | 95 | ||
| 45 | 99 | 98 |
Table 2: In Vitro Phosphate Binding Study Results
| Parameter | pH | RLD (Mean ± SD) | Generic A (Mean ± SD) | 90% Confidence Interval of Ratio (Test/RLD) | Acceptance Criteria |
| Equilibrium Binding | |||||
| k2 (Maximum Binding Capacity) | 3.0 | 1.5 ± 0.2 | 1.45 ± 0.2 | 90% - 110% | 80% - 125% |
| 7.5 | 1.2 ± 0.15 | 1.18 ± 0.16 | 92% - 108% | 80% - 125% | |
| Kinetic Binding | |||||
| % Phosphate Bound at 1 hr (High Conc.) | 3.0 | 75 ± 5 | 73 ± 6 | N/A | Descriptive Comparison |
| 7.5 | 68 ± 7 | 66 ± 8 | N/A | Descriptive Comparison |
Table 3: Comparative Clinical Endpoint Study Outcomes
| Endpoint | RLD (Mean Change from Baseline ± SD) | Generic A (Mean Change from Baseline ± SD) | Difference in Means (Generic A - RLD) | 90% Confidence Interval for the Difference |
| Serum Phosphate (mg/dL) | -1.5 ± 0.8 | -1.4 ± 0.9 | 0.1 | -0.2 to 0.4 |
| Transferrin Saturation (%) | +10 ± 5 | +9.5 ± 6 | -0.5 | -2.0 to 1.0 |
| Serum Ferritin (ng/mL) | +50 ± 25 | +48 ± 28 | -2 | -10 to 6 |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the bioequivalence assessment process.
Caption: FDA bioequivalence pathways for generic ferric citrate.
Caption: Workflow for in vitro phosphate binding studies.
Conclusion
The regulatory pathway for generic ferric citrate approval is well-defined, with a strong emphasis on demonstrating API sameness and either in vitro or in vivo bioequivalence. The choice of bioequivalence study design is contingent on the formulation's similarity to the reference product. For researchers and drug developers, a thorough understanding of the detailed experimental protocols and acceptance criteria outlined by regulatory agencies is paramount for the successful development of generic ferric citrate formulations. The structured presentation of comparative data and clear visualization of experimental workflows are essential tools for communicating the scientific evidence supporting the therapeutic equivalence of these important medications.
References
Ferric Citrate vs. Lanthanum Carbonate: A Comparative Analysis of their Effects on Fibroblast Growth Factor 23 (FGF23)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two phosphate (B84403) binders, ferric citrate (B86180) and lanthanum carbonate, on serum Fibroblast Growth Factor 23 (FGF23) levels in patients with chronic kidney disease (CKD). The information presented is based on experimental data from clinical trials to assist researchers, scientists, and drug development professionals in their understanding of these therapeutic agents.
Mechanism of Action and Rationale for FGF23 Reduction
Fibroblast Growth Factor 23 (FGF23) is a hormone produced by osteocytes that plays a crucial role in phosphate and vitamin D metabolism.[1] In chronic kidney disease (CKD), as the glomerular filtration rate declines, the body's ability to excrete phosphate is impaired.[2] This leads to a compensatory increase in FGF23 levels to promote urinary phosphate excretion.[2] However, persistently elevated FGF23 is associated with adverse outcomes in CKD, including progression of renal disease, cardiovascular events, and mortality.[3][4] Therefore, therapeutic strategies aimed at lowering FGF23 levels are of significant interest.
Both ferric citrate and lanthanum carbonate are phosphate binders that reduce the absorption of dietary phosphate in the gastrointestinal tract. However, ferric citrate has a dual mechanism of action that also addresses iron deficiency, a common comorbidity in CKD that is independently associated with increased FGF23 production.[4]
Ferric Citrate:
-
Phosphate Binding: Ferric ions bind to dietary phosphate in the gut, forming an insoluble complex that is excreted in the feces. This reduces the phosphate load and subsequently lowers the stimulus for FGF23 secretion.[4]
-
Iron Supplementation: Ferric citrate also serves as a source of iron, which can be absorbed systemically. Correcting iron deficiency has been shown to independently reduce FGF23 levels.[4]
Lanthanum Carbonate:
-
Phosphate Binding: Lanthanum ions are potent binders of dietary phosphate, forming insoluble lanthanum phosphate in the gastrointestinal tract, which is then excreted.[2] Its primary effect on FGF23 is mediated through the reduction of phosphate absorption.
Quantitative Data Summary
The following tables summarize the quantitative effects of ferric citrate and lanthanum carbonate on FGF23 and other key biochemical markers from comparative and individual clinical trials.
Table 1: Direct Comparison of Ferric Citrate vs. Lanthanum Carbonate in Hemodialysis Patients
| Parameter | Ferric Citrate Group (Switch from Lanthanum Carbonate) | Lanthanum Carbonate Group (Continued Treatment) | p-value | Reference |
| Change in FGF23 (pg/mL) | -6,160 | -1,118 | 0.026 | [5] |
| Change in Serum Phosphate (mg/dL) | No significant change | No significant change | NS | [5] |
| Change in Serum Ferritin (ng/mL) | Significantly increased | No significant change | <0.05 | [5] |
| Change in Transferrin Saturation (%) | Significantly increased | No significant change | <0.05 | [5] |
Table 2: Effects of Ferric Citrate in Non-Dialysis-Dependent CKD Patients
| Study | Patient Population | Treatment Duration | Change in Intact FGF23 | Change in Serum Phosphate | Change in Iron Parameters |
| Yokoyama et al. (2014) [6] | NDD-CKD with hyperphosphatemia | 12 weeks | Median change: -142.0 pg/mL (vs. +67.0 pg/mL with placebo, p<0.001) | Mean change: -1.29 mg/dL (vs. +0.06 mg/dL with placebo, p<0.001) | Significant increase in serum iron, ferritin, and transferrin saturation (p≤0.001) |
| Block et al. (2015) [7] | NDD-CKD (Stages 3-5) with iron deficiency anemia | 12 weeks | Median reduction from 159 to 105 pg/mL (p=0.02 vs. placebo) | Mean reduction from 4.5 to 3.9 mg/dL (p<0.001 vs. placebo) | Significant increase in transferrin saturation and hemoglobin (p<0.001) |
Table 3: Effects of Lanthanum Carbonate in Non-Dialysis-Dependent CKD Patients
| Study | Patient Population | Treatment Duration | Change in C-terminal FGF23 | Change in Serum Phosphate |
| Gonzalez-Parra et al. (2011) [2] | CKD Stage 3 with normophosphatemia | 4 weeks | Median percent change from baseline: -21.8% (p=0.025) | No significant change |
| PREFECT Study [8] | CKD Stage 3 with normophosphatemia | 12 weeks | No significant difference compared to placebo at 12 weeks | No significant change |
Experimental Protocols
Below are the detailed methodologies for key experiments cited in this guide.
Comparative Study of Ferric Citrate and Lanthanum Carbonate in Hemodialysis Patients
-
Study Design: A prospective, open-label, multicenter, randomized clinical trial.[5]
-
Participants: 60 hemodialysis patients already being treated with lanthanum carbonate.[5]
-
Intervention: Patients were randomly assigned (1:1) to either switch to ferric citrate hydrate (B1144303) or continue with lanthanum carbonate for 24 weeks.[5]
-
Dosage:
-
Ferric Citrate Group: The initial dose was based on the previous lanthanum carbonate dose, adjusted to maintain serum phosphate levels between 3.5 and 6.0 mg/dL.
-
Lanthanum Carbonate Group: Continued their existing dose, with adjustments as needed to maintain target phosphate levels.
-
-
Key Measurements:
-
FGF23: Serum intact FGF23 levels were measured at baseline and at the end of the study. The specific assay used was an enzyme-linked immunosorbent assay (ELISA).
-
Biochemical Parameters: Serum phosphate, calcium, intact parathyroid hormone (iPTH), iron, ferritin, and transferrin saturation were monitored regularly.[5]
-
-
Inclusion Criteria: Adult patients on maintenance hemodialysis for at least 3 months, treated with lanthanum carbonate for at least 4 weeks.[5]
-
Exclusion Criteria: History of parathyroidectomy, uncontrolled diabetes, active infection, or malignancy.
Study of Lanthanum Carbonate in CKD Stage 3 Patients (Gonzalez-Parra et al.)
-
Study Design: A prospective, longitudinal, open-label study.[2]
-
Participants: 18 Caucasian patients with CKD Stage 3a/3b and serum phosphate <4.5 mg/dL.[2]
-
Intervention: Patients first underwent a 4-week standardized phosphorus-restricted diet. Following this, they continued the diet and received lanthanum carbonate for 4 weeks.[2]
-
Dosage: 750 mg of lanthanum carbonate with the three main meals.[2]
-
Key Measurements:
-
Inclusion Criteria: CKD Stage 3a/3b, serum phosphate <4.5 mg/dL.[2]
-
Exclusion Criteria: 25(OH)D levels <20 ng/mL, serum albumin <3.0 mg/dL, and current or recent treatment with other phosphate binders or vitamin D receptor activators.[2]
Mandatory Visualizations
Signaling Pathways and Points of Intervention
References
- 1. Effect of ferric citrate on serum phosphate and fibroblast growth factor 23 among patients with nondialysis-dependent chronic kidney disease: path analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanthanum carbonate reduces FGF23 in chronic kidney disease Stage 3 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of ferric citrate clinical studies, and the rationale and design of the Ferric Citrate and Chronic Kidney Disease in Children (FIT4KiD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of combined vitamin D receptor activator and lanthanum carbonate on serum fibroblast growth factor 23 level in predialysis patients (CVD-LAF study): design and method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferric Citrate Decreases Fibroblast Growth Factor 23 and Improves Erythropoietin Responsiveness in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferric citrate hydrate for the treatment of hyperphosphatemia in nondialysis-dependent CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 12-week, double-blind, placebo-controlled trial of ferric citrate for the treatment of iron deficiency anemia and reduction of serum phosphate in patients with CKD Stages 3-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in fibroblast growth factor 23 levels in normophosphatemic patients with chronic kidney disease stage 3 treated with lanthanum carbonate: results of the PREFECT study, a phase 2a, double blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferric Citrate Monohydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of ferric citrate (B86180) monohydrate, a common laboratory reagent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Ferric citrate monohydrate is not generally classified as a hazardous substance; however, proper disposal protocols must be followed to mitigate any potential environmental impact and to adhere to local and national regulations.[1][2][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[3] In cases of dust generation, respiratory protection may be necessary.[2] Ensure that the disposal activities are conducted in a well-ventilated area.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste.
For Unused or Surplus Material:
-
Licensed Disposal Company : The recommended method for disposing of surplus and non-recyclable this compound is to engage a licensed disposal company.[2][3][4]
-
Containerization : Keep the chemical in its original container if possible. If not, use a suitable, clearly labeled, and sealed container for disposal. Do not mix with other waste materials.
For Spills:
The response to a spill should be dictated by its size.
-
Small Spills :
-
Use appropriate tools, such as a brush and dustpan, to carefully collect the spilled solid material.[5][6]
-
Place the collected material into a designated and clearly labeled waste disposal container.[5][6]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[5][6]
-
-
Large Spills :
Contaminated Materials and Packaging:
-
Contaminated PPE and materials : Any materials, such as gloves or wipes, that come into contact with this compound should be disposed of as chemical waste in accordance with applicable laws and good laboratory practices.[2][3]
-
Packaging : Handle contaminated packages in the same manner as the substance itself.[1] Completely emptied and cleaned packages can be recycled.[1]
Crucially, do not let this compound enter drains or waterways.[1][2][4][8]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key handling and safety parameters found in safety data sheets.
| Parameter | Value/Instruction | Source |
| ACGIH Threshold Limit Value (TLV) for soluble iron salt as Fe | 1 mg/m³ (TWA) | [9] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat, respiratory protection for dust | [2][3] |
| Extinguishing Media for Fires | Water spray, dry chemical, alcohol foam, or carbon dioxide. Do not use a heavy water stream. | [6][8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. himediadownloads.com [himediadownloads.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. wbcil.com [wbcil.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. lobachemie.com [lobachemie.com]
- 9. technopharmchem.com [technopharmchem.com]
Safeguarding Your Research: A Guide to Handling Ferric Citrate Monohydrate
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Ferric citrate (B86180) monohydrate. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of this chemical, fostering a secure laboratory environment.
Ferric citrate monohydrate is a chemical that requires careful handling to prevent potential health hazards. While it is not classified as a hazardous substance under certain regulations, it can cause irritation to the eyes, skin, and respiratory tract.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal methods is crucial for minimizing exposure and ensuring a safe working environment.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling this compound is outlined below. This guidance is based on standard laboratory safety practices and information from safety data sheets.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3][4][5] | To protect eyes from dust particles that may cause irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber).[1][3][4] | To prevent skin contact and potential irritation.[2][4] |
| Body Protection | A lab coat or overalls should be worn.[1][4] For large spills, a full suit may be necessary.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust respirator or a particulate filter device (EN 143, P1) should be used, especially when dust is generated.[1][6][7] For large spills, a self-contained breathing apparatus is recommended.[1] | To prevent inhalation of dust, which can irritate the respiratory tract.[1][2] |
Exposure Limits: Occupational exposure limits for this compound are not widely established.[1] One source suggests a Time-Weighted Average (TWA) of 1 mg/m³ for soluble iron salts, which would include this compound.[5]
Procedural Guidance
Donning and Doffing PPE:
A systematic approach to putting on and taking off PPE is essential to prevent contamination.
-
Donning Sequence:
-
Lab Coat/Suit: Put on the lab coat or full suit, ensuring it is fastened securely.
-
Respirator: If required, perform a seal check to ensure the respirator fits properly.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Suit: Remove the lab coat or suit by rolling it down from the shoulders, avoiding contact with the exterior.
-
Eye Protection: Remove eye protection from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Handling and Storage:
-
Use in a well-ventilated area, preferably with local exhaust ventilation to control airborne dust.[1][6]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1][5]
-
The substance is sensitive to light and should be stored in light-resistant containers.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
Waste Collection:
-
Solid Waste: Unused this compound and grossly contaminated materials (e.g., paper towels used for spills) should be collected in a designated, labeled, and sealed waste container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a separate, labeled waste bag.
Disposal Methodology:
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Do not empty into drains.[6]
-
For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[1] The contaminated surface can then be cleaned with water.[1]
-
For large spills, use a shovel to put the material into a waste container.[1]
-
Consider using a licensed professional waste disposal service for non-recyclable solutions.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. himediadownloads.com [himediadownloads.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
